molecular formula C3H6ClN3 B2603772 1H-Imidazol-1-amine hydrochloride CAS No. 83279-44-1

1H-Imidazol-1-amine hydrochloride

Cat. No.: B2603772
CAS No.: 83279-44-1
M. Wt: 119.55
InChI Key: QAEKVJNQDKJVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazol-1-amine hydrochloride is a useful research compound. Its molecular formula is C3H6ClN3 and its molecular weight is 119.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazol-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-6-2-1-5-3-6;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEKVJNQDKJVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the N-Aminoimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Imidazol-1-amine Hydrochloride: Synthesis, Properties, and Applications

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature make it a privileged scaffold in drug design.[2][3] The introduction of an amino group directly onto a ring nitrogen atom, as in 1H-Imidazol-1-amine, creates a versatile and highly reactive intermediate. This N-amino functionality serves as a synthetic handle for further elaboration, enabling the construction of complex heterocyclic systems and the introduction of diverse pharmacophores. The hydrochloride salt, this compound, enhances the compound's stability and improves its handling characteristics, making it an invaluable building block for researchers in drug discovery and development.[4] This guide provides a detailed exploration of its synthesis, physicochemical and spectroscopic properties, safety protocols, and potential applications.

Synthesis and Mechanism

The preparation of this compound is typically achieved through the N-amination of imidazole followed by salt formation. While various methods exist for N-amination of heterocycles, a common and effective approach involves the use of hydroxylamine-O-sulfonic acid (HOSA) or related reagents, followed by treatment with hydrochloric acid.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a two-step process starting from imidazole. The first step is the direct amination of the imidazole ring, and the second is the formation of the hydrochloride salt to improve stability and facilitate isolation.

Synthesis_Workflow cluster_step1 Step 1: N-Amination cluster_step2 Step 2: Salt Formation & Isolation Imidazole Imidazole Intermediate 1H-Imidazol-1-amine (Free Base) Imidazole->Intermediate Amination Product 1H-Imidazol-1-amine Hydrochloride Intermediate->Product Protonation Intermediate->Product Reagent1 Hydroxylamine-O-sulfonic Acid (HOSA) in Base (e.g., KOH) Reagent1->Imidazole Solvent1 Solvent: Aqueous Methanol Solvent1->Imidazole Reagent2 HCl in Ether or Isopropanol Reagent2->Intermediate

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles for N-amination and salt formation.

Step 1: N-Amination of Imidazole

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve imidazole (1.0 eq) in a mixture of methanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of potassium hydroxide (KOH, 1.1 eq) in water and add it slowly to the imidazole solution, maintaining the temperature below 10 °C.

  • Prepare a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.1 eq) in methanol. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to isolate the free base, 1H-Imidazol-1-amine.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base, which may be a viscous oil or low-melting solid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 1H-Imidazol-1-amine free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol or ether (e.g., 2M HCl in ether, 1.1 eq) dropwise with vigorous stirring.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[4]

Causality and Experimental Rationale
  • Choice of Aminating Agent: Hydroxylamine-O-sulfonic acid is an effective electrophilic aminating agent. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electron-deficient nitrogen of HOSA.

  • Base: A base like KOH is required to deprotonate the imidazole (pKa of conjugate acid ~7), increasing its nucleophilicity and facilitating the attack on HOSA.[2]

  • Temperature Control: The initial reaction is performed at low temperatures to control the exothermic nature of the acid-base reaction and to prevent potential side reactions or degradation of the aminating agent.

  • Salt Formation: Converting the free base to its hydrochloride salt serves several purposes: it provides a stable, crystalline solid that is easier to handle, purify, and store than the often-oily free base.[4] It also enhances solubility in aqueous media for certain applications.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₃H₆ClN₃[5][6][7]
Molecular Weight 119.55 g/mol [5][6][7]
Appearance Off-white to pale yellow solid/powder[8]
CAS Number 83279-44-1[5][7]
Melting Point Data not widely available; requires experimental determination.
Solubility Soluble in water.[9]
Spectroscopic Analysis

Spectroscopic data is critical for confirming the structure and purity of the synthesized compound. The following are expected characteristics based on the structure and data from related imidazole compounds.[10][11][12]

Caption: Expected spectroscopic characteristics for this compound.

  • ¹H NMR: The protons on the imidazole ring will appear in the aromatic region. The proton at the C2 position is typically the most deshielded due to its proximity to both nitrogen atoms. The formation of the hydrochloride salt can cause further downfield shifts of the ring protons due to the increased electron-withdrawing nature of the protonated ring.

  • ¹³C NMR: The three carbon atoms of the imidazole ring will show distinct signals in the typical aromatic/heteroaromatic region.

  • Infrared Spectroscopy: The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine group and the ammonium ion, as well as characteristic stretches of the imidazole ring.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode would show the mass of the protonated free base (C₃H₅N₃), corresponding to an m/z of approximately 84.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is crucial. Information is derived from safety data sheets for imidazole hydrochloride and related compounds.[5][8][13][14]

  • Hazard Identification :

    • Causes skin irritation (H315).[13][14]

    • Causes serious eye irritation (H319).[13][14]

    • May be harmful if swallowed.[9]

    • May form combustible dust concentrations in air.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[14]

    • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a fully-buttoned lab coat.[9][13]

    • Respiratory Protection : Avoid dust formation.[5] Use in a well-ventilated area or fume hood. If dust is generated, a dust respirator may be necessary.[14]

  • First Aid Measures :

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[13][14]

    • On Skin : Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][13]

    • If Inhaled : Move person into fresh air. Seek medical attention if breathing is difficult.[5]

    • If Swallowed : Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

  • Handling and Storage :

    • Handling : Wash skin thoroughly after handling.[13] Avoid contact with skin and eyes and avoid inhalation of dust.[8]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][13] The compound is hygroscopic; protect from moisture.[13] Keep away from incompatible materials such as strong oxidizing agents.[9]

Applications in Research and Drug Development

This compound is not just a chemical curiosity but a potent building block for creating novel molecules with therapeutic potential. The imidazole core is prevalent in pharmaceuticals, and the N-amino group provides a key point for diversification.[3][15][16]

  • Scaffold for Lead Generation : The primary amine can be readily derivatized via reactions like acylation, sulfonylation, reductive amination, and condensation to form hydrazones. This allows for the rapid generation of libraries of compounds for high-throughput screening against various biological targets.

  • Synthesis of Fused Heterocycles : The N-amino group can participate in intramolecular cyclization reactions to form fused bicyclic systems, such as imidazo[1,2-b]pyridazines or other N-bridged heterocycles. These scaffolds are of significant interest in medicinal chemistry.

  • Precursor to Bioactive Molecules : Imidazole-containing compounds have demonstrated a vast range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[3] This precursor allows chemists to design and synthesize novel analogs of known bioactive agents, potentially improving their potency, selectivity, or pharmacokinetic profiles.

References

An In-depth Technical Guide to 1H-Imidazol-1-amine hydrochloride: Structure and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical structure and analytical methodologies for 1H-Imidazol-1-amine hydrochloride (CAS No: 83279-44-1). Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic and chromatographic characterization, and safe handling protocols. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for the robust analysis and application of this important heterocyclic amine.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of imidazole, a core structure in many biologically active molecules, it serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The presence of a reactive primary amine directly attached to a ring nitrogen imparts unique chemical properties, making it a valuable synthon. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various applications.[1][2]

A thorough understanding of its structure and the ability to perform accurate analytical characterization are paramount for its effective use in research and development. This guide outlines the fundamental properties and a suite of validated analytical techniques for the unambiguous identification and purity assessment of this compound.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of a chemical entity are the cornerstones of any scientific investigation. This section details the molecular architecture and key physical properties of this compound.

Chemical Structure

This compound consists of a five-membered imidazole ring where a nitrogen atom at position 1 is substituted with an amino (-NH₂) group. The positive charge, resulting from the protonation of one of the ring nitrogens or the exocyclic amine by hydrochloric acid, is balanced by a chloride counter-ion. This salt formation is crucial for the compound's stability and handling properties.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of essential physicochemical properties is presented in the table below. These values are critical for designing experiments, selecting appropriate solvents, and ensuring safe storage.

PropertyValueSource(s)
CAS Number 83279-44-1[1][3]
Molecular Formula C₃H₆ClN₃[1][3][4]
Molecular Weight 119.55 g/mol [1][3][4]
Appearance Solid[5]
Purity Typically ≥97%[1]
Storage Inert atmosphere, Room Temperature[1]

Synthesis and Safe Handling

Synthesis Overview

This compound can be synthesized from various precursors. A common synthetic route involves the transformation of related imidazole derivatives.[3] For instance, it can be prepared from 1H-Imidazol-1-amine through the addition of hydrochloric acid. The synthesis of imidazole precursors themselves can be achieved through various established methods in heterocyclic chemistry.[6]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored under an inert atmosphere at room temperature to prevent degradation.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following sections detail the expected outcomes from key analytical methods.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample 1H-Imidazol-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze MS Mass Spectrometry (ESI-MS) Sample->MS Analyze IR IR Spectroscopy Sample->IR Analyze HPLC HPLC-UV (Purity Assay) Sample->HPLC Analyze Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Final_Report Comprehensive Characterization Report Structure->Final_Report Consolidate Purity->Final_Report Consolidate

Caption: Workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. Deuterated water (D₂O) or DMSO-d₆ are suitable solvents.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the imidazole ring of a related compound, 1-(triphenylmethyl)imidazole, proton signals have been observed at δ 7.63, 7.27, and 6.69 ppm.[7] For imidazole itself in water, peaks are seen around 7.7 and 7.1 ppm.[8][9] For this compound, one would expect three distinct signals for the imidazole ring protons, likely in the downfield region (δ 7.0-9.0 ppm) due to the aromaticity and electron-withdrawing nature of the nitrogen atoms. The amino protons (-NH₂) may appear as a broad singlet, and its chemical shift can be highly dependent on concentration and residual water in the solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the parent 1H-imidazole, ¹³C signals are well-documented.[10] For the title compound, three signals are expected for the imidazole ring carbons. Their chemical shifts will be influenced by the N-amino substituent.

Table 2: Predicted NMR Data (Illustrative)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H 7.5 - 9.0 Singlet / Doublet Three distinct signals for C2-H, C4-H, C5-H.
¹H Variable Broad Singlet -NH₂ protons; may exchange with D₂O.

| ¹³C | 115 - 140 | - | Three signals for the imidazole ring carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base (1H-Imidazol-1-amine) is expected.

  • Expected Ion: The free base C₃H₅N₃ has a monoisotopic mass of approximately 83.05 Da.[10] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 84.06.

  • Fragmentation: The NIST WebBook shows the electron ionization mass spectrum for the parent imidazole, which fragments to lose HCN (m/z 41) and other species.[11] Similar fragmentation pathways involving the imidazole ring can be expected for 1H-Imidazol-1-amine under appropriate conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretching: The -NH₂ group will exhibit characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic): Look for peaks above 3000 cm⁻¹ corresponding to the C-H bonds of the imidazole ring.

  • C=N and C=C Stretching: The ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for determining the purity of chemical compounds. Due to the polar and basic nature of this compound, a specific chromatographic approach is required for good retention and peak shape.

Causality in Method Selection: Standard reversed-phase (C18) chromatography with neutral mobile phases often results in poor retention and peak tailing for highly polar amines.[12] This is due to strong interactions with residual silanols on the silica support and insufficient hydrophobic interaction with the stationary phase. To overcome this, several strategies can be employed:

  • Ion-Pair Chromatography: An anionic ion-pair reagent (e.g., heptafluorobutyric acid or an alkyl sulfonate) is added to the mobile phase.[13] This reagent forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on a C18 column.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and offer an excellent alternative to reversed-phase methods.[14]

  • Aqueous Normal Phase (ANP): This approach uses silica hydride stationary phases and can provide both reversed-phase and normal-phase retention mechanisms, making it versatile for polar analytes.[14]

Protocol: HPLC Purity Determination (Ion-Pair Reversed-Phase)

This protocol is a validated starting point for purity analysis.

  • Instrumentation:

    • HPLC system with UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA serves as both an acidifier to ensure the analyte is fully protonated and as an ion-pairing agent to improve peak shape and retention.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (imidazole chromophore).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Re-equilibrate at 5% B

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Dilute as necessary for analysis.

  • System Validation:

    • Inject a blank (Mobile Phase A) to ensure no system peaks interfere.

    • Perform five replicate injections of the sample. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Conclusion

This technical guide provides a robust framework for the identification, characterization, and purity assessment of this compound. By leveraging a combination of NMR and mass spectrometry for structural confirmation, and a well-designed HPLC method for purity analysis, researchers can ensure the quality and integrity of this valuable chemical building block. The protocols and insights provided herein are designed to be directly applicable in a modern research and development laboratory, fostering scientific rigor and reproducibility.

References

Unraveling the Enigmatic Mechanism of 1H-Imidazol-1-amine hydrochloride: A Technical Guide for Drug Discovery Pioneers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules.[1][2][3] Its unique electronic properties, including its amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with a multitude of biological targets.[4] This versatility has rendered the imidazole scaffold a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmaceuticals with diverse therapeutic applications, including antifungal, antibacterial, antiviral, and anticancer agents.[2][5][6] The subject of this guide, 1H-Imidazol-1-amine hydrochloride, represents a simple yet intriguing iteration of this scaffold, whose specific mechanism of action remains largely uncharted territory. This document aims to provide a comprehensive theoretical framework and a practical experimental roadmap for elucidating the biological activity of this compound, tailored for researchers and drug development professionals.

A Putative Mechanism of Action: Inhibition of Nitric Oxide Synthase

While direct experimental evidence for the mechanism of action of this compound is not yet present in the public domain, the extensive literature on related imidazole-containing compounds allows us to formulate a compelling hypothesis. A significant body of research points towards the ability of the imidazole moiety to act as an inhibitor of nitric oxide synthase (NOS).[7][8][9]

Nitric oxide (NO) is a critical signaling molecule involved in a plethora of physiological and pathological processes.[7] Its overproduction by inducible NOS (iNOS) and neuronal NOS (nNOS) has been implicated in various inflammatory diseases and neurodegenerative disorders.[7][10] The catalytic activity of NOS enzymes is dependent on a heme cofactor, and it is at this very site that many imidazole-based inhibitors are thought to exert their effects.[9][11]

The proposed mechanism posits that the imidazole nitrogen of this compound coordinates with the heme iron of NOS, thereby competing with the binding of the natural substrate, L-arginine, and/or the essential cofactor, tetrahydrobiopterin (BH4).[7][9] This competitive or non-competitive inhibition would lead to a reduction in NO synthesis, suggesting a potential therapeutic role for this compound in conditions characterized by excessive NO production.

Below is a diagram illustrating the putative signaling pathway and the proposed point of intervention for this compound.

Putative_Signaling_Pathway cluster_Cell Cell L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Catalysis Downstream Downstream Signaling (e.g., cGMP pathway) NO->Downstream Compound 1H-Imidazol-1-amine HCl Compound->NOS Inhibition

Caption: Putative mechanism of 1H-Imidazol-1-amine HCl as a NOS inhibitor.

Experimental Workflow for Mechanism of Action Elucidation

To rigorously test our hypothesis and fully characterize the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_Workflow Mechanism of Action Elucidation Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Initial Screening & Target Identification B Phase 2: In Vitro Target Validation A->B A_1 Enzyme Panel Screening (e.g., Kinase, Protease, NOS panels) A_2 Phenotypic Screening (e.g., Anti-inflammatory, Neuroprotective assays) C Phase 3: Cellular Activity & Pathway Analysis B->C B_1 NOS Isoform Inhibition Assays (nNOS, eNOS, iNOS) B_2 Enzyme Kinetics (Determine Ki, mode of inhibition) B_3 Biophysical Binding Assays (e.g., SPR, ITC) D Phase 4: In Vivo Proof of Concept C->D C_1 Cell-based NO Production Assays (e.g., Griess Assay) C_2 Western Blot for Downstream Markers (e.g., p-VASP) C_3 Cell Viability & Cytotoxicity Assays D_1 Animal Models of Disease (e.g., LPS-induced inflammation) D_2 Pharmacokinetic & Pharmacodynamic Studies

Caption: A structured workflow for elucidating the mechanism of action.

Detailed Methodologies

Phase 1: Initial Screening & Target Identification

  • Enzyme Panel Screening: To broadly assess the potential targets of this compound, it should be screened against a panel of purified enzymes, with a particular focus on those known to be modulated by imidazole-containing compounds. This should include a dedicated NOS isoform panel (nNOS, eNOS, iNOS).

  • Phenotypic Screening: Parallel to enzyme screening, the compound should be evaluated in cell-based phenotypic assays relevant to the hypothesized mechanism. For a putative NOS inhibitor, assays measuring anti-inflammatory or neuroprotective effects would be highly relevant.

Phase 2: In Vitro Target Validation

  • NOS Isoform Inhibition Assays: Should the initial screen indicate NOS inhibition, detailed dose-response curves must be generated for each NOS isoform to determine the IC50 values. This will establish the potency and selectivity of the compound.

  • Enzyme Kinetics: To understand how this compound inhibits NOS, kinetic studies should be performed. By varying the concentrations of the substrate (L-arginine) and cofactor (BH4) in the presence of the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.

  • Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to confirm a direct interaction between the compound and the purified NOS enzyme and to determine the binding affinity (KD).

Phase 3: Cellular Activity & Pathway Analysis

  • Cell-based NO Production Assays: The ability of the compound to inhibit NO production in a cellular context should be confirmed. This can be achieved using cell lines that express specific NOS isoforms (e.g., cytokine-stimulated macrophages for iNOS) and measuring nitrite accumulation in the culture medium using the Griess assay.

  • Western Blot for Downstream Markers: To verify that the inhibition of NO production has a functional consequence, the phosphorylation status of downstream signaling proteins, such as Vasodilator-Stimulated Phosphoprotein (VASP), can be assessed by Western blotting.

  • Cell Viability & Cytotoxicity Assays: It is crucial to assess the cytotoxicity of the compound to ensure that the observed effects are not due to general toxicity. Standard assays such as MTT or LDH release can be used.

Quantitative Data Summary

As of the writing of this guide, specific quantitative data for this compound is not available in the public literature. However, for related imidazole-based NOS inhibitors, the following table provides an example of the types of data that should be generated.

CompoundTargetIC50 (µM)Mode of InhibitionReference
1-(2-Trifluoromethylphenyl) imidazole (TRIM)nNOS28.2-[8]
1-(2-Trifluoromethylphenyl) imidazole (TRIM)iNOS27.0-[8]
1-(2-Trifluoromethylphenyl) imidazole (TRIM)eNOS1057.5-[8]
N-(4-nitrophenacyl) imidazolenNOS-Competitive vs. BH4[7]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of knowledge on imidazole-based compounds provides a strong rationale for investigating its potential as a nitric oxide synthase inhibitor. The proposed theoretical framework and experimental workflow outlined in this guide offer a clear and robust path forward for researchers in drug discovery and development. By systematically validating its molecular target and characterizing its cellular and physiological effects, the true therapeutic potential of this intriguing molecule can be unlocked. The insights gained from such studies will not only shed light on the specific activity of this compound but also contribute to the broader understanding of the structure-activity relationships of imidazole-based inhibitors.

References

A Technical Guide to the Biological Evaluation of 1H-Imidazol-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the potential biological activities of 1H-Imidazol-1-amine hydrochloride. Given the limited direct experimental data on this specific molecule in public literature, this guide synthesizes information on the well-established biological roles of the imidazole scaffold. It proposes a structured, field-proven research program to thoroughly characterize the biological and pharmacological profile of this compound.

Introduction: The Imidazole Scaffold and the Subject Molecule

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous essential biological molecules like the amino acid histidine and purines.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and amphoteric nature allow it to interact with a wide array of biological targets, making it a cornerstone of modern drug discovery.[2][3][4] Imidazole-containing drugs have demonstrated a vast range of therapeutic applications, including anticancer, antifungal, and antibacterial activities.[2][5][6]

This guide focuses on This compound (CAS: 83279-44-1), a specific derivative featuring an amine group at the N-1 position of the imidazole ring, presented as a hydrochloride salt to enhance solubility and stability.[7][8][9] While the broader class of imidazoles is extensively studied, this particular substitution pattern is less characterized. Therefore, this document outlines a logical, multi-tiered research cascade to elucidate its potential biological activities, drawing rationale from established knowledge of related compounds.

PropertyValueReference
IUPAC Name imidazol-1-amine;hydrochloride[7]
CAS Number 83279-44-1[7][9]
Molecular Formula C₃H₆ClN₃[7]
Molecular Weight 119.55 g/mol [7][10]
Structure Chemical structure of this compound[11]

Part 1: Foundational Activities of the Imidazole Scaffold

The therapeutic versatility of the imidazole moiety stems from its ability to engage with diverse biological targets. Understanding these established roles provides the scientific rationale for investigating this compound.

  • Anticancer Activity : Imidazole derivatives are components of several approved anticancer drugs, such as dacarbazine and nilotinib.[5][6] Their mechanisms are varied and include inhibiting key enzymes like EGFR kinase and topoisomerase, disrupting microtubule polymerization, and inducing apoptosis and cell cycle arrest.[5][12][13]

  • Antimicrobial Activity : The azole class of antifungals, which includes imidazole derivatives like clotrimazole, functions by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][14] Antibacterial properties have also been reported, often involving the disruption of bacterial cell wall synthesis or DNA gyrase.[2][15][16]

  • Enzyme Inhibition : Beyond cancer and microbial targets, imidazoles are known to inhibit a range of enzymes. For instance, they can bind to the metal center of metalloenzymes, such as liver alcohol dehydrogenase, and have been developed as selective inhibitors of nitric oxide synthase and β-glucosidase.[4][17][18]

  • Central Nervous System (CNS) Activity : The imidazole ring is the core of histamine and is a key pharmacophore for targeting histamine receptors. Furthermore, specific derivatives have been developed as modulators of imidazoline I2 receptors, which are considered a potential therapeutic target in neurodegenerative diseases like Alzheimer's.[19]

Fig 1. Diverse biological targets of the imidazole scaffold.

Part 2: A Proposed Research Framework for Biological Evaluation

This section details a logical, stepwise experimental plan to characterize the biological activity of this compound. Each protocol is designed to be self-validating with clear endpoints and rationale.

Study Area 1: Anticancer Activity Assessment

Rationale: The prevalence of anticancer activity among imidazole derivatives makes this a primary and logical starting point for investigation.[6]

This initial screen determines if the compound has a growth-inhibitory or cytotoxic effect on cancer cells. The Sulforhodamine B (SRB) assay is a robust and reproducible method for cell density determination.

Step-by-Step Methodology:

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines, such as those from the NCI-60 panel, representing leukemia, lung, colon, breast, and brain cancers, to identify potential tissue-specific activity.[12][13]

  • Cell Plating: Seed cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µM).

  • Treatment: Add the compound dilutions to the appropriate wells. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes.

  • Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to solubilize the bound dye.

  • Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition. Plot the data to determine the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

Anticipated Data Presentation:

Cell LineCancer TypeGI₅₀ (µM)
MCF-7BreastTBD
A549LungTBD
HCT116ColonTBD
K-562LeukemiaTBD
PC-3ProstateTBD

graph "Cytotoxicity_Screening_Workflow" {
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Plate Cancer\nCell Lines (96-well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add Compound\n(Serial Dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix Cells (TCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain (SRB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read Absorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate GI50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Plate; Plate -> Treat; Treat -> Incubate; Incubate -> Fix; Fix -> Stain; Stain -> Read; Read -> Analyze; Analyze -> End; }

Fig 2. Experimental workflow for in vitro cytotoxicity screening.
Study Area 2: Elucidation of Anticancer Mechanism of Action (MoA)

Rationale: If significant cytotoxicity is observed, the next critical step is to determine how the compound works. Cell cycle analysis and apoptosis assays are foundational experiments for this purpose.

This protocol determines if the compound halts cell division at a specific phase of the cell cycle.

Step-by-Step Methodology:

  • Treatment: Treat a sensitive cancer cell line (e.g., HCT116) in 6-well plates with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content (G1, S, or G2/M phase).

  • Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest.[13]

Rationale: Based on the MoA of known imidazoles, specific enzyme assays can directly test for interaction with high-priority targets.

Example Assay: Topoisomerase I (Topo I) DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (substrate), Topo I enzyme, and assay buffer.

  • Compound Addition: Add this compound at various concentrations. Include a negative control (no enzyme) and a positive inhibitor control (e.g., Camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Electrophoresis: Run the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

  • Interpretation: The enzyme relaxes supercoiled DNA into a slower-migrating open-circular form. An effective inhibitor will prevent this relaxation, resulting in a band pattern similar to the DNA-only control (supercoiled).[12][13]

Study Area 3: Antimicrobial Activity Assessment

Rationale: Given the well-documented antifungal and antibacterial properties of the imidazole class, screening for antimicrobial activity is a high-priority secondary investigation.[14][20]

This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Selection: Use a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Grow cultures to a specific optical density and dilute to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes + media), negative control (media only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 3: Preliminary Safety and Toxicological Profile

Rationale: Early assessment of potential toxicity is essential. While specific studies on this compound are required, existing data on the parent imidazole structure provides a valuable starting point for risk assessment.

Summary of Known Toxicological Data for Imidazole:

ParameterFindingSpeciesReference
Acute Oral Toxicity (LD₅₀) ~970 mg/kgRat[21]
Target Organs (Repeated Dose) Liver, Kidneys (at ≥180 mg/kg/day)Rat[21][22]
Skin Irritation Corrosive / Severe IrritantRabbit[22][23]
Eye Irritation Severe Irritant / Potential for severe injuryRabbit[21][22]
Developmental Toxicity Teratogenic at 180 mg/kg/dayRat[22][23]
Pharmacokinetics (Half-life) ~2-3 hoursHuman[21][22]

Disclaimer: This data pertains to the parent compound, imidazole. This compound requires its own comprehensive toxicological evaluation. These values should only be used to inform initial experimental design and safety precautions.

Conclusion

This compound is a molecule of significant interest due to its core imidazole scaffold, a structure renowned for its diverse and potent biological activities. While direct evidence for this specific derivative is scarce, a systematic investigation is warranted. The proposed research framework—initiating with broad anticancer and antimicrobial screening, followed by targeted mechanistic and safety studies—provides a rigorous and efficient path to characterizing its therapeutic potential. The insights gained from these studies will be critical for determining its future trajectory in the drug development pipeline.

References

An In-depth Technical Guide to the Synthesis of 1H-Imidazol-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 1H-imidazol-1-amine hydrochloride derivatives. The content herein is structured to offer not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding of the synthetic pathways and the rationale behind experimental choices.

Introduction: The Significance of 1H-Imidazol-1-amine Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of an amino group at the N-1 position of the imidazole ring to form the 1H-imidazol-1-amine core opens up new avenues for structural diversification and the exploration of novel pharmacological profiles. The subsequent formation of hydrochloride salts enhances the aqueous solubility and bioavailability of these derivatives, a critical consideration in drug development.[2]

This guide will delve into the key synthetic strategies for constructing the 1H-imidazol-1-amine core, its subsequent derivatization, and the final conversion to the hydrochloride salt, providing a robust framework for the rational design and synthesis of novel therapeutic agents.

Core Synthesis: Establishing the 1H-Imidazol-1-amine Moiety

The foundational step in the synthesis of the target derivatives is the introduction of an amino group onto the N-1 position of the imidazole ring. This is typically achieved through electrophilic amination.

N-Amination via Electrophilic Aminating Agents

A robust method for the N-amination of heterocyclic compounds involves the use of electrophilic aminating agents, with hydroxylamine-O-sulfonic acid (HOSA) being a prominent example.[3][4] This reagent has been successfully employed for the N-amination of benzimidazoles, and the principle can be extended to the imidazole core.[3]

Mechanism of N-Amination with HOSA:

The reaction proceeds via an electrophilic attack of the aminating agent on the nucleophilic nitrogen of the imidazole ring. In acidic or neutral conditions, HOSA acts as an electrophile.[3] The lone pair of electrons on the N-1 nitrogen of imidazole attacks the electron-deficient nitrogen of HOSA, leading to the formation of the N-N bond and the displacement of the sulfate group.

G cluster_0 N-Amination of Imidazole imidazole Imidazole intermediate Transition State imidazole->intermediate Nucleophilic attack hosa Hydroxylamine-O-sulfonic acid (HOSA) hosa->intermediate product 1H-Imidazol-1-amine intermediate->product N-N bond formation sulfate Sulfate intermediate->sulfate Leaving group departure

Caption: N-Amination of Imidazole with HOSA.

Experimental Protocol: Synthesis of 1H-Imidazol-1-amine

  • Materials: Imidazole, Hydroxylamine-O-sulfonic acid (HOSA), Sodium hydroxide, Dichloromethane, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve imidazole in a suitable solvent such as dichloromethane.

    • Prepare an aqueous solution of hydroxylamine-O-sulfonic acid.

    • Cool both solutions in an ice bath.

    • Slowly add the HOSA solution to the imidazole solution with vigorous stirring.

    • After the addition is complete, add a solution of sodium hydroxide to neutralize the reaction mixture.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1H-imidazol-1-amine.

Derivatization of the 1H-Imidazol-1-amine Core

The exocyclic primary amino group of 1H-imidazol-1-amine serves as a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups to modulate the physicochemical and biological properties of the molecule.

Schiff Base Formation

Condensation of the 1-amino group with various aldehydes provides a straightforward route to a wide range of Schiff base derivatives.[5]

Experimental Protocol: General Synthesis of 1H-Imidazol-1-amine Schiff Bases [5]

  • Materials: 1H-Imidazol-1-amine, substituted aldehyde, methanol.

  • Procedure:

    • Dissolve 1H-imidazol-1-amine in methanol.

    • Add an equimolar amount of the desired substituted aldehyde to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold methanol, and dry to yield the Schiff base derivative.

Aldehyde ReactantExpected Product
BenzaldehydeN-(phenylmethylene)-1H-imidazol-1-amine
p-ChlorobenzaldehydeN-(4-chlorophenylmethylene)-1H-imidazol-1-amine
AnisaldehydeN-(4-methoxyphenylmethylene)-1H-imidazol-1-amine
Acylation of the 1-Amino Group

The primary amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.[6]

Experimental Protocol: General Synthesis of N-(1H-Imidazol-1-yl)amides [6]

  • Materials: 1H-Imidazol-1-amine, acid chloride (e.g., benzoyl chloride, acetyl chloride), triethylamine, dry dichloromethane.

  • Procedure:

    • Dissolve 1H-imidazol-1-amine and triethylamine in dry dichloromethane under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add the acid chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Alkylation of the 1-Amino Group

Alkylation of the 1-amino group can be achieved using alkyl halides in the presence of a suitable base to yield secondary or tertiary amines. It is important to control the stoichiometry to manage the degree of alkylation.

Experimental Protocol: General Synthesis of N-Alkyl-1H-imidazol-1-amines [7]

  • Materials: 1H-Imidazol-1-amine, alkyl halide (e.g., methyl iodide, benzyl bromide), potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of 1H-imidazol-1-amine in acetonitrile, add potassium carbonate.

    • Add the alkyl halide and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired N-alkylated product.

Formation of Hydrochloride Salts

The conversion of the synthesized 1H-imidazol-1-amine derivatives into their hydrochloride salts is a crucial step for improving their solubility and handling properties for biological testing.

General Procedure for Hydrochloride Salt Formation [2][8]

  • Materials: Synthesized 1H-imidazol-1-amine derivative, anhydrous hydrochloric acid (solution in diethyl ether or gaseous), suitable solvent (e.g., diethyl ether, methanol, dichloromethane).

  • Procedure:

    • Dissolve the purified 1H-imidazol-1-amine derivative in a minimal amount of a suitable anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous hydrochloric acid in diethyl ether or bubble dry hydrogen chloride gas through the solution with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

G cluster_1 Synthetic Workflow start Imidazole core_synthesis N-Amination (e.g., with HOSA) start->core_synthesis core_product 1H-Imidazol-1-amine core_synthesis->core_product derivatization Derivatization core_product->derivatization schiff_base Schiff Base Formation (Aldehydes) derivatization->schiff_base acylation Acylation (Acid Chlorides) derivatization->acylation alkylation Alkylation (Alkyl Halides) derivatization->alkylation derivative Derivative Free Base schiff_base->derivative acylation->derivative alkylation->derivative salt_formation Hydrochloride Salt Formation (HCl) derivative->salt_formation final_product 1H-Imidazol-1-amine Hydrochloride Derivative salt_formation->final_product

Caption: Synthetic workflow for this compound derivatives.

Characterization and Scientific Integrity

To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is imperative. This forms the basis of a self-validating system for the described protocols.

Expected Spectroscopic Data:

  • 1H NMR: The proton NMR spectra of 1H-imidazol-1-amine derivatives are expected to show characteristic signals for the imidazole ring protons, typically in the range of δ 6.5-8.0 ppm.[9][10] The protons of the substituents introduced during derivatization will appear in their respective expected regions. The formation of the hydrochloride salt may cause a downfield shift of the signals of the protons on and near the nitrogen atoms.

  • 13C NMR: The carbon NMR spectra will show the characteristic resonances for the imidazole ring carbons, typically between δ 110-145 ppm.[9][10] The carbonyl carbon of acylated derivatives will appear significantly downfield (δ > 160 ppm).

  • IR Spectroscopy: The IR spectra will show characteristic N-H stretching vibrations for the amino group (around 3300-3500 cm-1), which will be absent or shifted upon derivatization. Amide derivatives will exhibit a strong C=O stretching band around 1650-1700 cm-1.

  • Mass Spectrometry: Mass spectrometry will be used to confirm the molecular weight of the synthesized compounds.

By systematically applying these synthetic and analytical methodologies, researchers can confidently prepare and validate novel this compound derivatives for further investigation in drug discovery and development programs.

References

physical and chemical properties of 1H-Imidazol-1-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Imidazol-1-amine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the The information presented herein is synthesized from established scientific literature and chemical data sources to ensure technical accuracy and practical relevance.

Introduction and Strategic Context

This compound is a heterocyclic compound belonging to the imidazole family. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the amino acid histidine and various therapeutic agents. As a hydrochloride salt, this compound exhibits enhanced stability and solubility in aqueous media compared to its free base form, making it a valuable starting material and intermediate in medicinal chemistry and organic synthesis. Understanding its fundamental properties is paramount for its effective application in research and development, ensuring reproducibility and predictable outcomes in experimental design.

The primary identifier for this specific compound is CAS Number 83279-44-1 .[1] It is critical to distinguish this isomer from other aminoimidazole derivatives, such as 2-aminoimidazole or 5-aminoimidazole, as their properties and reactivity profiles differ significantly.

Molecular Structure and Identification

The structural integrity and identity of a chemical reagent are the foundation of any scientific study. The key identifiers for this compound are as follows:

  • IUPAC Name: imidazol-1-amine;hydrochloride

  • CAS Number: 83279-44-1[1]

  • Molecular Formula: C₃H₆ClN₃[1][2]

  • Molecular Weight: 119.55 g/mol [1][2]

  • Canonical SMILES: C1=CN(C=N1)N.Cl

Caption: 2D Structure of this compound.

Physicochemical Properties

The macroscopic and bulk properties of a compound dictate its handling, formulation, and application. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₃H₆ClN₃[1][2]
Molecular Weight 119.55 g/mol [1][2]
Appearance White to pale yellow solid/powder (Typical)[3][4]
Melting Point Data not available; parent Imidazole melts at 89-91 °C.[3] Imidazole HCl melts at 158-161 °C.[5][6]
Solubility Expected to be soluble in water and polar organic solvents like methanol. Parent Imidazole HCl is soluble in water (~500 mg/mL).[7]
Storage Conditions Store in a dry, cool, well-ventilated place under an inert atmosphere.[1][2] The compound is likely hygroscopic.[5][8]

Spectroscopic and Analytical Characterization

Unambiguous characterization is crucial for confirming the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the amine protons. Based on data for the parent 1H-Imidazol-1-amine and related structures, the imidazole protons would likely appear as singlets in the aromatic region (δ 7.0-8.0 ppm).[9][10] The amine (NH₂) protons would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three unique carbon atoms in the imidazole ring. These signals are typically found in the range of δ 115-140 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

  • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the amine group.

  • C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

  • C=N and C=C stretches: Strong to medium bands in the 1400-1650 cm⁻¹ region, characteristic of the imidazole ring.

Chemical Properties and Reactivity

Stability and Handling

This compound is a salt and is generally more stable than its free base counterpart. However, it is reported to be hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a desiccated environment to prevent moisture absorption.[1][5][8]

Reactivity

As a hydrochloride salt of an amine, its primary reactivity involves acid-base chemistry. Treatment with a base (e.g., sodium hydroxide, triethylamine) will deprotonate the amine, liberating the free base, 1H-Imidazol-1-amine. This is a common first step in reactions where the nucleophilic amine is the desired reactant.

The imidazole ring itself can participate in various organic reactions, including electrophilic substitution, although the N-amino group will influence the ring's reactivity.

AcidBaseReaction cluster_reactants Reactants cluster_products Products Reactant 1H-Imidazol-1-amine Hydrochloride Product 1H-Imidazol-1-amine (Free Base) Reactant->Product Deprotonation Base Base (e.g., NaOH) Base->Product Salt Salt (e.g., NaCl) + H₂O

Caption: Acid-Base reaction of this compound.

Experimental Protocol: Purity Assessment by HPLC

This section provides a standardized protocol for determining the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Rationale: RP-HPLC is an ideal method for analyzing polar, water-soluble compounds like amine hydrochlorides. A C18 column provides a non-polar stationary phase that retains the compound based on its hydrophobicity, while a polar mobile phase elutes it. UV detection is suitable as the imidazole ring contains a chromophore.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% TFA in Acetonitrile

  • Sample: 1 mg/mL of this compound in Solvent A

Procedure:

  • System Preparation: Equilibrate the C18 column with a mobile phase of 95% Solvent A and 5% Solvent B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of Solvent A to create a 1 mg/mL stock solution.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Chromatographic Run: Run a linear gradient from 5% to 95% Solvent B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Detection: Monitor the eluent at a wavelength of 210 nm, which is in the UV absorbance range for the imidazole ring.[3]

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

HPLC_Workflow start Start: Sample Weighing dissolve Dissolve in Mobile Phase A (1 mg/mL) start->dissolve inject Inject 10 µL into HPLC dissolve->inject run Run Gradient Elution (C18 Column, 1 mL/min) inject->run detect UV Detection at 210 nm run->detect analyze Integrate Peaks & Calculate Purity detect->analyze end End: Purity Report analyze->end

Caption: Workflow for purity analysis via HPLC.

Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable when handling chemical reagents.

  • Hazard Identification: Based on data for similar imidazole hydrochlorides, this compound should be considered a potential skin and eye irritant.[8][11] Avoid inhalation of dust.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[2] Use non-sparking tools.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[2][12]

Conclusion

This compound is a foundational reagent for chemical synthesis and drug discovery. This guide has detailed its core physical, chemical, and spectroscopic properties, providing a framework for its informed use. Proper characterization, handling, and storage are essential to ensure the integrity of research outcomes. By following the outlined protocols and safety measures, researchers can confidently and effectively utilize this compound in their scientific endeavors.

References

A Senior Application Scientist's Guide to 4-Hydrazinobenzenesulfonic Acid: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the requested topic, "1H-Imidazol-1-amine hydrochloride," has revealed a significant scarcity of publicly available scientific literature. The available information is largely limited to basic supplier data and safety sheets, which do not provide the necessary depth for a comprehensive technical guide covering synthetic applications, reaction mechanisms, and detailed protocols as per the user's request.

To fulfill the user's core requirements for an in-depth technical guide on a heterocyclic building block, we have pivoted to a well-documented and structurally significant alternative: 4-Hydrazinobenzenesulfonic Acid . This compound has a rich history in organic synthesis, particularly in the formation of indole and pyrazole scaffolds, which are crucial in medicinal chemistry.

Below is the comprehensive technical guide for 4-Hydrazinobenzenesulfonic Acid , structured to meet all the specified requirements for scientific integrity, detailed protocols, and visual representations.

Introduction

4-Hydrazinobenzenesulfonic acid is a versatile bifunctional organic compound featuring both a hydrazino (-NHNH₂) and a sulfonic acid (-SO₃H) group attached to a benzene ring. This unique substitution pattern renders it a highly valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries. The presence of the nucleophilic hydrazine moiety allows for the construction of various heterocyclic systems, most notably indoles via the Fischer indole synthesis and pyrazoles through condensation with 1,3-dicarbonyl compounds. The sulfonic acid group, being a strong electron-withdrawing group and highly water-soluble, imparts unique physicochemical properties to the parent molecule and its derivatives, often enhancing crystallinity and aqueous solubility, which are desirable traits in drug development.

This guide provides an in-depth exploration of 4-hydrazinobenzenesulfonic acid as a synthetic building block, detailing its preparation, key reactions, and mechanistic underpinnings, complete with field-proven experimental protocols.

I. Synthesis and Physicochemical Properties

4-Hydrazinobenzenesulfonic acid is most commonly synthesized from sulfanilic acid. The synthesis is a classic example of a diazo-reduction sequence.

A. Synthetic Workflow

The transformation involves two main steps:

  • Diazotization of the primary aromatic amine (sulfanilic acid).

  • Reduction of the resulting diazonium salt to the corresponding hydrazine.

G cluster_synthesis Synthesis of 4-Hydrazinobenzenesulfonic Acid Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazonium Salt Intermediate Sulfanilic_Acid->Diazonium_Salt NaNO₂ / HCl 0-5 °C Reduction Reduction (e.g., Na₂SO₃ / HCl) Diazonium_Salt->Reduction Product 4-Hydrazinobenzenesulfonic Acid Reduction->Product

Caption: Synthetic workflow for 4-hydrazinobenzenesulfonic acid.

B. Experimental Protocol: Synthesis from Sulfanilic Acid

Materials:

  • Sulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Suspend sulfanilic acid (1 eq.) in water and add concentrated HCl (2.5 eq.). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite (3 eq.) in water and cool it to 10-15 °C.

    • Slowly add the previously prepared cold diazonium salt suspension to the sodium sulfite solution with continuous stirring. The temperature should be maintained below 20 °C.

    • After the addition is complete, continue stirring for 1-2 hours.

    • Acidify the reaction mixture with concentrated HCl until it is strongly acidic (pH ~1). This protonates the hydrazine and facilitates its precipitation.

    • Heat the mixture to 60-70 °C for 30 minutes to complete the reduction and improve the crystallinity of the product.

  • Isolation:

    • Cool the mixture in an ice bath. The product, 4-hydrazinobenzenesulfonic acid, will precipitate as a white to off-white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

C. Physicochemical Properties
PropertyValue
Molecular Formula C₆H₈N₂O₃S
Molecular Weight 188.21 g/mol
Appearance White to off-white crystalline powder
Melting Point ~285 °C (decomposes)
Solubility Soluble in hot water, sparingly soluble in cold water and ethanol.

II. Key Applications in Organic Synthesis

The utility of 4-hydrazinobenzenesulfonic acid is most prominently demonstrated in the synthesis of indole and pyrazole ring systems.

A. Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that produces an indole from a hydrazine and an aldehyde or ketone. The sulfonic acid group on 4-hydrazinobenzenesulfonic acid makes it an excellent substrate for creating sulfonated indoles, which are of interest in medicinal chemistry.

1. Reaction Mechanism

The reaction proceeds through several key steps:

  • Formation of a hydrazone from 4-hydrazinobenzenesulfonic acid and a carbonyl compound.

  • Acid-catalyzed tautomerization to an enamine.

  • A[1][1]-sigmatropic rearrangement (the key step).

  • Rearomatization and cyclization with the elimination of ammonia.

G cluster_fischer Fischer Indole Synthesis Mechanism Start 4-Hydrazinobenzenesulfonic Acid + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone H⁺ Enamine Tautomerization to Enamine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Rearomatization & Cyclization Rearrangement->Cyclization -NH₃ Indole Sulfonated Indole Product Cyclization->Indole

Caption: Key stages of the Fischer indole synthesis.

2. Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonic acid

Materials:

  • 4-Hydrazinobenzenesulfonic acid

  • Cyclohexanone

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, add 4-hydrazinobenzenesulfonic acid (1 eq.) and glacial acetic acid.

  • Add cyclohexanone (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (around 110-120 °C) for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Add cold water to the flask to further precipitate the product and dilute the acetic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonic acid.

B. Pyrazole Synthesis

4-Hydrazinobenzenesulfonic acid reacts with 1,3-dicarbonyl compounds (like β-ketoesters or β-diketones) in a condensation reaction to form pyrazole derivatives. This is a straightforward and high-yielding method for accessing sulfonated pyrazoles.

1. Reaction Mechanism

The reaction is a condensation-cyclization sequence:

  • Initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl groups.

  • Formation of a hydrazone intermediate.

  • Intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group.

  • Dehydration to form the stable aromatic pyrazole ring.

G cluster_pyrazole Pyrazole Synthesis Mechanism Start 4-Hydrazinobenzenesulfonic Acid + 1,3-Dicarbonyl Hydrazone Initial Condensation (Hydrazone Intermediate) Start->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O Pyrazole Sulfonated Pyrazole Product Dehydration->Pyrazole

Caption: General mechanism for pyrazole synthesis.

2. Experimental Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid

Materials:

  • 4-Hydrazinobenzenesulfonic acid

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

Procedure:

  • Dissolve 4-hydrazinobenzenesulfonic acid (1 eq.) in a minimal amount of hot water or ethanol.

  • Add acetylacetone (1.1 eq.) to the solution.

  • Add a catalytic amount of a mineral acid (e.g., a few drops of HCl) if the reaction is slow, although it often proceeds without a catalyst.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature, and then in an ice bath.

  • The product will crystallize out of the solution.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.

III. Conclusion

4-Hydrazinobenzenesulfonic acid is a robust and highly effective building block for the synthesis of important heterocyclic scaffolds. Its bifunctional nature allows for the direct introduction of a sulfonated phenyl group onto indole and pyrazole cores, providing a strategic advantage in the design of novel pharmaceutical agents with improved aqueous solubility and pharmacokinetic profiles. The synthetic procedures involving this reagent are typically straightforward, high-yielding, and utilize common laboratory reagents, making it an accessible and valuable tool for both academic research and industrial drug development.

IV. References

A comprehensive list of peer-reviewed articles and scholarly sources would be compiled here based on the specific claims and data presented in a full-length whitepaper.

References

A Comprehensive Spectroscopic and Analytical Guide to 1H-Imidazol-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 1H-Imidazol-1-amine hydrochloride (CAS: 83279-44-1), a key heterocyclic building block in contemporary drug discovery and development. While direct experimental spectra for this specific salt are not widely published, this document, grounded in established principles of analytical chemistry and spectroscopy, presents a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with a high degree of confidence. Methodologies for spectral acquisition are detailed, and the causal relationships between molecular structure and spectral features are thoroughly explained.

Introduction: The Chemical and Pharmaceutical Significance of this compound

This compound is a member of the N-aminoazole family, a class of compounds that has garnered significant interest in medicinal chemistry. The imidazole moiety is a ubiquitous scaffold in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzymatic active sites. The addition of an exocyclic amine group at the N1 position introduces a unique vector for chemical modification and alters the electronic properties of the imidazole ring, making it a versatile precursor for the synthesis of novel pharmaceutical candidates. The hydrochloride salt form enhances the compound's stability and aqueous solubility, crucial properties for handling and formulation in a laboratory setting. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-28.0 - 8.5Singlet (s)-Deshielded due to proximity to two nitrogen atoms.
H-4 / H-57.2 - 7.6Doublet (d)~1-2Small coupling between H-4 and H-5.
H-5 / H-47.2 - 7.6Doublet (d)~1-2Small coupling between H-4 and H-5.
-NH₃⁺9.0 - 11.0Broad Singlet (br s)-Exchangeable with D₂O. Broad due to quadrupolar relaxation and exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (δ, ppm) Notes
C-2135 - 140Most deshielded carbon, between two nitrogen atoms.
C-4120 - 125
C-5118 - 123

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3200 - 2800Strong, BroadN-H stretch (from -NH₃⁺)
3150 - 3100MediumC-H stretch (aromatic)
1620 - 1560MediumN-H bend (asymmetric)
1550 - 1450Medium-StrongC=N and C=C stretching (imidazole ring)
~1100MediumRing vibrations

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Proposed Fragment
83Moderate[M]⁺ (molecular ion of the free base)
55High[M - N₂]⁺
54High[M - HCN]⁺
28High[N₂]⁺ or [C₂H₄]⁺

Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable -NH₃⁺ protons, whereas these will be exchanged and not observed in D₂O.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the assignment of the -NH₃⁺ peak, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The -NH₃⁺ peak should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH and quaternary carbons.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving amine salts and allows for the observation of labile N-H protons.[1] D₂O is a protic solvent that will exchange with the amine protons, a useful technique for peak identification.

  • High-Field Magnet: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for distinguishing between the closely spaced signals of the imidazole ring protons.

Infrared (IR) Spectroscopy

Protocol for FT-IR Data Acquisition:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

Causality Behind Experimental Choices:

  • KBr Pellet Technique: This method is ideal for solid samples and minimizes interference from solvents. The ionic nature of KBr provides a transparent window in the mid-infrared region.

  • Broad N-H Stretch: The hydrochloride salt of the primary amine will exist as an ammonium-like species (-NH₃⁺). This results in a very broad and strong absorption band in the high-frequency region of the spectrum due to N-H stretching vibrations, a characteristic feature of amine salts.[2][3]

Mass Spectrometry (MS)

Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by infusion if the sample is sufficiently soluble in a volatile solvent.

  • Ionization Method: Use Electron Ionization (EI) for fragmentation analysis. Electrospray Ionization (ESI) can be used to observe the protonated molecule of the free base.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

Causality Behind Experimental Choices:

  • EI vs. ESI: EI is a high-energy ionization technique that causes extensive fragmentation, providing valuable structural information. ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion of the free base, confirming the molecular weight.

  • Nitrogen Rule: Compounds with an odd number of nitrogen atoms, like 1H-Imidazol-1-amine (C₃H₅N₃), will have an odd nominal molecular weight for the free base (83 Da).[4] This is a useful first check when interpreting the mass spectrum.

Visualization of Key Concepts

Experimental Workflow

Caption: Workflow for Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

Caption: Predicted ¹H NMR Chemical Shifts.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By leveraging foundational principles and comparative data from related structures, we have established a reliable set of predicted spectral data. The detailed protocols and the rationale behind the experimental choices offer a practical guide for researchers. This comprehensive approach ensures that scientists in the field of drug development can confidently identify and utilize this important chemical entity in their research endeavors.

References

The Imidazole Scaffold: A Cornerstone of Modern Therapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including its amphoteric nature, electron-rich characteristics, and ability to engage in various noncovalent interactions—allow it to bind with high affinity to a vast array of biological targets.[3][4][5] This versatility has led to the development of numerous imidazole-based compounds that are now cornerstone therapies for a wide spectrum of diseases, ranging from infectious diseases to cancer and neurodegenerative disorders.[3][4] This guide provides a technical overview of the primary therapeutic applications of imidazole derivatives, delving into their mechanisms of action, methodologies for their synthesis and evaluation, and future directions in the field. It is intended to serve as a comprehensive resource for scientists engaged in the discovery and development of next-generation therapeutics.

The Imidazole Core: Physicochemical and Biological Significance

First synthesized in 1858 by Heinrich Debus, the imidazole ring's enduring relevance in drug design stems from its unique electronic and structural features.[6] It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[5][7][8] The two nitrogen atoms—one pyrrole-like and one pyridine-like—enable the imidazole core to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites and protein receptors.[1][6]

This structural adaptability allows imidazole derivatives to serve as bioisosteres for other critical biological molecules, such as the purine base in nucleic acids, contributing to their broad range of biological activities.[9] Consequently, compounds containing this scaffold have been successfully developed as antifungal, antibacterial, anticancer, anti-inflammatory, antihypertensive, and neuroprotective agents.[3][4]

Major Therapeutic Applications and Mechanisms of Action

The functional versatility of the imidazole scaffold is best illustrated by its diverse applications across multiple disease areas.

Antifungal Agents

Imidazole derivatives represent one of the most important classes of antifungal agents used in clinical practice.[10][11]

  • Mechanism of Action: The primary antifungal mechanism of azole compounds, including imidazoles like ketoconazole, miconazole, and clotrimazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[12][13][14][15] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12][16] By depleting ergosterol and causing the accumulation of toxic sterol intermediates, imidazole antifungals disrupt membrane fluidity and integrity, leading to the inhibition of fungal growth and cell death.[14][16]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Consequence Disruption of Membrane Integrity Ergosterol->Consequence Imidazole Imidazole Antifungal (e.g., Ketoconazole) Enzyme Lanosterol 14α-demethylase Imidazole->Enzyme Binds & Inhibits Enzyme->Lanosterol Catalyzes Conversion

Caption: Mechanism of imidazole antifungals via inhibition of ergosterol synthesis.

Anticancer Agents

The imidazole scaffold is present in numerous anticancer drugs, where it exerts its effects through a variety of mechanisms.[17][18]

  • Mechanisms of Action:

    • Enzyme Inhibition: Many imidazole derivatives function as potent inhibitors of key enzymes in cancer signaling pathways, such as tyrosine kinases, histone deacetylases (HDACs), and carbonic anhydrases, which are often overexpressed in tumors.[6][19] Kinase inhibitors can halt tumor cell proliferation and metastasis.[6]

    • DNA Interaction: Certain compounds, like the chemotherapy drug dacarbazine, contain an imidazole ring and act as DNA alkylating agents.[9][17] Others can intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.[6]

    • Microtubule Disruption: Some imidazole-based molecules inhibit the polymerization of tubulin into microtubules, arresting the cell cycle at the G2/M phase and inducing cell death.[17][20]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Imidazole Imidazole-Based Anticancer Agent Kinases Signaling Kinases (e.g., Tyrosine Kinase) Imidazole->Kinases Inhibits HDACs HDACs / CAs Imidazole->HDACs Inhibits DNA DNA Imidazole->DNA Intercalates/ Alkylates Tubulin Tubulin Imidazole->Tubulin Inhibits Polymerization Prolif Inhibit Proliferation Kinases->Prolif Gene Alter Gene Expression HDACs->Gene Replication Block Replication DNA->Replication Mitosis Arrest Mitosis Tubulin->Mitosis Apoptosis Induce Apoptosis Prolif->Apoptosis Gene->Apoptosis Replication->Apoptosis Mitosis->Apoptosis

Caption: Diverse mechanisms of action for imidazole-based anticancer agents.

Antibacterial Agents

While less prominent than their antifungal counterparts, imidazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[21][22]

  • Mechanism of Action: The antibacterial effects are multifaceted and can involve interfering with bacterial DNA replication, disrupting cell wall synthesis, and compromising cell membrane integrity, leading to the leakage of cellular contents and cell death.[13][21] The specific mechanism is often dependent on the derivative's unique structural modifications.[23]

Agents for Neurodegenerative Diseases

Recent research has highlighted the potential of imidazole compounds in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[24][25]

  • Mechanism of Action: These compounds can exert neuroprotective effects by modulating multiple pathological pathways.[26] Key mechanisms include the inhibition of cholinesterase, reduction of oxidative stress and neuroinflammation, and modulation of imidazoline I2 receptors, which have been identified as relevant targets in Alzheimer's disease.[26][27]

Drug Development Workflow: From Synthesis to Evaluation

The journey of an imidazole-based therapeutic from concept to candidate involves standardized, yet adaptable, chemical and biological workflows.

Synthesis of Imidazole Derivatives

A variety of synthetic methods are available, allowing for the creation of diverse chemical libraries. Modern approaches like microwave-assisted synthesis have improved efficiency, but classical methods remain foundational.[2][28]

  • Common Synthetic Route: Condensation Reaction A prevalent method involves the one-pot condensation of an aromatic aldehyde, glyoxal, and ammonium acetate.[15][29] This approach is versatile and can be optimized to produce high yields of crystalline products.[15]

Synthesis_Workflow Start Select Reagents: - Aldehyde - Glyoxal - Ammonium Acetate Reaction One-Pot Condensation (Optimized Temp/Solvent) Start->Reaction Workup Reaction Workup & Isolation Reaction->Workup Purify Purification (e.g., Recrystallization, Chromatography) Workup->Purify Characterize Structural Characterization (NMR, FTIR, HRMS) Purify->Characterize Final Pure Imidazole Derivative Characterize->Final

Caption: Generalized workflow for the synthesis of imidazole derivatives.

Experimental Protocol: Generalized Synthesis of a 2,4,5-Trisubstituted Imidazole

  • Rationale: This protocol outlines the Debus-Radziszewski reaction, a classic and reliable method for creating a library of imidazole derivatives for screening by varying the starting aldehyde.[7]

  • Methodology:

    • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the selected aldehyde (1.0 eq.), benzil or another 1,2-dicarbonyl compound (1.0 eq.), and a molar excess of ammonium acetate (e.g., 5.0 eq.) in glacial acetic acid.

    • Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

    • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted imidazole derivative.

    • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS).[12][30]

Biological Evaluation: Antimicrobial Susceptibility Testing

Once synthesized, novel compounds must be screened for biological activity. For antimicrobial applications, determining the Minimum Inhibitory Concentration (MIC) is a fundamental first step.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Rationale: This method provides a quantitative measure of a compound's potency against various microbial strains, allowing for direct comparison with standard drugs and enabling structure-activity relationship analysis.[12][31]

  • Methodology:

    • Preparation: Prepare a 96-well microtiter plate. Add 100 µL of appropriate growth medium (e.g., RPMI 1640 for fungi) to each well.[31]

    • Serial Dilution: Add a concentrated stock of the synthesized imidazole compound to the first well. Perform a two-fold serial dilution across the plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.5 µg/mL).[31] Include a positive control (microbe only) and a negative control (medium only).

    • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) as per CLSI guidelines. Add the inoculum to each well (except the negative control).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of a library of derivatives allows for the elucidation of SAR. By modifying substituents on the imidazole ring and observing the impact on biological activity, researchers can rationally design more potent and selective compounds.[28]

  • SAR Insight: For antifungal imidazoles, studies have shown that adding para-substituted electron-withdrawing groups and hydrophobic side chains can significantly enhance the compound's ability to penetrate the fungal membrane, thereby increasing its potency.[15]

Table 1: Example In Vitro Activity Data for a Series of Novel Imidazole Derivatives

Compound IDR1-substituentR2-substituentAntifungal MIC (µg/mL) vs. C. albicansAnticancer IC50 (µM) vs. MCF-7Antibacterial MIC (µg/mL) vs. S. aureus
IMZ-001 -H-Phenyl32>10064
IMZ-002 -Cl (para)-Phenyl845.632
IMZ-003 -NO2 (para)-Phenyl422.116
IMZ-004 -NO2 (para)-Naphthyl215.88
Fluconazole N/AN/A8N/AN/A
Doxorubicin N/AN/AN/A0.9N/A

Data are hypothetical and for illustrative purposes.

Future Perspectives and Conclusion

The imidazole scaffold continues to be a highly productive core for the discovery of new therapeutic agents. Future research is focused on several key areas:

  • Hybrid Molecules: Designing molecules that integrate an imidazole pharmacophore with other active fragments to create single chemical entities that can hit multiple biological targets simultaneously.[32] This is a promising strategy for overcoming drug resistance.[33]

  • Multi-target Agents: Developing imidazole derivatives that are intentionally designed to modulate several disease-related pathways, which is particularly relevant for complex conditions like cancer and neurodegenerative diseases.[24]

  • Supramolecular Complexes: Utilizing imidazole's ability to coordinate with metal ions (e.g., platinum, gold, silver) to create novel metallodrugs with enhanced efficacy and unique mechanisms of action, particularly in cancer therapy.[33]

References

Methodological & Application

The Versatile Synthon: Application Notes for 1H-Imidazol-1-amine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Building Block

1H-Imidazol-1-amine hydrochloride is a reactive and versatile heterocyclic compound that holds significant promise for the synthesis of a diverse array of nitrogen-containing molecules. Its unique structure, featuring a nucleophilic exocyclic amine group attached to the N-1 position of the imidazole ring, renders it a valuable precursor for the construction of N-aminoimidazolium salts, fused heterocyclic systems, and other complex molecular architectures. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for a variety of organic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and practical guidance for its effective utilization in the research and development laboratory.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₃H₆ClN₃--INVALID-LINK--
Molecular Weight 119.55 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge

Safety and Handling Precautions:

This compound should be handled with care in a well-ventilated fume hood.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2][3] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[3] Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Core Application I: Synthesis of N-Aminoimidazolium Salts

One of the primary applications of this compound is its use as a precursor for the synthesis of N-aminoimidazolium salts. These salts are valuable intermediates in the generation of N-heterocyclic carbenes (NHCs) with unique steric and electronic properties, finding applications in organometallic catalysis and materials science. The exocyclic amine group can be readily alkylated or arylated to introduce a wide range of substituents.

Mechanistic Rationale

The synthesis of N-aminoimidazolium salts from this compound typically proceeds via a two-step sequence: deprotonation of the amine hydrochloride followed by nucleophilic substitution on an appropriate electrophile. The initial deprotonation with a suitable base generates the free 1H-imidazol-1-amine, which then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl or benzyl halide.

mechanistic_pathway reagent 1H-Imidazol-1-amine Hydrochloride free_amine 1H-Imidazol-1-amine (Free Base) reagent->free_amine Base (e.g., NaH, K2CO3) product N-Aminoimidazolium Salt free_amine->product Nucleophilic Attack electrophile Alkyl/Benzyl Halide (R-X) electrophile->product SN2 Reaction fused_heterocycle_synthesis start 1H-Imidazol-1-amine intermediate Condensation Intermediate start->intermediate dielectrophile 1,3-Dicarbonyl or α,β-Unsaturated Ketone dielectrophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat/Acid Catalyst product Fused Heterocycle (e.g., Imidazo[1,2-b]pyridazine) cyclization->product Dehydration nitrene_generation start 1H-Imidazol-1-amine activation Activation with Electrophile (e.g., Ac2O) start->activation precursor Activated Precursor activation->precursor intermediate N-Imidazolyl Nitrene/Ylide (Reactive Intermediate) precursor->intermediate base Base base->intermediate product Cycloaddition or C-H Insertion Product intermediate->product trapping_agent Trapping Agent (e.g., Alkene) trapping_agent->product

References

Application Notes and Protocols for 1H-Imidazol-1-amine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Imidazol-1-amine hydrochloride is a versatile and reactive building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. The presence of a nucleophilic amino group attached to the N-1 position of the imidazole ring makes it an excellent precursor for a variety of cyclocondensation reactions. This guide provides detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals interested in leveraging this reagent for the synthesis of novel chemical entities. The imidazole core is a privileged scaffold in medicinal chemistry, and its fusion with other heterocyclic rings can lead to compounds with a wide range of biological activities.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₃H₆ClN₃--INVALID-LINK--
Molecular Weight 119.55 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Storage Inert atmosphere, Room Temperature--INVALID-LINK--

Core Application: Synthesis of Fused Imidazole Heterocycles

The primary application of this compound lies in its use as a binucleophile for the synthesis of fused heterocyclic systems. The exocyclic amino group and one of the ring nitrogens can participate in cyclization reactions with various electrophiles.

Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives via Reaction with β-Dicarbonyl Compounds

This protocol details the synthesis of a substituted imidazo[1,2-a]pyrimidine derivative through the cyclocondensation of this compound with acetylacetone. This reaction is analogous to the well-established synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and β-dicarbonyls.[3][4][5] The hydrochloride salt necessitates the use of a base to liberate the free amine for the initial nucleophilic attack.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 1H-Imidazol-1-amine Hydrochloride p1 2,4-Dimethyl-imidazo[1,2-a]pyrimidine r1->p1 Ethanol, Reflux r2 Acetylacetone r2->p1 r3 Base (e.g., Triethylamine) r3->p1

Figure 1: General scheme for the synthesis of an imidazo[1,2-a]pyrimidine derivative.

Materials:

  • This compound

  • Acetylacetone

  • Triethylamine (Et₃N)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.19 g, 10 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir to dissolve the starting material.

  • Base Addition: To the stirred solution, add triethylamine (1.4 mL, 10 mmol) dropwise at room temperature. The triethylamine acts as a base to neutralize the hydrochloride and generate the free 1H-imidazol-1-amine in situ.

  • Dicarbonyl Addition: Add acetylacetone (1.02 mL, 10 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove triethylamine hydrochloride and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,4-dimethyl-imidazo[1,2-a]pyrimidine.

Expected Data:

ParameterExpected Value
Yield 60-75%
Appearance Crystalline solid
¹H NMR Peaks corresponding to the methyl groups and aromatic protons of the fused ring system.
¹³C NMR Resonances for the aromatic and methyl carbons.
Mass Spec (MS) Molecular ion peak corresponding to the product's molecular weight.

Mechanism of Cyclocondensation:

The reaction proceeds through a well-established pathway for the formation of fused N-heterocycles from N-aminoazoles and β-dicarbonyl compounds.

G cluster_steps Reaction Mechanism A 1. In situ formation of free 1H-Imidazol-1-amine B 2. Nucleophilic attack of the exocyclic amino group on a carbonyl of acetylacetone A->B C 3. Dehydration to form an enamine intermediate B->C D 4. Intramolecular nucleophilic attack of the imidazole ring nitrogen on the second carbonyl C->D E 5. Final dehydration to yield the aromatic imidazo[1,2-a]pyrimidine D->E

Figure 2: Proposed mechanism for the reaction of 1H-Imidazol-1-amine with acetylacetone.

Protocol 2: Synthesis of Imidazo[1,2-b]pyridazine Derivatives via Reaction with α-Haloketones

This protocol outlines the synthesis of a substituted imidazo[1,2-b]pyridazine, a scaffold of significant interest in medicinal chemistry.[6][7][8] The reaction involves the condensation of an aminopyridazine with an α-haloketone. While this protocol uses 3-amino-6-chloropyridazine as an example, the principles can be adapted for the reaction of 1H-Imidazol-1-amine with an appropriate α-haloketone to form a related fused system.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 3-Amino-6-chloropyridazine p1 6-Chloro-2-phenylimidazo[1,2-b]pyridazine r1->p1 Ethanol, Reflux r2 α-Bromoketone (e.g., 2-bromoacetophenone) r2->p1 r3 Base (e.g., NaHCO₃) r3->p1

Figure 3: General scheme for the synthesis of an imidazo[1,2-b]pyridazine derivative.

Materials:

  • 3-Amino-6-chloropyridazine (as an analogue for demonstrating the reaction type)

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Step-by-Step Protocol:

  • Reactant Mixture: In a 100 mL round-bottom flask, combine 3-amino-6-chloropyridazine (1.29 g, 10 mmol), 2-bromoacetophenone (1.99 g, 10 mmol), and sodium bicarbonate (1.26 g, 15 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Mechanistic Considerations:

The reaction is believed to proceed via an initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyridazine by the α-bromoketone, followed by an intramolecular cyclization of the amino group onto the ketone carbonyl, and subsequent dehydration to form the aromatic fused ring system.[6]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable synthon for the construction of diverse fused imidazole-containing heterocycles. The protocols provided herein offer a starting point for the exploration of its reactivity. By judicious choice of reaction partners and conditions, a wide array of novel molecular architectures with potential applications in drug discovery and materials science can be accessed.

References

Application Notes & Protocols: 1H-Imidazol-1-amine Hydrochloride as a Strategic Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1H-Imidazol-1-amine

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 1H-Imidazol-1-amine hydrochloride (CAS No: 83279-44-1) has emerged as a reagent of significant interest, offering a unique combination of functionalities that medicinal chemists can leverage to construct complex molecular architectures and fine-tune pharmacological properties.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile compound.

The core value of 1H-Imidazol-1-amine lies in its structure: a primary amine directly attached to the N1 position of an imidazole ring. The imidazole moiety itself is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules, including the essential amino acid histidine.[2][3] Its ability to act as a proton donor, proton acceptor, and metal-coordinating ligand allows it to engage in a wide array of biological interactions.[2] The addition of a reactive primary amine at the N1 position provides a synthetic handle for a multitude of chemical transformations, making it an invaluable precursor for library synthesis and lead optimization.

The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous and polar protic solvents, simplifying handling and reaction setup.[4] This guide will elucidate the synthesis, core applications, and detailed protocols for deploying this compound as a strategic tool in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 83279-44-1[1]
Molecular Formula C₃H₆ClN₃[1]
Molecular Weight 119.55 g/mol [1][5]
Appearance White to off-white crystalline solid/powder[4]
Purity Typically ≥97%[1]
Storage Inert atmosphere, Room Temperature, Tightly closed, Dry[1]
Safety, Handling, and Storage

Directive: As with all laboratory chemicals, this compound must be handled with appropriate care, adhering to established safety protocols. The information below is a synthesis of safety data sheet (SDS) recommendations.[6]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a fully-buttoned lab coat, and impervious nitrile gloves. A dust respirator should be used if significant aerosolization is anticipated.

  • Handling: Avoid dust formation and inhalation.[6][7] Prevent contact with skin and eyes.[6] Use in a well-ventilated area or a chemical fume hood. Wash hands and face thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The compound is hygroscopic.[8] Keep away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

    • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Synthesis of this compound

The reagent can be prepared via established synthetic routes. A common method involves the hydrolysis of a Schiff base precursor, which is formed from 1-aminoimidazole. A documented synthesis involves the treatment of N-(phenylmethylene)-1H-imidazol-1-amine with hydrogen chloride.[9]

Synthesis reagent1 N-(phenylmethylene)-1H-imidazol-1-amine product This compound reagent1->product Hydrolysis reagent2 Hydrogen Chloride (HCl) reagent2->product

Caption: Synthetic pathway to this compound.

Core Applications in Medicinal Chemistry

The utility of this compound stems from its dual reactivity and the inherent biological relevance of the imidazole core.

A Versatile Scaffold for Library Synthesis

The primary amine of 1H-Imidazol-1-amine serves as a versatile nucleophile, readily participating in a wide range of C-N and N-X bond-forming reactions. This allows for the rapid diversification of the imidazole core, creating large libraries of compounds for high-throughput screening. Key transformations include:

  • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or activated carboxylic acids to form stable amide and sulfonamide linkages.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.[10]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • N-Arylation: Palladium or copper-catalyzed coupling with aryl halides.

These reactions enable the exploration of the chemical space around the imidazole core, a proven strategy for identifying novel bioactive molecules.[11][12]

Bioisosteric Replacement Strategies

Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a cornerstone of lead optimization. The 1-aminoimidazole moiety can serve as a bioisostere for other functional groups, such as guanidines or amides, to modulate a compound's properties.

  • Guanidine Bioisostere: The basic nitrogen atoms of the imidazole ring and the exocyclic amine can mimic the protonation state and hydrogen bonding pattern of a guanidine group. This strategy has been successfully employed in the design of inhibitors for enzymes like Vascular Adhesion Protein-1 (VAP-1), where replacing a phenylguanidine with a 1H-benzimidazol-2-amine led to potent activity.[13]

  • Amide Bond Surrogate: In certain contexts, the rigid, planar structure of the 1-aminoimidazole system can replace a more flexible amide bond. This can confer metabolic stability by removing a site susceptible to proteolytic cleavage and can lock the molecule into a more bioactive conformation.[14]

Bioisostere cluster_0 Original Moiety cluster_1 Bioisosteric Replacement Guanidine Guanidine ImidazoleAmine 1H-Imidazol-1-amine Moiety Guanidine->ImidazoleAmine Mimics H-bonding & basicity Amide Amide Amide->ImidazoleAmine Increases metabolic stability & rigidity

Caption: Bioisosteric relationship of the 1-aminoimidazole moiety.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for common transformations.

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

This protocol details the formation of an amide bond, a fundamental transformation in medicinal chemistry. The causality behind using a base is to liberate the free amine from its hydrochloride salt, enabling it to act as an effective nucleophile.

Materials and Reagents

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Acid Chloride (R-COCl)1.0 - 1.2Acylating Agent
Triethylamine (TEA) or DIPEA2.2 - 2.5Non-nucleophilic base
Dichloromethane (DCM) or THF-Anhydrous Solvent

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Rationale: The first equivalent of base neutralizes the HCl salt, and the second equivalent scavenges the HCl generated during the acylation reaction.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of the desired acid chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

AcylationWorkflow start Start: Dissolve Reagent in Anhydrous DCM add_base Cool to 0°C Add Triethylamine start->add_base add_acyl Add Acid Chloride Solution Dropwise add_base->add_acyl react Warm to RT Stir 2-16h add_acyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with NaHCO₃ Aqueous Extraction monitor->workup Complete purify Dry, Concentrate & Purify via Chromatography workup->purify end End: Isolated Product purify->end

Caption: Workflow for the N-acylation of 1H-Imidazol-1-amine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the formation of a secondary amine, a key step in building out molecular complexity. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could protonate the starting amine.[10]

Materials and Reagents

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Aldehyde (R-CHO)1.0 - 1.2Electrophile
Diisopropylethylamine (DIPEA)1.1 - 1.5Non-nucleophilic base
Sodium triacetoxyborohydride1.2 - 1.5Reducing Agent
Dichloromethane (DCM) or DCE-Anhydrous Solvent

Step-by-Step Methodology

  • Imine Formation: Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM. Add DIPEA (1.2 eq) to liberate the free amine.[10] Rationale: The base neutralizes the HCl salt, allowing the free amine to condense with the aldehyde to form an intermediate imine.

  • Stir: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.3 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable solvent.1. Increase reaction time for imine formation or add anhydrous MgSO₄. 2. Use a fresh bottle of the reducing agent. 3. Ensure the solvent is anhydrous.[10]
Formation of Byproducts 1. Over-alkylation of the amine. 2. Side reactions of the imidazole.1. Use a milder reducing agent or control stoichiometry carefully. 2. Ensure reaction conditions are not overly acidic or basic.

Conclusion

This compound is a powerful and versatile reagent for medicinal chemists. Its pre-activated nature as a hydrochloride salt, combined with the dual functionality of a reactive primary amine and a biologically relevant imidazole core, makes it an ideal starting point for the synthesis of diverse compound libraries and for sophisticated lead optimization campaigns using bioisosteric replacement strategies. The protocols and data presented herein provide a solid foundation for researchers to confidently and effectively incorporate this valuable building block into their drug discovery programs.

References

Application Notes and Protocols for 1H-Imidazol-1-amine Hydrochloride in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Potential of 1H-Imidazol-1-amine Hydrochloride

The imidazole ring is a cornerstone in the design of modern agrochemicals, featuring prominently in a wide array of fungicides, herbicides, and insecticides.[1][2] Its versatile structure serves as a crucial pharmacophore, enabling interactions with various biological targets in pests and pathogens.[3][4] A significant class of imidazole-based agrochemicals are the conazole fungicides, such as prochloraz and imazalil, which function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] The adaptability of the imidazole structure allows for the creation of molecules with tailored properties to address specific agricultural challenges.[3]

While many established imidazole agrochemicals are derived from imidazole itself, the exploration of functionalized imidazole starting materials opens avenues for novel molecular architectures and potentially new modes of action. This compound (CAS 83279-44-1) is one such building block that holds considerable promise.[6] As a primary amine attached to the imidazole ring, it offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of N-amino-imidazole derivatives. This guide provides detailed application notes and protocols for utilizing this compound as a precursor in the synthesis and evaluation of new potential agrochemical agents.

PART 1: Synthesis of a Novel Agrochemical Candidate: N'-(2,4-dichlorobenzylidene)-1H-imidazol-1-amine

This section outlines the synthesis of a novel Schiff base derivative, N'-(2,4-dichlorobenzylidene)-1H-imidazol-1-amine, from this compound. The rationale for this target molecule is the incorporation of a 2,4-dichlorophenyl moiety, a common feature in many commercial fungicides and herbicides, which can enhance biological activity. The resulting hydrazone linkage provides a stable yet potentially cleavable bond under specific biological conditions.

Reaction Scheme:

Synthesis_Scheme 1H_Imidazol_1_amine_HCl This compound Plus1 + 1H_Imidazol_1_amine_HCl->Plus1 Base Base (e.g., Triethylamine) in Ethanol Product N'-(2,4-dichlorobenzylidene)- 1H-imidazol-1-amine Base->Product Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Dichlorobenzaldehyde->Plus1 Plus1->Base Reflux Plus2 +

Caption: Synthesis of N'-(2,4-dichlorobenzylidene)-1H-imidazol-1-amine.

Experimental Protocol: Synthesis of N'-(2,4-dichlorobenzylidene)-1H-imidazol-1-amine

Materials:

  • This compound (1.19 g, 10 mmol)

  • 2,4-Dichlorobenzaldehyde (1.75 g, 10 mmol)

  • Triethylamine (1.5 mL, 11 mmol)

  • Ethanol (50 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.19 g, 10 mmol) and ethanol (30 mL).

  • Base Addition: While stirring, add triethylamine (1.5 mL, 11 mmol) dropwise to the suspension. The triethylamine neutralizes the hydrochloride salt, liberating the free base of 1H-Imidazol-1-amine. Stir for 15 minutes at room temperature.

  • Aldehyde Addition: Dissolve 2,4-Dichlorobenzaldehyde (1.75 g, 10 mmol) in ethanol (20 mL) and add it to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately half by rotary evaporation.

    • Cool the concentrated solution in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 40-50 °C.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure N'-(2,4-dichlorobenzylidene)-1H-imidazol-1-amine.

PART 2: Hypothesized Mechanism of Action

Based on the structural similarity of the imidazole core to known conazole fungicides, it is hypothesized that N'-(2,4-dichlorobenzylidene)-1H-imidazol-1-amine may act as a fungicide by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death.

Mechanism_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Candidate_Compound N'-(2,4-dichlorobenzylidene)- 1H-imidazol-1-amine Candidate_Compound->CYP51 Inhibition

Caption: Hypothesized mechanism of action for the novel imidazole derivative.

PART 3: In Vitro Antifungal Bioassay Protocol

This protocol describes a method for evaluating the in vitro antifungal activity of the synthesized compound against a common plant pathogenic fungus, such as Botrytis cinerea, using a microtiter plate-based assay. This allows for the determination of the half-maximal effective concentration (EC50).

Experimental Workflow:

Bioassay_Workflow Start Start Prepare_Stock Prepare stock solution of test compound in DMSO Start->Prepare_Stock Serial_Dilution Perform serial dilutions in a 96-well plate Prepare_Stock->Serial_Dilution Add_Spores Add fungal spore suspension to each well Serial_Dilution->Add_Spores Incubate Incubate plates at 25°C for 48-72 hours Add_Spores->Incubate Measure_Growth Measure fungal growth (e.g., absorbance at 600 nm) Incubate->Measure_Growth Calculate_EC50 Calculate EC50 value Measure_Growth->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the in vitro antifungal bioassay.

Step-by-Step Protocol:
  • Preparation of Fungal Spore Suspension:

    • Culture the target fungus (e.g., Botrytis cinerea) on potato dextrose agar (PDA) plates for 7-10 days at 25°C.

    • Harvest the spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 20 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Test Compound and Controls:

    • Prepare a 10 mg/mL stock solution of the synthesized N'-(2,4-dichlorobenzylidene)-1H-imidazol-1-amine in dimethyl sulfoxide (DMSO).

    • Prepare a stock solution of a commercial fungicide (e.g., prochloraz) as a positive control.

    • Use DMSO as a negative control.

  • Microtiter Plate Assay:

    • In a sterile 96-well microtiter plate, add 100 µL of potato dextrose broth (PDB) to each well.

    • Add 2 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 102 µL to the next well, and so on. This will create a concentration gradient.

    • Repeat the serial dilution for the positive and negative controls.

    • To each well, add 100 µL of the prepared fungal spore suspension.

    • The final volume in each well will be 200 µL.

  • Incubation and Data Collection:

    • Seal the plates with a breathable membrane and incubate at 25°C for 48-72 hours in the dark.

    • Measure the fungal growth by reading the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration using the following formula:

      • % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)]

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that causes 50% inhibition of fungal growth) by non-linear regression analysis.

Hypothetical Efficacy Data:
CompoundTarget FungusEC50 (µg/mL)
N'-(2,4-dichlorobenzylidene)-1H-imidazol-1-amineBotrytis cinerea5.8
Prochloraz (Positive Control)Botrytis cinerea1.2
DMSO (Negative Control)Botrytis cinerea>100

Conclusion

This compound is a valuable and reactive starting material for the synthesis of novel imidazole derivatives with potential applications in agrochemical research. The protocols outlined in this guide provide a framework for the synthesis of a candidate compound and its preliminary evaluation for antifungal activity. By leveraging the versatile chemistry of the N-amino-imidazole scaffold, researchers can explore new chemical spaces and develop innovative solutions for crop protection.

References

N-alkylation of imidazole with 1H-Imidazol-1-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-Amination of Imidazole via Electrophilic Transfer using 1H-Imidazol-1-amine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the N-amination of imidazole, a foundational heterocyclic compound. The protocol leverages this compound as an electrophilic aminating agent to synthesize 1-amino-1H-imidazol-3-ium chloride, a member of the N-aminoimidazolium salt family. This reaction proceeds via the formation of a nitrogen-nitrogen (N-N) bond, a transformation of significant interest in the synthesis of energetic materials, ionic liquids, and precursors for N-heterocyclic carbenes (NHCs). This guide elucidates the underlying chemical principles, provides a comprehensive, step-by-step experimental protocol, and outlines methods for the characterization and validation of the final product.

Introduction and Scientific Background

The imidazole ring is a ubiquitous scaffold in medicinal chemistry and materials science. While N-alkylation of imidazoles is a well-established method for modifying their properties, N-amination introduces a unique set of functionalities.[1] The resulting N-amino group can serve as a handle for further derivatization or fundamentally alter the electronic and coordination properties of the imidazole ring.

The target transformation discussed herein is not a classical N-alkylation but an electrophilic amination . In this process, the nucleophilic nitrogen of an imidazole molecule attacks the electrophilic nitrogen of a donor species.[2] The reagent of interest, this compound, serves as the electrophilic source of the "NH2" group. The product is an N-aminoimidazolium salt, a class of compounds investigated for their potential as novel NHC precursors and functionalized ionic liquids.

The overall reaction is as follows:

Imidazole (Nucleophile) + this compound (Electrophilic Aminating Agent) → 1-Amino-1H-imidazol-3-ium chloride

This protocol is constructed based on established principles of electrophilic amination on heterocyclic systems, as direct literature for this specific transformation is nascent.[2]

Reaction Mechanism and Principle

The core of this synthesis is the formation of a new N-N bond. The reaction is proposed to proceed via a nucleophilic attack mechanism.

  • Deprotonation (Optional but Recommended): Imidazole is a weak base. In the presence of a stronger, non-nucleophilic base, it can be deprotonated to form the imidazolate anion. This significantly enhances its nucleophilicity, facilitating the subsequent attack.

  • Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the neutral imidazole or the imidazolate anion attacks the exocyclic nitrogen atom of the 1H-Imidazol-1-amine cation. The positive charge on the aminating agent's imidazole ring makes the exocyclic amino group electrophilic.

  • Formation of the N-N Bond: This attack forms the N-N bond and generates the final cationic product, 1-amino-1H-imidazol-3-ium. The chloride ion from the starting material serves as the counter-ion.

Diagram: Proposed Reaction Mechanism

Reaction_Mechanism cluster_start Reactants cluster_process Process cluster_product Product Imidazole Imidazole (Nucleophile) Product 1-Amino-1H-imidazol-3-ium Chloride Imidazole->Product Nucleophilic Attack on N-amino group AmineHCl 1H-Imidazol-1-amine Hydrochloride (Aminating Agent) AmineHCl->Product Base Base (e.g., NaH, K2CO3) Base->Imidazole Deprotonation (Enhances Nucleophilicity) Solvent Solvent (e.g., Acetonitrile)

Caption: Proposed mechanism for the N-amination of imidazole.

Reagent and Materials Profile

Proper preparation and handling of reagents are critical for success and safety.

Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Key Properties & Handling Notes
Imidazole288-32-4C₃H₄N₂68.08Hygroscopic solid. Store in a desiccator. Acts as the nucleophile.
This compound83279-44-1C₃H₆ClN₃119.55The electrophilic aminating agent.[3] Store under an inert atmosphere at room temperature.
Sodium Hydride (NaH), 60% in mineral oil7646-69-7NaH24.00Strong, non-nucleophilic base. Reacts violently with water. Handle under inert atmosphere only.
Anhydrous Acetonitrile (MeCN)75-05-8C₂H₃N41.05Polar aprotic solvent. Use a dry, anhydrous grade from a sealed bottle or freshly distilled.
Anhydrous Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Used for precipitation and washing of the product. Highly flammable.
Deuterated Solvent (e.g., DMSO-d₆)2206-27-1C₂D₆OS84.17For NMR characterization.

Detailed Experimental Protocol

This protocol details the synthesis of 1-amino-1H-imidazol-3-ium chloride. All operations should be performed in a fume hood under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Reagent Preparation
  • Imidazole Solution (0.5 M): Dissolve 0.34 g (5.0 mmol, 1.0 eq) of imidazole in 10 mL of anhydrous acetonitrile in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Aminating Agent Suspension: In a separate, dry 25 mL flask, weigh out 0.60 g (5.0 mmol, 1.0 eq) of this compound.[3]

Reaction Assembly and Execution

Diagram: Experimental Workflow

Experimental_Workflow start Start: Prepare Reagents (Inert Atmosphere) step1 Deprotonate Imidazole with NaH in Anhydrous Acetonitrile (0°C to RT, 1 hr) start->step1 step2 Add 1H-Imidazol-1-amine HCl (Portion-wise at 0°C) step1->step2 step3 Reaction Stirring (RT, 12-24 hrs) step2->step3 step4 Monitor by TLC step3->step4 step4->step3 If incomplete step5 Quench Reaction (Careful addition of saturated NH4Cl) step4->step5 If complete step6 Filter and Concentrate (Remove inorganic salts & solvent) step5->step6 step7 Precipitate Product (Add Diethyl Ether) step6->step7 step8 Isolate and Dry (Vacuum Filtration) step7->step8 finish Characterize Product (NMR, IR, HRMS) step8->finish

Caption: Step-by-step workflow for the synthesis of 1-amino-1H-imidazol-3-ium chloride.

  • Deprotonation of Imidazole:

    • Place the flask containing the imidazole solution in an ice bath (0 °C).

    • Under a positive pressure of inert gas, carefully add sodium hydride (0.22 g of 60% dispersion in mineral oil, 5.5 mmol, 1.1 eq) portion-wise to the stirring imidazole solution.

    • Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. The formation of the imidazolate anion is key to activating the nucleophile for efficient N-N bond formation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • N-Amination Reaction:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly add the solid this compound to the reaction mixture in small portions over 15 minutes.

    • Once the addition is complete, remove the ice bath and let the reaction stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Silica gel, 10:1 Dichloromethane:Methanol eluent). The product, being a salt, will likely remain at the baseline. The disappearance of the starting imidazole is a key indicator. The reaction is typically stirred for 12-24 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly, add saturated aqueous ammonium chloride solution dropwise to quench any unreacted sodium hydride.

  • Filtration: Filter the mixture through a pad of Celite to remove inorganic salts (NaCl). Wash the pad with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain a crude oil or solid.

  • Precipitation and Isolation:

    • Add anhydrous diethyl ether (approx. 30-40 mL) to the crude residue. The imidazolium salt product is typically insoluble in ether and will precipitate as a solid.

    • Stir or sonicate the suspension to break up any clumps.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 15 mL).

    • Dry the product under high vacuum for several hours to yield the final 1-amino-1H-imidazol-3-ium chloride.

Product Characterization

The structure of the N-aminoimidazolium salt must be confirmed through spectroscopic analysis.

TechniqueExpected Observations
¹H NMR (In DMSO-d₆) Expect characteristic signals for the imidazole ring protons. A downfield shift of the proton at the C2 position is indicative of imidazolium salt formation. A broad singlet corresponding to the -NH₂ protons should also be visible, which will disappear upon D₂O exchange.
¹³C NMR (In DMSO-d₆) Signals corresponding to the carbon atoms of the imidazolium ring. The C2 carbon will typically appear at a characteristic downfield chemical shift.
FT-IR Look for N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region) and C=N and C=C stretching vibrations characteristic of the imidazolium ring.
HRMS (ESI+) High-Resolution Mass Spectrometry should show a parent ion peak corresponding to the cation [C₃H₅N₃]⁺ with a precise m/z value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield 1. Incomplete deprotonation.2. Moisture in the reaction.3. Inactive aminating agent.1. Ensure the NaH is fresh and reactive. Allow for sufficient stirring time after addition.2. Use rigorously dried glassware and anhydrous solvents.3. Use a fresh bottle of 1H-Imidazol-1-amine HCl.
Formation of Byproducts Side reactions due to excess base or elevated temperature.Maintain strict temperature control during additions. Use only a slight excess (1.1 eq) of the base.
Product is an Oil/Gummy Product may be hygroscopic or contain residual solvent.Ensure the product is fully precipitated from the ether. Dry under high vacuum for an extended period, possibly with gentle heating (e.g., 40 °C) if the product is stable.

Safety Precautions

  • Sodium Hydride: Pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Solvents: Acetonitrile is toxic and flammable. Diethyl ether is extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood away from ignition sources.

  • General: The toxicity of the product, 1-amino-1H-imidazol-3-ium chloride, is not well-established. Handle with care and avoid inhalation, ingestion, and skin contact.

References

Application Notes and Protocols for the One-Pot Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Imidazoles and the Efficiency of One-Pot Syntheses

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Compounds bearing the imidazole scaffold exhibit a vast array of biological activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] The prevalence of this heterocyclic motif has driven the development of diverse and efficient synthetic methodologies.

One-pot syntheses, wherein reactants are subjected to successive chemical reactions in a single reactor, have emerged as a powerful strategy in organic chemistry.[4] This approach offers significant advantages over conventional multi-step syntheses, including:

  • Increased Efficiency: Reduced reaction times and simplified work-up procedures.[4]

  • Improved Yields: Minimization of product loss during intermediate isolation and purification steps.

  • Enhanced Sustainability: Lower consumption of solvents and reagents, aligning with the principles of green chemistry.[5][6][7]

  • Cost-Effectiveness: Reduced labor and material costs.

This guide provides an in-depth exploration of one-pot methodologies for the synthesis of imidazole derivatives, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in this critical area of chemical synthesis.

Core Synthetic Strategies for One-Pot Imidazole Synthesis

Several one-pot strategies have been developed for the efficient construction of the imidazole ring. These methods often involve multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product.[8][9]

The Debus-Radziszewski Imidazole Synthesis: A Classic Multicomponent Reaction

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this reaction is a foundational method for synthesizing polysubstituted imidazoles.[1][10][11] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) in a one-pot fashion.[10][12]

Mechanism Rationale: The reaction is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[10][11][12] The use of a primary amine in place of one equivalent of ammonia leads to the formation of N-substituted imidazoles.[10]

Experimental Workflow: Debus-Radziszewski Synthesis

cluster_mixing Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1,2-Dicarbonyl (e.g., Benzil) Mix Combine in Round-Bottom Flask A->Mix B Aldehyde (e.g., Benzaldehyde) B->Mix C Ammonia Source (e.g., Ammonium Acetate) C->Mix D Solvent (e.g., Glacial Acetic Acid) D->Mix Reflux Heat to Reflux (e.g., 1-24 hours) Mix->Reflux TLC Monitor Progress by TLC Reflux->TLC Pour Pour into Ice-Water TLC->Pour Neutralize Neutralize (e.g., NaHCO3) Pour->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Evaporate Remove Solvent (in vacuo) Dry->Evaporate Purify Purify by Column Chromatography or Recrystallization Evaporate->Purify cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Product Formation Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine1 Primary Amine Amine1->Imine Amine2 Ammonium Acetate (Ammonia Source) Diimine Diimine Formation Amine2->Diimine Amidine Amidine Formation Amine2->Amidine Diketone 1,2-Diketone Diketone->Diimine Imine->Amidine Cyclocondensation Cyclocondensation Diimine->Cyclocondensation Amidine->Cyclocondensation Imidazole Imidazole Product Cyclocondensation->Imidazole

References

Application Note: Quantitative Analysis of 1H-Imidazol-1-amine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Imidazol-1-amine hydrochloride is a heterocyclic amine of significant interest in pharmaceutical research due to its structural resemblance to biologically active molecules. As a key starting material or intermediate in the synthesis of novel therapeutic agents, the accurate quantification of this compound is paramount to ensure the quality, consistency, and safety of the final drug product. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique in quality control and research laboratories. Furthermore, an orthogonal method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) is presented for confirmatory analysis and identification.

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical principles and to facilitate method adaptation and troubleshooting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

PropertyValueSource/Justification
Chemical Structure Chemical Structure of 1H-Imidazol-1-aminePubChem CID: 5273583[1]
Molecular Formula C₃H₆ClN₃Lead Sciences[2]
Molecular Weight 119.55 g/mol Lead Sciences[2]
Predicted pKa ~5.5 - 6.5The pKa of the parent imidazole is approximately 7. The electron-withdrawing nature of the N-amino group is expected to decrease the basicity of the imidazole ring, thus lowering the pKa of its conjugate acid. A precise value should be determined experimentally or can be predicted using software such as ACD/Percepta.[3][4][5]
Predicted UV λmax ~210 - 220 nmThe parent imidazole has a λmax at approximately 206 nm. The N-amino substituent is a chromophore that is expected to cause a slight bathochromic (to longer wavelength) shift. Experimental determination is recommended for optimal sensitivity.
Solubility Highly soluble in water and methanol.Based on the high solubility of the parent imidazole hydrochloride in water (~500 mg/mL) and methanol (50 mg/mL).[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is the primary recommended method for the routine quantification of this compound due to its robustness, precision, and wide availability.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. As this compound is a polar, basic compound, careful control of the mobile phase pH is crucial for achieving good peak shape and reproducible retention. By maintaining the mobile phase pH below the pKa of the analyte, the compound will exist predominantly in its protonated, more polar form, leading to reduced interaction with the non-polar stationary phase and consequently, a shorter and more controlled retention time.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Detailed Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade water, acetonitrile, and methanol.

  • Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid (H₃PO₄).

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized during method development, starting with a ratio of 95:5 (v/v) Buffer:Acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

    • Rationale: A pH of 3.0 is well below the predicted pKa of the analyte, ensuring it is in a single protonated state, which promotes sharp, symmetrical peaks. The phosphate buffer provides good buffering capacity in this pH range.

  • Diluent: A mixture of water and methanol (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm (or experimentally determined λmax)
Injection Volume 10 µL

4. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Method Validation (Self-Validating System)

To ensure the trustworthiness of the results, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%
Specificity No interference from placebo or related substances at the retention time of the analyte.
Limit of Detection (LOD) & Limit of Quantification (LOQ) To be determined experimentally.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

For unambiguous identification and as an orthogonal method to HPLC, GC-MS can be employed. Due to the polar and potentially thermally labile nature of this compound, derivatization is often necessary to improve its volatility and thermal stability.

Principle of the Method

The amine functionality of 1H-Imidazol-1-amine is derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a less polar and more volatile compound. This derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the fragmented ions.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_processing Data Processing Sample_Prep Sample Preparation Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Data_Acquisition Data Acquisition (Scan or SIM) GCMS_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Confirmation Confirmation of Identity Integration->Confirmation Library_Search->Confirmation

Caption: GC-MS derivatization and analysis workflow.

Detailed Protocol

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous solvent (e.g., pyridine or acetonitrile).

  • Heating block or oven.

  • GC vials with inserts.

2. Derivatization Procedure:

  • Accurately weigh a known amount of the sample into a GC vial.

  • Add a suitable amount of anhydrous solvent to dissolve the sample.

  • Add an excess of the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu

4. Data Analysis:

  • The identity of the derivatized 1H-Imidazol-1-amine can be confirmed by comparing its mass spectrum with a reference spectrum if available, or by interpreting the fragmentation pattern.

  • For quantification, a calibration curve can be prepared using derivatized standards, and the peak area of a characteristic ion can be used.

Conclusion

This application note provides a robust and reliable HPLC-UV method for the routine quantification of this compound in a research and development setting. The detailed protocol, along with the rationale for the chosen experimental parameters, empowers scientists to implement and adapt the method as needed. The inclusion of a confirmatory GC-MS method ensures the identity and purity of the analyte. Adherence to method validation principles will ensure the generation of high-quality, trustworthy data, which is essential for regulatory submissions and the advancement of pharmaceutical research.

References

The Strategic Synthesis of Novel Antifungal Agents from 1H-Imidazol-1-amine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the persistent search for novel and more effective antifungal therapies, the imidazole scaffold remains a cornerstone of medicinal chemistry. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on the strategic use of 1H-Imidazol-1-amine hydrochloride in the synthesis of potential antifungal agents. While direct, one-step syntheses from this starting material are not widely reported, this guide presents a rational, multi-step approach, beginning with the synthesis of the key 1-aminoimidazole intermediate, followed by its derivatization and evaluation for antifungal activity.

Introduction: The Enduring Importance of Imidazole-Based Antifungals

Imidazole derivatives represent a major class of antifungal drugs, primarily exerting their effect through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1] The versatile nature of the imidazole ring allows for a wide range of structural modifications, enabling the fine-tuning of antifungal potency, spectrum of activity, and pharmacokinetic properties.

This guide focuses on the potential of N-aminoimidazole derivatives, a less explored subclass, as a platform for the development of new antifungal candidates. The presence of a reactive exocyclic amino group on the imidazole ring offers a unique handle for chemical modification, allowing for the introduction of diverse pharmacophores that can enhance antifungal activity and potentially overcome existing resistance mechanisms.

Part 1: Synthesis of the Key Intermediate: 1H-Imidazol-1-amine

A reliable synthesis of the 1H-Imidazol-1-amine intermediate is the crucial first step. While this compound is commercially available, an in-house synthesis provides greater control over purity and scalability. A common method for the N-amination of azoles involves the use of hydroxylamine-O-sulfonic acid.

Protocol 1: Synthesis of 1H-Imidazol-1-amine

Materials:

  • Imidazole

  • Hydroxylamine-O-sulfonic acid

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Imidazole Anion: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous ethanol. To this solution, add finely powdered potassium hydroxide (1.1 eq) in portions while stirring. Continue stirring at room temperature for 1 hour to ensure complete formation of the potassium imidazolate salt.

  • N-Amination Reaction: Cool the suspension to 0 °C using an ice bath. In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in a minimal amount of water and cool it to 0 °C. Slowly add the cold hydroxylamine-O-sulfonic acid solution to the stirred imidazole salt suspension.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove inorganic salts.

  • Isolation of the Product: Concentrate the filtrate under reduced pressure to obtain a crude residue. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1H-Imidazol-1-amine.

  • Formation of the Hydrochloride Salt (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt. Dissolve the purified 1H-Imidazol-1-amine in a minimal amount of anhydrous diethyl ether and cool to 0 °C. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Expected Yield: 40-60%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Derivatization of 1H-Imidazol-1-amine for Antifungal Activity

The exocyclic amino group of 1H-Imidazol-1-amine is a versatile nucleophile that can be readily functionalized. The following protocols outline key derivatization strategies to synthesize libraries of compounds for antifungal screening.

A. Synthesis of Schiff Base Derivatives

The formation of Schiff bases (imines) by reacting the primary amino group with various aldehydes introduces aromatic or heterocyclic moieties that are often found in potent antifungal agents.

Workflow for Schiff Base Synthesis:

Start 1H-Imidazol-1-amine Reaction Stir at RT or Reflux Start->Reaction Aldehyde Substituted Aldehyde (Ar-CHO) Aldehyde->Reaction Solvent Ethanol/Methanol Solvent->Reaction Catalyst Catalytic Acetic Acid Catalyst->Reaction Workup Precipitation or Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of Schiff base derivatives of 1H-Imidazol-1-amine.

Protocol 2: General Procedure for Schiff Base Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 1H-Imidazol-1-amine (or its hydrochloride salt with the addition of a base like triethylamine, 1.1 eq) (1.0 eq) in ethanol or methanol.

  • Addition of Aldehyde: Add the desired substituted aldehyde (1.0-1.1 eq) to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Table 1: Examples of Aldehydes for Schiff Base Synthesis

AldehydeRationale for Selection
2,4-DichlorobenzaldehydeDichloro-substituted phenyl rings are common in many commercial azole antifungals (e.g., miconazole, ketoconazole).
4-NitrobenzaldehydeThe nitro group can act as an electron-withdrawing group and may enhance antifungal activity.
1-NaphthaldehydeThe bulky, lipophilic naphthalene ring can improve membrane permeability.
2-ThiophenecarboxaldehydeHeterocyclic rings like thiophene can introduce additional binding interactions with the target enzyme.
4-(Trifluoromethyl)benzaldehydeThe trifluoromethyl group is a common bioisostere for a chloro group and can enhance lipophilicity and metabolic stability.
B. Synthesis of N-Acyl and N-Thioacyl Derivatives

Acylation of the N-amino group to form amides or thioamides is another effective strategy to introduce diverse functional groups and modulate the electronic properties of the molecule.

Workflow for Acylation/Thioacylation:

Start 1H-Imidazol-1-amine Reaction Stir at 0°C to RT Start->Reaction Reagent Acyl Chloride / Isothiocyanate Reagent->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent DCM or THF Solvent->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product N-Acyl / N-Thioacyl Derivative Purification->Product

Caption: General workflow for the N-acylation or N-thioacylation of 1H-Imidazol-1-amine.

Protocol 3: General Procedure for N-Acylation
  • Reaction Setup: Dissolve 1H-Imidazol-1-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere. Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

A similar procedure can be followed for the synthesis of N-thioacyl derivatives using isothiocyanates as the electrophile.

Part 3: Antifungal Activity Evaluation

The synthesized derivatives should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal pathogens.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Prepare a standardized inoculum of the fungal strains to be tested (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) according to CLSI protocols.

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (fungus with no drug) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Mechanistic Insights and Structure-Activity Relationships (SAR)

While the primary mechanism of action for many imidazole-based antifungals is the inhibition of ergosterol biosynthesis, derivatives of N-aminoimidazoles may exhibit alternative or additional mechanisms. For instance, some studies on 5-aminoimidazole derivatives suggest that their antifungal activity may be mediated by the generation of reactive oxygen species (ROS) rather than ergosterol depletion.[3]

The systematic derivatization of 1H-Imidazol-1-amine and subsequent antifungal testing will allow for the establishment of a structure-activity relationship (SAR). Key structural features to investigate include:

  • The nature of the substituent on the exocyclic nitrogen: Aromatic, heterocyclic, aliphatic, and functionalized groups should be explored.

  • Electronic effects: The impact of electron-donating and electron-withdrawing groups on the introduced moieties.

  • Lipophilicity: The overall lipophilicity of the molecule, which influences its ability to penetrate the fungal cell membrane.

Conclusion

This guide provides a strategic framework for the synthesis and evaluation of novel antifungal agents derived from this compound. By focusing on the synthesis of the key 1-aminoimidazole intermediate and its subsequent functionalization, researchers can generate a diverse library of compounds for antifungal screening. The exploration of this chemical space holds the potential for the discovery of new antifungal agents with improved efficacy and novel mechanisms of action, contributing to the ongoing battle against fungal infections.

References

role in the synthesis of pharmaceuticals.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Advanced Oxidation Processes (AOPs) in Pharmaceutical Synthesis

Abstract

Advanced Oxidation Processes (AOPs) represent a class of powerful chemical technologies that leverage the exceptional reactivity of hydroxyl radicals (•OH) for transformative organic synthesis.[1][2] Traditionally employed for the remediation of persistent organic pollutants, the application of AOPs in the targeted synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a rapidly evolving field.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, practical applications, and step-by-step protocols for key AOPs, including ozonolysis, Fenton/photo-Fenton reactions, and UV/H₂O₂ systems. By explaining the causality behind experimental choices and integrating field-proven insights, this document serves as a comprehensive resource for harnessing AOPs to achieve efficient, selective, and often more sustainable synthetic outcomes.

Introduction: A Paradigm Shift in Pharmaceutical Oxidation Chemistry

Oxidation is a cornerstone of organic synthesis, fundamental to the construction of the complex molecular architectures found in modern pharmaceuticals. However, traditional oxidation methods often rely on stoichiometric amounts of heavy metal reagents (e.g., chromium, manganese), which can lead to significant hazardous waste and product contamination. Advanced Oxidation Processes (AOPs) offer a compelling alternative, characterized by the in-situ generation of hydroxyl radicals (•OH), one of the most powerful oxidizing species known.[2][6]

The hydroxyl radical is a highly reactive, non-selective oxidant that can initiate a cascade of reactions, ultimately leading to the desired molecular transformation.[7][8] The primary allure of AOPs in pharmaceutical synthesis lies in their ability to perform challenging oxidations under mild conditions, often using readily available and environmentally benign reagents like hydrogen peroxide (H₂O₂) and ozone (O₃).[3][9][10] This approach not only minimizes waste but also can enhance reaction rates and provide novel synthetic pathways.[9]

This application note details the mechanisms, practical considerations, and laboratory-scale protocols for the most relevant AOPs in pharmaceutical synthesis, providing a framework for their successful implementation in drug discovery and development.

Core Principles of AOPs in a Synthetic Context

The efficacy of any AOP hinges on the controlled generation and subsequent reaction of hydroxyl radicals.[1][2] The chemistry can be broadly understood through three phases: radical formation, initial attack on the target molecule, and subsequent transformations to yield the final product.[1][2]

2.1. Generation of the Hydroxyl Radical (•OH)

The method of •OH generation defines the specific AOP technique:

  • Fenton and Photo-Fenton Reaction: This classic AOP employs the reaction between iron(II) salts and hydrogen peroxide.[11] The reaction is significantly accelerated by UV light (photo-Fenton), which facilitates the photoreduction of Fe³⁺ back to the catalytic Fe²⁺ state, thereby increasing the overall quantum yield of •OH radicals.[12]

    • Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[11]

  • Ozonolysis: While the primary mechanism involves the 1,3-dipolar cycloaddition of ozone to a double or triple bond, under certain aqueous conditions, ozone decomposition can also generate hydroxyl radicals, contributing to oxidative transformations.[13][14]

  • UV/H₂O₂ Systems: This metal-free AOP relies on the photolytic cleavage of hydrogen peroxide by UV radiation (typically at 254 nm) to produce two hydroxyl radicals per molecule of H₂O₂.[7][15][16]

    • H₂O₂ + hv → 2 •OH[1]

2.2. Causality of Reactivity and Selectivity

The hydroxyl radical has an extremely high reduction potential (2.80 V) and reacts at near-diffusion-controlled rates with most organic molecules.[6][8] This high reactivity can be a double-edged sword. While it enables the oxidation of recalcitrant compounds, it can also lead to a lack of selectivity and over-oxidation.

Achieving synthetic utility requires precise control over reaction parameters. Key experimental choices are driven by the need to manage the radical concentration and direct its reactivity:

  • Solvent Choice: The solvent can act as a radical scavenger, competing with the substrate for •OH. The choice of solvent is therefore critical to modulate reactivity.

  • pH Control: The pH of the reaction medium is paramount, especially for Fenton chemistry. An acidic pH (typically 3-4) is required to keep the iron catalyst soluble and prevent the precipitation of ferric hydroxide, which would halt the catalytic cycle.[17]

  • Reagent Stoichiometry and Addition Rate: Controlling the concentration of the radical precursor (e.g., H₂O₂) and the catalyst allows for fine-tuning of the •OH generation rate. Slow, controlled addition of reagents is often necessary to prevent runaway reactions and minimize side-product formation.

Ozonolysis: Precision Cleavage of Carbon-Carbon Multiple Bonds

Ozonolysis is a powerful and widely used reaction in organic synthesis that allows for the specific cleavage of alkene and alkyne bonds.[13] This transformation is invaluable for converting complex olefins into smaller, functionalized fragments like aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[13]

3.1. Applications in Pharmaceutical Synthesis

Ozonolysis is a key step in the synthesis of numerous pharmaceutical compounds. For instance, it is used in the industrial preparation of intermediates for antibiotics like ceftibuten and cefaclor.[18] Its ability to open cyclic alkenes provides a direct route to difunctional linear molecules, which are versatile building blocks for complex API synthesis.[19]

3.2. Experimental Protocol: Ozonolysis of β-Pinene to Nopinone

This protocol describes the oxidative cleavage of the exocyclic double bond in β-pinene to synthesize nopinone, a valuable intermediate.[19]

Materials:

  • β-Pinene (substrate)

  • Methylene chloride (CH₂Cl₂) (solvent)

  • Methanol (MeOH) (solvent, indicator)

  • Ozone (O₃) generated from an ozone generator

  • Zinc dust (Zn) or Dimethyl Sulfide (DMS) (for reductive workup)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Accurately weigh and dissolve β-pinene (e.g., 6 g) in a 2:1 mixture of methylene chloride and methanol in a gas-drying tower or a suitable reaction vessel equipped with a gas dispersion tube.[19]

  • Cooling: Immerse the reaction vessel in a dry ice/acetone bath to maintain a low temperature (typically -78 °C). Low temperatures are critical to stabilize the ozonide intermediates and prevent explosive decomposition.[20]

  • Ozone Generation: Connect the outlet of a laboratory ozone generator to the gas dispersion tube. Pass a stream of oxygen through the generator to produce ozone. The oxygen flow rate should be set according to the manufacturer's specifications (e.g., 1 L/min).[21]

  • Reaction Execution: Bubble the ozone/oxygen mixture through the cooled substrate solution. The reaction is extremely rapid.[19]

  • Endpoint Determination: Continue the ozone flow until the solution retains a persistent royal blue color. This indicates that all the alkene has been consumed, and an ozone-methanol complex has formed.[19]

  • Quenching: Upon completion, switch off the ozone generator and purge the system with oxygen or nitrogen for several minutes to remove all residual ozone and dissolved oxygen. This is a critical safety step.[21]

  • Reductive Workup: Decompose the ozonide intermediate by adding a reducing agent. Slowly add zinc dust or dimethyl sulfide to the cold reaction mixture and allow it to warm to room temperature with stirring. This step converts the ozonide to the desired carbonyl product (nopinone).

  • Isolation and Purification: After the workup is complete, filter the reaction mixture to remove zinc salts (if used). The crude product can then be isolated by solvent evaporation and purified using standard techniques such as flash chromatography or distillation.

3.3. Ozonolysis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve β-Pinene in CH₂Cl₂/MeOH cool Cool to -78°C (Dry Ice/Acetone) dissolve->cool ozone Bubble O₃/O₂ Gas Through Solution cool->ozone monitor Monitor for Blue Color (Reaction Endpoint) ozone->monitor purge Purge with N₂ to Remove Excess O₃ monitor->purge reduce Add Reducing Agent (e.g., Zinc Dust) purge->reduce isolate Isolate Crude Product (Filtration, Evaporation) reduce->isolate purify Purify Nopinone (Chromatography) isolate->purify

Caption: General workflow for the ozonolysis of an alkene.

3.4. Safety Considerations Ozonolysis is a potentially hazardous reaction.[18] Ozone is highly toxic and a powerful oxidant. The ozonide intermediates are thermally unstable and can be explosive.[20] Always perform the reaction in a well-ventilated fume hood, maintain low temperatures, and never work with concentrated solutions of ozonides. Ensure the reaction is properly quenched before warming and solvent removal.

Fenton and Photo-Fenton Chemistry: Catalytic Hydroxylation and Oxidation

The Fenton reaction provides a convenient and cost-effective method for generating hydroxyl radicals at room temperature and atmospheric pressure.[11] It is particularly useful for synthetic transformations that require a powerful yet catalytically generated oxidant, such as the hydroxylation of aromatic compounds or the oxidation of alcohols.

4.1. Applications in Pharmaceutical Synthesis

Fenton chemistry has been applied in various synthetic contexts. It can be used to introduce hydroxyl groups onto aromatic rings, a key step in the synthesis of phenolic drugs. For example, it facilitates the conversion of benzene to phenol.[11] Furthermore, its strong oxidizing power is being explored for in-situ drug activation, particularly in cancer therapy, where nanoparticles catalyze the Fenton reaction within tumor cells to generate cytotoxic •OH radicals.[22][23][24]

4.2. Fenton Reaction Mechanism

G Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Initiation OH_rad •OH Fe2->OH_rad Initiation OH_ion OH⁻ Fe2->OH_ion Initiation H2O2_1 H₂O₂ H2O2_1->Fe3 Initiation H2O2_1->OH_rad Initiation H2O2_1->OH_ion Initiation R_rad R• OH_rad->R_rad Oxidation H2O H₂O OH_rad->H2O Oxidation RH Substrate (R-H) RH->R_rad Oxidation RH->H2O Oxidation Fe3_2 Fe³⁺ Fe2_2 Fe²⁺ Fe3_2->Fe2_2 Catalyst Regeneration HOO_rad HOO• Fe3_2->HOO_rad Catalyst Regeneration H_ion H⁺ Fe3_2->H_ion Catalyst Regeneration H2O2_2 H₂O₂ H2O2_2->Fe2_2 Catalyst Regeneration H2O2_2->HOO_rad Catalyst Regeneration H2O2_2->H_ion Catalyst Regeneration

Caption: Catalytic cycle of the Fenton reaction.

4.3. Protocol: General Procedure for Fenton Oxidation of an Organic Substrate

This protocol provides a general framework for the oxidation of an organic substrate in an aqueous medium. Note: This procedure must be optimized for each specific substrate.

Materials:

  • Organic Substrate

  • Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) (catalyst)

  • Hydrogen Peroxide (H₂O₂, 30% w/w) (oxidant)

  • Sulfuric Acid (H₂SO₄) (for pH adjustment)

  • Sodium Hydroxide (NaOH) (for quenching)

  • Deionized Water

Procedure:

  • pH Adjustment: Dissolve the organic substrate in deionized water in a reactor. Adjust the pH of the solution to between 3.0 and 4.0 using sulfuric acid.[17] This step is critical for catalyst solubility and optimal radical generation.

  • Catalyst Addition: Add the calculated amount of Iron(II) sulfate heptahydrate to the solution and stir until it is fully dissolved. The optimal iron concentration must be determined experimentally but often falls in the range of 15-50 mg/L for dilute systems.[17]

  • Initiation of Reaction: Begin the slow, dropwise addition of hydrogen peroxide to the reactor. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically 20-40 °C).[25]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. The consumption of the starting material and the formation of the product can be tracked using analytical techniques such as HPLC or GC-MS.[26][27]

  • Quenching: Once the reaction has reached completion, quench the process by raising the pH to >7 with sodium hydroxide. This step precipitates the iron catalyst as Fe(OH)₃ and decomposes any residual H₂O₂.

  • Workup: Filter the mixture to remove the precipitated iron hydroxide. The aqueous filtrate can then be extracted with an appropriate organic solvent to isolate the product. Further purification may be required.

4.4. Data Presentation: Typical Fenton Reaction Parameters

ParameterTypical RangeRationale / Causality
pH 3.0 - 4.0Maximizes •OH generation; prevents iron precipitation.[17]
[H₂O₂] / [Fe²⁺] Molar Ratio 5:1 to 25:1A ratio too low limits the reaction; a ratio too high can lead to scavenging of •OH by excess H₂O₂. Optimization is critical.[25]
Temperature 20 - 40 °CReaction is effective at ambient temperature. Higher temperatures accelerate H₂O₂ decomposition into O₂ and H₂O rather than •OH.[25]
Catalyst Loading Substrate-dependentMust be sufficient to catalyze the reaction efficiently but minimized to reduce cost and downstream removal efforts.[17]

UV/H₂O₂ Systems: Clean, Metal-Free Oxidation

The UV/H₂O₂ process is an elegant AOP that generates hydroxyl radicals without the need for a metal catalyst, making it ideal for pharmaceutical applications where metal contamination is a major concern.[16][28] The process is driven by the photolysis of hydrogen peroxide, providing a clean and controllable source of •OH radicals.

5.1. Applications in Pharmaceutical Synthesis

This method is particularly valuable for late-stage functionalization or for processes where substrates may be sensitive to metal catalysts. It has been evaluated for the degradation of various pharmaceutical compounds, demonstrating its effectiveness in cleaving complex organic structures.[15][16] In a synthetic context, it can be used for selective oxidations where precise control over the radical flux is required.

5.2. Experimental Setup for a Laboratory-Scale UV/H₂O₂ Reaction

G cluster_reactor Photochemical Reactor uv_lamp UV Lamp (e.g., 254 nm) quartz_sleeve Quartz Sleeve solution Reaction Solution: Substrate + H₂O₂ in Solvent cooling Cooling Bath stir_plate Magnetic Stir Plate pump Peristaltic Pump (H₂O₂ Addition) pump->solution Controlled Addition h2o2_res H₂O₂ Reservoir h2o2_res->pump

Caption: Diagram of a batch photochemical reactor for UV/H₂O₂ synthesis.

5.3. Protocol: General Procedure for UV/H₂O₂ Oxidation

Materials:

  • Organic Substrate

  • Hydrogen Peroxide (H₂O₂, 30% w/w)

  • Suitable UV-transparent solvent (e.g., water, acetonitrile)

  • Photochemical reactor with a low-pressure mercury UV lamp (emitting at 254 nm)

Procedure:

  • Solution Preparation: Prepare a solution of the organic substrate in a suitable solvent within the photochemical reactor. The solvent must be transparent to the UV wavelength being used to ensure efficient photolysis of H₂O₂.

  • System Setup: Place the reactor on a magnetic stir plate and ensure efficient stirring. If the reaction is exothermic, use a cooling bath to maintain a constant temperature.

  • H₂O₂ Addition: Add the required amount of hydrogen peroxide to the solution. The optimal concentration depends on the substrate and must be determined experimentally. For some applications, slow addition via a syringe pump may be necessary to maintain a low steady-state concentration of H₂O₂.

  • Initiation of Photolysis: Turn on the UV lamp to initiate the reaction. Shield the apparatus to prevent exposure to harmful UV radiation.

  • Reaction Monitoring: Follow the progress of the reaction using an appropriate analytical method (e.g., HPLC, TLC). The efficiency of the oxidation will depend on factors like the initial H₂O₂ concentration, substrate concentration, and the intensity of the UV light.[28]

  • Reaction Completion and Workup: Once the starting material is consumed, turn off the UV lamp. Any residual hydrogen peroxide can be quenched by adding a reducing agent like sodium bisulfite. The product can then be isolated using standard extraction and purification techniques.

Reaction Monitoring and Analytical Control

The high reaction rates characteristic of AOPs necessitate robust analytical methods for real-time or near-real-time monitoring.[26] Process Analytical Technology (PAT) tools are invaluable for establishing control and ensuring reproducible outcomes.[27]

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the workhorses for monitoring pharmaceutical reactions.[29][30] They are used to quantify the disappearance of starting materials and the appearance of products and by-products, providing critical data on reaction kinetics and selectivity.

  • Spectroscopy (FTIR, Raman, NIRS): In-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of functional groups, allowing for direct monitoring of the chemical transformation as it happens.[30] Near-infrared spectroscopy (NIRS) is particularly useful for monitoring bulk properties and raw materials.[29]

Conclusion

Advanced Oxidation Processes offer a powerful and versatile platform for innovation in pharmaceutical synthesis. By harnessing the immense reactivity of the hydroxyl radical, chemists can achieve challenging oxidative transformations under mild, safe, and often more sustainable conditions. The successful application of AOPs—be it the precise cleavage of an olefin via ozonolysis, the catalytic hydroxylation of an aromatic ring with Fenton's reagent, or a clean, metal-free oxidation using UV/H₂O₂—depends on a thorough understanding of the underlying radical chemistry and meticulous control over key experimental parameters. As the pharmaceutical industry continues to embrace green chemistry principles and process intensification, the role of AOPs in the synthetic chemist's toolkit is poised to expand significantly.

References

Troubleshooting & Optimization

1H-Imidazol-1-amine hydrochloride stability issues and degradation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1H-Imidazol-1-amine hydrochloride (CAS: 83279-44-1). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] It is crucial to protect it from light and moisture, as imidazole compounds can be hygroscopic.[4] For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8°C) is recommended.[5][6]

Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?

A2: Solutions of this compound are more susceptible to degradation than the solid form.[7] Best practice is to prepare solutions fresh for each experiment.[8] If short-term storage is unavoidable, store aliquots at -20°C or -80°C, protected from light.[8] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[7] The stability in a specific buffer or solvent system should be validated for your experimental conditions.

Q3: What are the primary factors that can cause this compound to degrade?

A3: Several factors can compromise the integrity of this compound, particularly in solution:

  • Oxidation: The amine group and the imidazole ring are susceptible to oxidation from atmospheric oxygen or oxidizing agents.[7][9]

  • Photodegradation: Exposure to UV or even ambient fluorescent light can induce degradation.[7][9]

  • pH Extremes: While the hydrochloride salt provides some stability, strongly basic or acidic conditions can promote hydrolysis or other ring degradation reactions.[8][10]

  • Elevated Temperatures: Heat accelerates the rate of all degradation pathways.[1][7]

Q4: My solution has turned a pale yellow color. Is it degraded?

A4: A change in color, such as from off-white to yellow or brown, can be an indicator of degradation. However, visual inspection is not a substitute for analytical confirmation. If you observe a color change, it is highly advisable to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.

Q5: My biological assay results are inconsistent or show lower-than-expected potency. Could this be a stability issue?

A5: Absolutely. Inconsistent or reduced biological activity is a classic sign of compound degradation.[7] If the active concentration of your compound has decreased due to instability in your assay medium or during storage, it will directly impact the experimental outcome. If you encounter such issues, the first troubleshooting step should be to prepare a fresh solution from the solid starting material.

Troubleshooting Guides & Protocols

This section provides in-depth solutions to specific problems you may encounter.

Issue 1: Inconsistent or Diminished Activity in Experiments

If you suspect compound degradation is affecting your results, this workflow can help you diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow: Inconsistent Results start Inconsistent or Low Experimental Activity fresh Prepare Fresh Solution from Solid Stock start->fresh protect Implement Protective Measures: - Protect from light (use amber vials) - Work quickly, keep on ice - Use deoxygenated buffers if possible fresh->protect retest Re-run Experiment protect->retest resolved Problem Resolved: Proceed with best practices retest->resolved Results Consistent? Yes not_resolved Problem Persists retest->not_resolved No stability_study Conduct Formal Stability Study in Assay Medium (See Protocol 1) not_resolved->stability_study

Caption: Workflow for addressing inconsistent experimental results.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

The appearance of unexpected peaks in your chromatogram is a strong indication of degradation. A forced degradation study is an essential tool to proactively identify potential degradants and establish a stability-indicating analytical method.

A forced (or stress) degradation study intentionally exposes the compound to harsh conditions to accelerate its breakdown.[11] The primary goals are:

  • Identify Degradation Pathways: Understand whether the molecule is sensitive to acid, base, oxidation, light, or heat.[10]

  • Generate Degradants: Produce potential degradation products for structural characterization (e.g., by LC-MS).

  • Validate Analytical Method: Prove that your HPLC method can separate the parent compound from all major degradation products, ensuring accurate quantification of the active ingredient.[12]

This protocol outlines a typical set of stress conditions. A target degradation of 5-20% is generally recommended to avoid the formation of secondary and tertiary degradants.[10]

1. Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions:

  • For each condition, mix the stock solution with the stressor in a clean vial. Include a control sample (stock solution with diluent) stored at ambient temperature, protected from light.

Stress ConditionReagent / MethodTypical Conditions
Acid Hydrolysis 0.1 N Hydrochloric Acid (HCl)Incubate at 60°C for 24-48 hours.[10][12]
Base Hydrolysis 0.1 N Sodium Hydroxide (NaOH)Incubate at 60°C for 24-48 hours.[10][12]
Oxidation 3% Hydrogen Peroxide (H₂O₂)Keep at room temperature for 24 hours, protected from light.[9][12]
Thermal Degradation Heat (Solution)Incubate the stock solution at 80°C for 48 hours.[11][12]
Photodegradation UV/Visible LightExpose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).[9][12]

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

  • Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base (for acid) or acid (for base) before analysis to prevent damage to the HPLC column.

  • Dilute all samples to a suitable final concentration with your mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of stressed samples to the control sample to identify new peaks and the loss of the parent peak.

Based on the known chemistry of imidazole and amine-containing compounds, the following degradation pathways are plausible.[9][12]

G cluster_1 Potential Degradation Pathways cluster_stress parent 1H-Imidazol-1-amine hydrochloride oxidation Oxidation (H₂O₂ / Air) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis products Degradation Products: - Oxidized Adducts - Ring-Opened Species - Dimerization Products - Other Transformation Products oxidation->products hydrolysis->products photolysis->products

Caption: Plausible degradation pathways for 1H-Imidazol-1-amine HCl.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-Imidazol-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1H-Imidazol-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Introduction: Understanding the Reagent

This compound (CAS: 83279-44-1) is a versatile building block in medicinal chemistry and materials science.[1] The presence of an exocyclic N-amino group on the imidazole ring makes it a potent nucleophile and a valuable precursor for synthesizing a wide range of N-functionalized imidazoles, which are scaffolds in many biologically active compounds.[2]

The primary challenge in its application arises from its formulation as a hydrochloride salt. While this salt form enhances stability and shelf-life, it necessitates careful deprotonation to liberate the reactive free amine for participation in chemical reactions. This guide provides a systematic approach to navigating this and other common experimental hurdles.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses the most common issues encountered during reactions involving this compound in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion of starting material. What are the primary causes and solutions?

Low conversion is frequently linked to incomplete liberation of the nucleophilic free amine or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inadequate Deprotonation: The hydrochloride salt is stable and unreactive as a nucleophile. At least one molar equivalent of a suitable base is required to neutralize the HCl and generate the free 1H-Imidazol-1-amine.

    • Solution: Ensure you are using at least 1.0-1.2 equivalents of base. For reactions where the amine proton is subsequently removed (e.g., N-alkylation), additional base (up to 2.2 equivalents) may be necessary.[3] The choice of base is critical and is detailed in the FAQ section.

  • Poor Solubility: The hydrochloride salt has different solubility profiles from its free base. If the salt or the base is not sufficiently soluble in the chosen solvent, the reaction will be sluggish or fail entirely.

    • Solution: Select a solvent that can dissolve all reactants. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally effective.[3] Gentle heating can improve solubility, but must be balanced against thermal stability.

  • Low Reaction Temperature: Many reactions require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is clean but slow at room temperature, consider gradually increasing the temperature in 10-20 °C increments (e.g., to 50 °C, then 70 °C). Monitor for product formation and any new impurity spots by TLC or LC-MS at each stage.[4]

Question 2: My reaction is producing significant side products or a dark, tarry mixture. How can I improve selectivity?

Side product formation often indicates that the reaction conditions are too harsh or that the liberated free amine is unstable.

Potential Causes & Solutions:

  • Decomposition of the Free Amine: 1H-Imidazol-1-amine, once deprotonated, can be sensitive to high temperatures or strongly basic conditions, leading to decomposition.[5]

    • Solution: Avoid excessively high temperatures. If heating is necessary, conduct a time-course study to find the optimal duration that maximizes product yield before significant degradation occurs. Consider using a milder base (see Table 2).

  • Competing Side Reactions: The imidazole ring itself has multiple reactive sites. While the exocyclic amine is the primary nucleophile, side reactions at the ring carbons or the other nitrogen can occur under certain conditions.[2]

    • Solution: Use the lowest effective temperature. Adding the electrophile slowly (dropwise addition) to the solution of the generated free amine can help maintain a low concentration of the electrophile, minimizing unwanted secondary reactions.[3]

  • Oxidation: The free amine may be susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures open to the air.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[6]

Question 3: I've successfully formed the product, but it is difficult to isolate and purify. What are some effective strategies?

Purification challenges are common for polar, nitrogen-containing heterocyclic compounds.

Potential Causes & Solutions:

  • High Polarity and Water Solubility: The product likely retains the polar imidazole core, making it soluble in aqueous layers during workup and potentially difficult to extract.

    • Solution: If the product is suspected to be in the aqueous layer, perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.[7] Brine washes can help break emulsions and reduce the amount of water in the organic layer.

  • Co-elution with Starting Materials or Base: During column chromatography, the polar product may co-elute with residual starting amine or inorganic salts.

    • Solution:

      • Acid/Base Wash: Before chromatography, perform an aqueous workup. A dilute acid wash (e.g., 1M HCl) can remove basic impurities, while a bicarbonate wash can remove acidic impurities. Be sure your desired product is stable to these conditions.[7]

      • Chromatography Modifier: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol to the mobile phase can prevent streaking and improve peak shape on silica gel.

      • Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica, reverse-phase (C18) chromatography may be a more effective purification method.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with desiccant).[8] Room temperature storage is generally acceptable.[1]

Q2: What is the best way to liberate the free amine from the hydrochloride salt? A: The free amine is typically generated in situ just before adding the electrophile. The hydrochloride salt is suspended or dissolved in an appropriate anhydrous solvent, and at least one equivalent of a suitable base is added. The choice of base is crucial and depends on the specific reaction.

Q3: Which base should I choose? A: The selection depends on the reaction's requirements for base strength and solubility. A summary is provided in Table 2 below. For many standard reactions like acylations or condensations, tertiary amines (e.g., Triethylamine, DIPEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃) are sufficient. For reactions requiring complete deprotonation of a less acidic proton, a stronger base like NaH might be considered, but with extreme caution due to potential side reactions.[3]

Q4: What analytical techniques are best for monitoring the reaction? A:

  • Thin-Layer Chromatography (TLC): The most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures). Staining with ninhydrin can be effective for visualizing the amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify byproducts.[6] It is the preferred method for reaction monitoring in drug development settings.

Data & Protocols

Data Tables for Quick Reference

Table 1: Solvent Selection Guide for Imidazole Reactions

SolventAbbreviationPolarityBoiling Point (°C)Notes
N,N-DimethylformamideDMFHigh153Excellent solvent for many salts, but can be difficult to remove.
Dimethyl SulfoxideDMSOHigh189High boiling point; good for higher temperature reactions.[3]
AcetonitrileMeCNMedium-High82Lower boiling point, easier to remove. Good for a wide range of reactions.[3]
TetrahydrofuranTHFMedium66Common for reactions with strong bases like NaH. Must be anhydrous.[3]
DichloromethaneDCMMedium40Useful for reactions near room temperature, especially acylations.

Table 2: Base Selection Guide for Deprotonation

BasepKa of Conjugate AcidTypeCommon Use Cases & Notes
Triethylamine (Et₃N)~10.7OrganicLiquid, easy to handle. Often used in acylations and sulfonations.
Diisopropylethylamine (DIPEA)~11.0Organic"Hünig's base." Sterically hindered, less likely to act as a nucleophile.
Potassium Carbonate (K₂CO₃)~10.3InorganicSolid, inexpensive. Commonly used in alkylations. Requires a polar solvent.[3]
Cesium Carbonate (Cs₂CO₃)~10.3InorganicMore soluble and often more effective than K₂CO₃, but more expensive.[3]
Sodium Hydride (NaH)~36InorganicVery strong, non-nucleophilic base. Use with extreme caution in anhydrous solvents (e.g., THF, DMF) for deprotonating less acidic N-H bonds. Reacts violently with water.[3]
Visualized Workflow and Logic Diagrams

Below are diagrams illustrating a typical experimental workflow, a troubleshooting decision tree, and the key chemical transformation.

G Diagram 1: General Experimental Workflow A Setup & Inerting (Flask, Stir Bar, N2/Ar) B Add Solvent & Amine HCl Salt (e.g., Anhydrous DMF) A->B C Cool Reaction Mixture (e.g., 0 °C Ice Bath) B->C D Add Base (e.g., Et3N, >1.0 eq) C->D E Stir for 15-30 min (In situ generation of free amine) D->E F Add Electrophile (Dropwise, as solution) E->F G Warm to Reaction Temp (e.g., RT or heat) F->G H Monitor Reaction (TLC / LC-MS) G->H I Reaction Complete? H->I I->H No, continue monitoring J Workup (Quench, Extract, Wash) I->J Yes K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L

Caption: General workflow for reactions with 1H-Imidazol-1-amine HCl.

G Diagram 2: Troubleshooting Decision Tree action_node action_node start Low Conversion? check_base Base Stoichiometry > 1 eq? start->check_base check_sol Reactants Soluble? check_base->check_sol Yes add_base Increase base to 1.2 eq. If needed, add 2nd eq. check_base->add_base No check_temp Reaction Heated? check_sol->check_temp Yes change_sol Switch to more polar solvent (e.g., DMF, DMSO). Consider gentle heating. check_sol->change_sol No inc_temp Increase temperature incrementally (e.g., 50 °C -> 70 °C). Monitor for decomposition. check_temp->inc_temp No side_rxns Significant Side Products? check_temp->side_rxns Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Caption: Liberation of the reactive free amine from its HCl salt.

Representative Experimental Protocol: N-Acylation

This protocol details the synthesis of N-(1H-imidazol-1-yl)acetamide, a representative acylation reaction.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 8.36 mmol).

  • Solvent Addition: Add anhydrous DCM (40 mL). The salt may not fully dissolve at this stage.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (1.4 mL, 10.0 mmol, 1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 20 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Addition of Electrophile: While maintaining the temperature at 0 °C, add a solution of acetyl chloride (0.66 mL, 9.20 mmol, 1.1 eq) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM), checking for the consumption of the starting amine.

  • Workup: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure N-(1H-imidazol-1-yl)acetamide.

References

Technical Support Center: 1H-Imidazol-1-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1H-Imidazol-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to explore the causality behind common experimental challenges. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot and optimize your reactions effectively.

I. Foundational Knowledge: Understanding the Reagent

Before troubleshooting, a firm grasp of the reagent's properties is essential. This compound is the salt form of N-aminoimidazole, which enhances its stability and aqueous solubility.[1] The free base, 1H-Imidazol-1-amine, is a key building block in synthetic chemistry.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₃H₆ClN₃[1]
Molecular Weight119.55 g/mol [3]
AppearanceWhite to off-white crystalline solid[1]
StorageInert atmosphere, 2-8°C[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during reactions involving this compound in a question-and-answer format.

Q1: My reaction yield is consistently low or fails entirely. What are the primary factors to investigate?

Low or no yield is a common frustration. The root cause often lies in one of three areas: reagent integrity, reaction setup, or the liberation of the active free base.

Causality Analysis: this compound is a salt. For it to participate in most nucleophilic reactions, the free amine (1H-Imidazol-1-amine) must be liberated in situ. Incomplete deprotonation is a frequent cause of failure. Furthermore, the reagent is hygroscopic and can degrade if not stored properly.[5][6]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low reaction yields.

Step-by-Step Protocol: Liberating the Free Amine

  • Reagent Suspension: In your reaction vessel, suspend this compound (1.0 eq) in your chosen anhydrous solvent (e.g., Dichloromethane, Acetonitrile).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise. A slight excess (1.1 - 1.5 eq) is recommended to ensure complete deprotonation.[7]

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes before adding other reactants. This ensures the free amine is available for the subsequent reaction.[7]

Q2: I'm observing unexpected byproducts. What are the likely side reactions?

The formation of byproducts often points to the inherent reactivity of the imidazole ring or unintended reactions with your substrate. A common, yet often overlooked, side reaction is the formation of pyrazoles, especially when 1,3-dicarbonyl compounds are present.

Causality Analysis: 1H-Imidazol-1-amine is a hydrazine derivative. Hydrazines are well-known to react with 1,3-dicarbonyl compounds in a cyclocondensation reaction to form pyrazoles.[8][9] This pathway can compete with your desired reaction, consuming your starting material and complicating purification.

Reaction Mechanism: Pyrazole Formation

Pyrazole_Formation cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Products A 1H-Imidazol-1-amine C Condensation A->C B 1,3-Dicarbonyl Compound B->C D Cyclization & Dehydration C->D -H₂O E Substituted Pyrazole D->E F Imidazole D->F Leaving Group G Water D->G

Caption: Competing pathway leading to pyrazole byproduct formation.

Mitigation Strategies:

  • pH Control: Running the reaction under slightly acidic conditions (pH 4-6) can sometimes favor the desired reaction over pyrazole formation.[10]

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to minimize the rate of the competing cyclocondensation.

  • Protecting Groups: If the 1,3-dicarbonyl moiety is part of your substrate and not the intended reaction site, consider protecting it (e.g., as a ketal) before introducing the 1H-Imidazol-1-amine.

Q3: My product is difficult to purify by column chromatography, often showing significant streaking. How can I improve separation?

The basic nature of imidazole-containing compounds is the primary cause of purification difficulties on standard silica gel.

Causality Analysis: The nitrogen atoms in the imidazole ring and the amine group are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor peak shape, streaking, and sometimes irreversible adsorption of the product onto the column.[7]

Solutions for Improved Chromatography:

MethodDescriptionProtocol
Basic Modifier Adding a small amount of a basic solvent to the eluent neutralizes the acidic sites on the silica.Add 0.5-1% of triethylamine or ammonia in methanol to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 90:10:1).[11]
Salt Formation Converting the basic product to its hydrochloride salt makes it more polar and often crystalline, facilitating purification by recrystallization instead of chromatography.Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete. Collect the solid by filtration.[7]
Alternative Stationary Phase Using a less acidic stationary phase can prevent strong interactions.Consider using alumina (basic or neutral) or a polymer-based stationary phase for your column chromatography.
Q4: How can I confirm the identity and purity of my final product?

Proper characterization is crucial for validating your experimental results. A combination of spectroscopic methods is recommended.

Expected Spectroscopic Data: The ¹H NMR spectrum of the imidazole core is characteristic. You should expect to see distinct signals for the protons on the imidazole ring.

  • ¹H NMR: The protons on the imidazole ring typically appear as singlets or narrow multiplets in the aromatic region (δ 7.0-8.0 ppm). For example, the parent imidazole shows signals around δ 7.7 and 7.1 ppm.[12] The chemical shifts will be influenced by the substituents on your final molecule.[13]

  • ¹³C NMR: Imidazole carbons typically resonate in the δ 118-138 ppm range.[14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your synthesized compound.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretches (around 3100-3300 cm⁻¹) and C=N stretches (around 1500-1600 cm⁻¹) associated with the imidazole ring.[15]

III. References

  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem. 7

  • CAS 57575-96-9: 1H-imidazol-2-amine hydrochloride. CymitQuimica. 1

  • This compound synthesis. ChemicalBook. 16

  • 1H-Imidazol-1-amine | C3H5N3 | CID 5273583. PubChem - NIH. 2

  • 1261268-96-5|1H-Imidazol-5-amine hydrochloride|BLD Pharm. BLD Pharm. 4

  • 1H-Imidazole hydrochloride | CAS#:1467-16-9. Chemsrc. 5

  • Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem. 11

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC - NIH. 17

  • 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748. PubChem. 3

  • Imidazole synthesis. Organic Chemistry Portal. 18

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry. 14

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry - ACS Publications. 19

  • Main reaction pathways for the formation of 1H-imidazole derivatives... ResearchGate. 20

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. 8

  • Imidazole hydrochloride. Santa Cruz Biotechnology. 6

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. 21

  • CS216930B2 - Method of preparation of the pyrazoles. Google Patents. 10

  • Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem. 22

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. RSC Publishing. 13

  • This compound. Lead Sciences. 23

  • Imidazole(288-32-4) 1H NMR spectrum. ChemicalBook. 12

  • 1H-Imidazole. the NIST WebBook - National Institute of Standards and Technology. 15

  • The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. PubMed Central. 24

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. 9

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). 25

  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem. 26

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. 27

  • 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE | CAS 1261268-96-5. Matrix Fine Chemicals. 28

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 29

  • IMIDAZOLE HYDROCHLORIDE | 1467-16-9. ChemicalBook. 30

  • This compound. CymitQuimica. 31

  • This compound. Fluorochem - 试剂仪器网. --INVALID-LINK--

  • Ibogaine. Wikipedia. 32

References

Technical Support Center: Purification Methods for 1H-Imidazol-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1H-Imidazol-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who handle this compound. As a hydrophilic and potentially hygroscopic amine salt, its purification requires a nuanced approach that goes beyond standard protocols. This guide provides field-proven insights, troubleshooting for common experimental hurdles, and detailed methodologies to ensure you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the purification of this compound.

Q1: What is the most effective and reliable method for purifying crude this compound?

A1: For a crystalline salt like this compound, recrystallization is the most robust and widely applicable purification method. The key to success is the selection of an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. This differential solubility allows for the separation of the desired product from soluble impurities, which remain in the mother liquor. A common strategy involves using a polar protic solvent like isopropanol, ethanol, or methanol, sometimes in combination with an anti-solvent like diethyl ether or ethyl acetate to induce precipitation.[1][2]

Q2: My synthesis yielded the free base (1H-Imidazol-1-amine), which is an oil. How should I purify it before converting it to the hydrochloride salt?

A2: Purifying the free base, especially if it is an oil or a low-melting solid, is a critical preliminary step.[3] The recommended method is flash column chromatography on silica gel . A crucial consideration is the basic nature of the amine, which can cause significant streaking on the acidic silica gel column, leading to poor separation.

  • Causality: The lone pair of electrons on the amine nitrogens interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to adhere too strongly and elute slowly and broadly.

  • Solution: To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia in methanol, to your eluent system (e.g., dichloromethane/methanol).[1][3][4] This modifier competitively binds to the acidic sites on the silica, allowing your product to travel through the column more uniformly. After collecting and combining the pure fractions, the solvent is removed under reduced pressure to yield the purified free base, which can then be converted to the hydrochloride salt.

Q3: What are the best solvents for recrystallizing this compound?

A3: The ideal solvent must be chosen carefully based on solubility trials. As a salt, this compound is generally soluble in polar solvents and insoluble in non-polar ones.

  • Primary Solvents: Hot methanol, ethanol, or isopropanol are excellent starting points. They can often dissolve the salt when heated and allow it to crystallize upon cooling.

  • Solvent/Anti-Solvent Systems: A more versatile approach is a binary system. Dissolve the crude salt in a minimal amount of a hot primary solvent (like methanol). Then, slowly add a miscible "anti-solvent" (in which the salt is insoluble), such as diethyl ether, ethyl acetate, or acetone, until the solution becomes faintly turbid.[1][3] Heating slightly to redissolve, followed by slow cooling, often yields high-purity crystals.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is necessary for a comprehensive purity assessment. No single method tells the whole story.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The presence of unexpected signals can indicate residual solvents or synthesis byproducts.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity. A reversed-phase method (e.g., using a C18 column) with a suitable mobile phase (like acetonitrile and water with a buffer or acid modifier) can separate and quantify the main compound and even trace-level impurities.[6][7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range.[8][9] A broad or depressed melting range is a strong indicator of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q5: What are the typical impurities I should be looking for?

A5: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include unreacted imidazole, byproducts from the amination reaction, or isomeric products where reactions may have occurred at a different nitrogen atom on the imidazole ring.[10] If the purification process involved chromatography, be vigilant for residual triethylamine. For recrystallization, check for residual solvents using ¹H NMR.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
1. "Oiling Out" During Recrystallization (The compound separates as a liquid instead of forming crystals)1. The boiling point of the solvent is higher than the melting point of the solute.2. Significant impurities are present, depressing the melting point.3. The solution is cooling too rapidly.Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved, not just melting.[2]Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]Change Solvent System: Switch to a lower-boiling point solvent or adjust the ratio in a mixed-solvent system.
2. No Crystal Formation After Cooling 1. The solution is not sufficiently supersaturated (too much solvent was used).2. A high kinetic barrier is preventing nucleation.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]Add a Seed Crystal: Introduce a tiny crystal of the pure compound to provide a template for growth.[2]Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and allow the solution to cool again.
3. Final Product is Discolored (e.g., Yellow/Brown) 1. Presence of colored, non-crystalline impurities.2. Thermal degradation during heating.Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. Hot filter the solution to remove the charcoal and the adsorbed impurities before crystallization.[2]Avoid Overheating: Do not heat the solution for an extended period. Use the minimum temperature required to dissolve the solid.
4. Low Purification Yield 1. The compound has significant solubility in the cold solvent.2. Incomplete precipitation or filtration loss.3. Premature crystallization during hot filtration.Optimize Solvent Choice: Select a solvent where the compound has very low solubility at cold temperatures.Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize crystal recovery.Minimize Transfers: Each transfer step results in material loss. Streamline your workflow where possible.[4]
5. Broad Melting Point Range 1. The product is still impure.2. The sample is wet (contains residual solvent).Repeat Purification: Perform a second recrystallization to further enhance purity.Thorough Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable, to remove all traces of solvent.

Section 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step approach to the purification process.

Protocol 1: Purification of the Free Base (1H-Imidazol-1-amine) via Column Chromatography

This protocol is for purifying the crude free base prior to salt formation.

  • Prepare the Eluent: Select a mobile phase system, typically Dichloromethane (DCM) and Methanol (MeOH). Start with a ratio of 95:5 (DCM:MeOH). To this mixture, add 0.5-1% triethylamine (TEA) by volume.

  • Pack the Column: Prepare a slurry of silica gel in the least polar eluent (e.g., 100% DCM with 1% TEA) and pack the column. Equilibrate the column by running 2-3 column volumes of the starting eluent (95:5 DCM:MeOH + 1% TEA).

  • Load the Sample: Dissolve your crude 1H-Imidazol-1-amine in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elute the Column: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol as needed while monitoring the fractions by Thin Layer Chromatography (TLC).

  • Monitor and Collect: Use TLC plates (visualized with UV light and/or a potassium permanganate stain) to identify the fractions containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified 1H-Imidazol-1-amine free base.

Protocol 2: Conversion to this compound

This protocol converts the purified free base into its stable hydrochloride salt.

  • Dissolve the Free Base: Dissolve the purified 1H-Imidazol-1-amine in a suitable anhydrous solvent where the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.[3]

  • Prepare HCl Solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).

  • Precipitate the Salt: Cool the amine solution in an ice bath. Add the HCl solution dropwise with vigorous stirring. The hydrochloride salt should precipitate as a white solid.[3]

  • Isolate the Product: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold diethyl ether to remove any surface impurities. Dry the solid thoroughly under high vacuum.

Protocol 3: Recrystallization of this compound

This protocol is for purifying the final salt product.

  • Solvent Selection: Choose an appropriate solvent (e.g., isopropanol).

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently with stirring (e.g., on a hot plate) until it boils and the solid dissolves completely. Add more solvent dropwise if needed.

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization and removes solid impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of cold isopropanol, and then dry them under high vacuum to a constant weight.

Section 4: Data & Visualization

Purification & Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying 1H-Imidazol-1-amine and its hydrochloride salt.

PurificationWorkflow start Crude Product is_salt Is the crude product the hydrochloride salt? start->is_salt free_base Crude Free Base (1H-Imidazol-1-amine) is_salt->free_base No crude_salt Crude Hydrochloride Salt is_salt->crude_salt Yes chromatography Flash Column Chromatography (Silica, add 1% TEA to eluent) free_base->chromatography recrystallize Recrystallization (e.g., from hot Isopropanol) crude_salt->recrystallize pure_base Purified Free Base chromatography->pure_base salt_formation Salt Formation (Add HCl in Ether/Dioxane) pure_base->salt_formation salt_formation->crude_salt analysis Purity Analysis (NMR, HPLC, MP) recrystallize->analysis oiling_out Troubleshoot: 'Oiling Out' recrystallize->oiling_out Issue? no_crystals Troubleshoot: No Crystals recrystallize->no_crystals Issue? analysis->recrystallize Impure final_product Pure 1H-Imidazol-1-amine HCl analysis->final_product Purity OK oiling_out->recrystallize Adjust Solvent/ Cooling Rate no_crystals->recrystallize Seed/Scratch/ Concentrate

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1H-Imidazol-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1H-Imidazol-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. Here, we address common issues, particularly the formation of side products, by providing in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of the underlying chemistry.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental observations and challenges.

Q1: I've performed the amination of imidazole, but my crude NMR shows multiple unexpected peaks alongside my product. What are the likely impurities?

This is a common issue often stemming from the reactivity of the starting materials and the product itself. The primary side products in this synthesis typically fall into three categories.

1. Unreacted Imidazole: The most straightforward impurity is unreacted imidazole starting material. Its presence indicates an incomplete reaction.

  • Identification: Look for the characteristic signals of imidazole in your ¹H NMR spectrum, which will differ from the N-aminated product.

  • Causality: This can be caused by insufficient aminating agent, suboptimal reaction temperature, or inadequate reaction time. The amination of imidazole requires overcoming the aromatic stability of the ring, and incomplete conversion is common if conditions are not optimized.

2. Isomeric Byproducts (e.g., 2-Aminoimidazole): While N-amination at the 1-position is electronically favored, amination can sometimes occur at carbon positions (C2, C4, C5) under certain conditions, leading to the formation of aminoimidazole isomers.

  • Identification: These isomers will have distinct NMR and mass spectrometry (MS) signatures. For example, 2-aminoimidazole will show a different aromatic proton splitting pattern compared to the N-aminated product.

  • Causality: The formation of C-aminated isomers can be promoted by elevated temperatures or the presence of certain catalysts that can alter the regioselectivity of the reaction.

3. Byproducts from Reagent Decomposition: The choice of aminating agent is critical. Hydroxylamine-O-sulfonic acid (HOSA) is frequently used. HOSA can decompose, especially in the presence of moisture or at elevated temperatures, to form ammonium sulfate and other related species.

  • Identification: These are often inorganic salts, which may be insoluble in your organic workup solvent or appear as broad signals in the NMR if they are carried through. They are more easily identified by techniques like ion chromatography.

  • Causality: Improper storage or handling of the aminating agent, or allowing the reaction temperature to rise uncontrollably, can accelerate its decomposition.

Q2: My reaction yield is consistently low, even after extending the reaction time. What factors could be limiting the yield?

Low yield is often a direct consequence of side product formation or suboptimal reaction conditions.

  • Poor Nucleophilicity: Imidazole is a relatively weak nucleophile. The reaction can be slow, allowing for the decomposition of the aminating agent over time, which reduces the amount available for the desired reaction.

  • Suboptimal pH: The reaction is highly pH-dependent. The imidazole must be in its free base form to act as a nucleophile. If the reaction medium is too acidic (e.g., from the aminating reagent itself), the imidazole will be protonated and rendered unreactive. Conversely, a highly basic medium can promote the decomposition of the aminating agent.

  • Product Degradation: 1H-Imidazol-1-amine is a substituted hydrazine and can be unstable under certain conditions, particularly elevated temperatures or in the presence of oxidizing agents. The desired product might be forming and then degrading over the course of the reaction.

Q3: After converting the free base to the hydrochloride salt, the product is discolored (yellow or brown). What causes this discoloration?

Discoloration is a strong indicator of trace impurities, often arising from oxidation or polymerization.

  • Oxidation: The N-amino group is susceptible to oxidation, which can lead to the formation of highly colored azo or azoxy compounds, even at trace levels. This can be initiated by atmospheric oxygen, especially if the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Polymerization: Trace amounts of reactive intermediates or byproducts can potentially initiate the polymerization of the imidazole ring or the N-amino group, leading to complex, high-molecular-weight, colored impurities.

  • Thermal Degradation: Localized overheating during the final workup or solvent removal can cause thermal decomposition of the product, resulting in colored degradation products.

Part 2: Visualizing Reaction Pathways

Understanding the potential reaction pathways is crucial for effective troubleshooting. The following diagram illustrates the desired synthesis route and the key side reactions.

SynthesisPathways cluster_reactants Reactants cluster_products Products & Byproducts Imidazole Imidazole MainProduct 1H-Imidazol-1-amine Imidazole->MainProduct Desired Pathway (Good Nucleophile, Controlled Temp.) Unreacted Unreacted Imidazole Imidazole->Unreacted Incomplete Reaction Isomer C-aminated Isomers Imidazole->Isomer High Temp. / Wrong pH HOSA Hydroxylamine-O- sulfonic acid (HOSA) HOSA->MainProduct Decomp HOSA Decomposition (e.g., (NH₄)₂SO₄) HOSA->Decomp Moisture / High Temp. Degradation Oxidation/Polymerization Products MainProduct->Degradation Air (O₂) / Heat FinalProduct 1H-Imidazol-1-amine HCl MainProduct->FinalProduct HCl HCl HCl->FinalProduct Salt Formation

Caption: Desired synthesis pathway and common side product formation routes.

Part 3: Experimental Protocols & Data

To minimize side product formation, precise control over the experimental procedure is essential.

Protocol 1: Synthesis of 1H-Imidazol-1-amine

This protocol is optimized to favor the desired N-amination pathway.

  • Inert Atmosphere: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes.

  • Reagent Preparation: In the flask, dissolve imidazole (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • pH Control: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the imidazole solution. This is critical to neutralize the sulfonic acid group of the aminating agent, keeping the imidazole in its active, free-base form.

  • Slow Addition: Prepare a solution or slurry of hydroxylamine-O-sulfonic acid (HOSA, 1.1 eq) in the same solvent. Add the HOSA solution dropwise to the cooled imidazole mixture over 1-2 hours. Causality: Slow addition is crucial to maintain the low temperature and prevent a rapid, exothermic reaction that could lead to side product formation and HOSA decomposition.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of imidazole.

  • Workup: Once the reaction is complete, filter off the inorganic salts (e.g., K₂SO₄). Wash the solids with a small amount of fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid is the 1H-Imidazol-1-amine free base.

Protocol 2: Purification and Hydrochloride Salt Formation
  • Purification (Optional): If significant impurities are detected, the crude free base can be purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol.

  • Salt Formation: Dissolve the crude or purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until the pH is acidic (test with pH paper).

  • Precipitation & Isolation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove residual solvent and impurities. Dry the product under vacuum to yield this compound as a white or off-white solid.

Table 1: Summary of Common Side Products and Mitigation Strategies
Side Product/IssueIdentification MethodProbable CausePrevention & Mitigation Strategy
Unreacted Imidazole ¹H NMR, LC-MSIncomplete reaction; insufficient aminating agent.Use a slight excess (1.1-1.2 eq) of HOSA; ensure adequate reaction time and monitor by TLC/LC-MS.
C-aminated Isomers ¹H NMR, LC-MSHigh reaction temperature; incorrect pH.Maintain strict temperature control (0-5 °C) during HOSA addition; use a suitable base to control pH.
HOSA Decomposition Products Insoluble solids; Ion ChromatographyHigh temperature; moisture in reagents/solvents.Use fresh, dry HOSA and anhydrous solvents; maintain low temperature. Remove by filtration during workup.
Discoloration (Oxidation) Visual; UV-Vis SpectroscopyExposure to atmospheric oxygen; presence of metal catalysts.Perform the reaction and workup under an inert nitrogen or argon atmosphere.

Part 4: Troubleshooting Workflow

If you encounter an issue, follow this logical workflow to diagnose and solve the problem.

TroubleshootingWorkflow Start Experiment Complete: Analyze Crude Product CheckPurity Check Purity & Yield Start->CheckPurity Problem Problem Identified CheckPurity->Problem No Success Product Meets Specs (Proceed) CheckPurity->Success Yes LowYield Low Yield? Problem->LowYield Impure Unexpected Peaks in NMR/LCMS? LowYield->Impure No Sol_Yield Review Q2: - Check pH (Protocol 1, Step 3) - Verify Reagent Stoichiometry - Monitor Reaction to Completion LowYield->Sol_Yield Yes Discolored Product Discolored? Impure->Discolored No Sol_Impure Review Q1 & Table 1: - Identify Byproduct Type - Lower Reaction Temperature - Ensure Slow Addition (Protocol 1, Step 4) Impure->Sol_Impure Yes Discolored->Success No Sol_Color Review Q3: - Use Inert Atmosphere (N₂) - Avoid Overheating During Workup - Consider Recrystallization Discolored->Sol_Color Yes

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

solubility challenges with 1H-Imidazol-1-amine hydrochloride and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Imidazol-1-amine Hydrochloride

A Guide for Researchers on Navigating and Solving Solubility Challenges

Introduction: Understanding this compound

This compound is a heterocyclic amine salt of significant interest in medicinal chemistry and drug development. As with many amine hydrochloride salts, its physical properties present distinct challenges in experimental settings, most notably its solubility. This guide provides a comprehensive troubleshooting framework designed for researchers and drug development professionals. We will delve into the physicochemical principles governing its solubility and offer practical, field-tested solutions to common issues encountered during its handling and use in experimental protocols.

The hydrochloride salt form is generally utilized to enhance the aqueous solubility and stability of the parent amine.[1][2] However, its behavior in solution is heavily influenced by environmental factors such as pH and solvent choice, which can lead to frustrating and difficult-to-diagnose experimental artifacts. This guide is structured to empower you with the knowledge to anticipate, troubleshoot, and resolve these challenges effectively.

Core Solubility Profile

To effectively troubleshoot solubility issues, one must first understand the chemical nature of this compound.

  • Amine Hydrochloride Salt: The compound is the salt of a weak base (the imidazole amine) and a strong acid (hydrochloric acid). In water, it exists in equilibrium between its protonated, highly soluble cationic form and its neutral, less soluble free base form.[2][3]

  • pH-Dependent Solubility: This equilibrium is critically dependent on the pH of the solution.[4][5] In acidic conditions (low pH), the equilibrium shifts towards the protonated (imidazolium) form, significantly increasing its solubility in aqueous media. Conversely, in neutral or basic conditions (higher pH), the compound deprotonates to its free base, which is less polar and has lower aqueous solubility, often leading to precipitation.[4][6]

  • Polarity: The molecule possesses polar characteristics due to the nitrogen atoms in the imidazole ring and the primary amine group, contributing to its general affinity for polar solvents. The hydrochloride salt form further enhances this polarity.

Solubility Summary Table
Solvent TypeExamplesSolubility Profile for 1H-Imidazol-1-amine HClKey Considerations
Aqueous Buffers PBS, Tris, HEPESHighly pH-Dependent. Generally soluble at acidic pH (e.g., pH < 6). Solubility decreases significantly at neutral or alkaline pH.This is the most common source of experimental problems. Always verify the pH of your final working solution.
Polar Protic Solvents Water, Methanol, EthanolGenerally good solubility, especially in water.[1]Water is an excellent solvent, provided the pH is controlled.
Polar Aprotic Solvents DMSO, DMFGood solubility. Often used for preparing high-concentration stock solutions.[4]Be aware of the "crash-out" effect, where the compound precipitates upon dilution of the DMSO stock into an aqueous buffer.
Non-Polar Solvents Toluene, HexaneVery low to negligible solubility.Not recommended for dissolving this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My this compound won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4). What's happening?

Answer: This is the most frequently encountered issue and is a direct consequence of the compound's pH-dependent solubility.[4][5] At pH 7.4, a significant portion of the compound can convert to its less soluble free base form, exceeding its solubility limit and preventing it from fully dissolving.

Solutions:

  • Adjust the pH: The most effective solution is to lower the pH of your buffer. Prepare your buffer and then slowly add small amounts of dilute HCl (e.g., 0.1 M) while stirring until the solid dissolves. A target pH of 5-6 is often sufficient to fully protonate the compound and achieve dissolution.[4] Remember to verify that this lower pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Prepare an Acidified Stock: Alternatively, prepare a concentrated stock solution in acidified water and then dilute it into your final buffer. This ensures the compound is fully dissolved before final dilution.

Q2: I prepared a clear, high-concentration stock solution in DMSO, but a precipitate formed immediately when I diluted it into my cell culture medium. Why?

Answer: This phenomenon is often called "crashing out." While DMSO is an excellent solvent for creating a concentrated stock, the compound's solubility in the final aqueous medium is much lower, especially if the medium has a neutral pH. When the DMSO stock is added, the localized concentration of the compound in the aqueous medium is transiently very high, causing it to precipitate before it can disperse.[4]

Solutions:

  • Reduce the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.[4]

  • Minimize DMSO Percentage: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to reduce its effect on both compound solubility and biological system integrity.[4]

  • Modify the Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, add the stock to a smaller volume first while vortexing vigorously to promote rapid mixing. Then, add this intermediate solution to the remaining buffer.

  • Use an Aqueous Stock: If your experiment can tolerate a slightly acidic pH, preparing a stock solution in acidified water is the best way to avoid this issue.

Q3: Can I heat or sonicate the solution to help it dissolve?

Answer: Yes, these methods can be effective but must be used with caution.

  • Gentle Warming: Warming the solution to around 37°C can help overcome the energy barrier for dissolution.[4] Avoid excessive heat, as it could potentially degrade the compound.

  • Sonication: Using an ultrasonic bath is an excellent method for breaking up solid particles and accelerating dissolution.[4] It is generally preferred over aggressive heating.

Causality: Both warming and sonication increase the kinetic energy of the system, facilitating the interaction between the solvent and solute molecules. However, they do not change the fundamental thermodynamic solubility limit at a given pH. If the compound is precipitating due to pH, these methods may only provide a temporary solution, and the compound might recrystallize upon cooling or standing.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues.

G cluster_organic Organic Solvent Path cluster_aqueous Aqueous Solvent Path start Compound Fails to Dissolve solvent_check Is the solvent appropriate? (e.g., Aqueous, DMSO) start->solvent_check ph_check Is the aqueous buffer pH < 7? solvent_check->ph_check Aqueous organic_stock Prepare concentrated stock in DMSO or Ethanol. solvent_check->organic_stock Organic mechanical_assist Apply Mechanical Assistance (Sonicate / Gentle Warming) ph_check->mechanical_assist Yes adjust_ph Adjust pH to 5-6 using dilute HCl. ph_check->adjust_ph No dissolved_success Success: Compound Dissolved Store appropriately. mechanical_assist->dissolved_success dilution_check Does it precipitate upon dilution into buffer? organic_stock->dilution_check dilution_check->dissolved_success No lower_conc Lower final concentration or reduce DMSO %. dilution_check->lower_conc Yes lower_conc->dissolved_success recheck_dissolution Does it dissolve now? adjust_ph->recheck_dissolution recheck_dissolution->mechanical_assist Yes recheck_dissolution->dissolved_success Fully Dissolved

Caption: A step-by-step troubleshooting workflow for solubility issues.

Experimental Protocols

These protocols provide a validated starting point. Always adapt them to your specific experimental needs.

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution (10 mM)

This protocol is recommended to avoid solvent-artifact issues in sensitive biological assays.

  • Weigh Compound: Accurately weigh the required amount of this compound into a sterile conical tube.

  • Add Solvent: Add approximately 80% of the final required volume of high-purity water (e.g., Milli-Q®).

  • Facilitate Dissolution: Vortex the tube for 1-2 minutes. If undissolved solid remains, sonicate the tube in a water bath for 5-10 minutes.

  • Adjust pH (Critical Step): While stirring the solution, add 0.1 M HCl dropwise. Monitor the solution for clarity. Stop adding acid as soon as all the solid has dissolved. The final pH will likely be in the 5.0-6.5 range.

  • Final Volume: Add high-purity water to reach the final desired volume.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of a Concentrated DMSO Stock Solution (e.g., 50 mM)

Use this protocol when a high concentration is necessary and the final assay can tolerate a small percentage of DMSO.

  • Weigh Compound: Accurately weigh the this compound in a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration.[4]

  • Facilitate Dissolution: Vortex vigorously for 2-3 minutes. If needed, sonicate for 10-15 minutes or gently warm to 37°C until a clear solution is obtained.[4]

  • Storage: Store the DMSO stock at -20°C or -80°C in small, tightly sealed aliquots to prevent moisture absorption.

Diagram: The Effect of pH on Solubility

This diagram illustrates the chemical equilibrium that underpins the solubility challenges of amine hydrochlorides.

G compound_base 1H-Imidazol-1-amine (Free Base) compound_salt 1H-Imidazol-1-aminium Ion (Protonated Salt) compound_base->compound_salt + H⁺ (Acidic pH) solubility_low Low Aqueous Solubility (Precipitation Risk) compound_base->solubility_low compound_salt->compound_base - H⁺ (Neutral/Basic pH) solubility_high High Aqueous Solubility (Dissolved) compound_salt->solubility_high

Caption: pH-driven equilibrium of this compound.

Concluding Remarks

Successfully working with this compound requires a foundational understanding of its pH-dependent solubility. By recognizing that the compound's hydrochloride salt form is significantly more soluble in acidic conditions, researchers can proactively manage experimental variables to ensure complete dissolution and avoid confounding artifacts like precipitation. The troubleshooting strategies and protocols outlined in this guide provide a robust framework for addressing these common challenges, ultimately leading to more reliable and reproducible experimental outcomes.

References

storage and handling recommendations for 1H-Imidazol-1-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1H-Imidazol-1-amine hydrochloride (CAS: 83279-44-1). This guide is designed for researchers, scientists, and drug development professionals to provide practical advice on storage, handling, and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments and the longevity of the reagent.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receipt and for long-term use?

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Improper storage can lead to hydration, which affects the compound's molecular weight, compromises weighing accuracy, and can potentially initiate degradation.

For optimal stability, adhere to the following storage conditions:

  • Atmosphere: Store under an inert gas like argon or nitrogen.[2] If an inert atmosphere is not available, store in a desiccator with a suitable drying agent (e.g., silica gel).

  • Temperature: Room temperature storage is generally acceptable.[1][3]

  • Container: The compound should be kept in its original, tightly sealed container.[4][5] Ensure the cap is securely fastened after each use to minimize exposure to air and humidity.

  • Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][4][6]

Q2: What are the most critical safety precautions when handling this solid compound?

This compound is classified as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[5][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious chemical-resistant gloves.[6]

    • Eye Protection: Use safety glasses with side shields or chemical goggles.[6][8]

    • Lab Coat: A standard lab coat should be worn to protect from skin contact.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2][9]

  • Handling Practices: Avoid dust formation during handling and weighing.[5][7] Wash hands thoroughly with soap and water after use.[5]

Q3: Is this compound stable in solution? How should I prepare and store stock solutions?

While the solid is stable under proper storage, imidazole-containing compounds in solution can be susceptible to degradation, particularly with exposure to light or non-optimal pH conditions.[10]

  • Preparation: For biological assays, it is common to first prepare a high-concentration stock solution in a polar organic solvent like DMSO or methanol before making further dilutions in aqueous buffers.[10][11] The hydrochloride salt form is generally more water-soluble than its free base counterpart.[12]

  • Storage of Solutions:

    • Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[10]

    • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[10]

    • Best Practice: It is highly recommended to prepare fresh working solutions for each experiment from the frozen stock to ensure consistency and avoid degradation from multiple freeze-thaw cycles.[10]

Q4: What solvents are recommended for dissolving this compound?

The solubility is a key physical property for experimental success.

  • Aqueous Solvents: The compound is soluble in water.[4][11] Its hydrochloride salt structure enhances its polarity and solubility in polar protic solvents.

  • Organic Solvents: It is reported to be soluble in methanol.[11] For creating concentrated stock solutions for biological applications, dimethyl sulfoxide (DMSO) is also a viable option.[12]

Summary of Storage & Handling Recommendations

ParameterRecommendationRationaleSource(s)
Temperature Room TemperatureThe compound is chemically stable at standard ambient temperatures.[1][3]
Atmosphere Dry, Inert (Argon/Nitrogen) or DesiccatedThe compound is hygroscopic and readily absorbs moisture.[1][2]
Container Tightly sealed original containerPrevents exposure to moisture and atmospheric contaminants.[4][5]
Light Protect from direct sunlightPrevents potential photolytic degradation, especially for solutions.[4][6][10]
Incompatibilities Strong oxidizing agentsTo avoid potentially hazardous chemical reactions.[1]

Troubleshooting Guide

Issue 1: The compound will not fully dissolve in my aqueous experimental buffer.

  • Causality: This issue often arises when attempting to dissolve a relatively high concentration directly into a buffer, especially if the buffer's pH or composition reduces solubility (a "salting out" effect). While the hydrochloride salt is water-soluble, its limit can be exceeded.[12]

  • Solution Pathway:

    • Prepare an Organic Stock: First, prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO or methanol. The compound should readily dissolve in these solvents.[10][11]

    • Serial Dilution: Perform a serial dilution from this organic stock into your final aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

    • pH Adjustment: The basic nitrogen atoms on the imidazole ring can be protonated. Lowering the pH of your buffer to a slightly acidic range (e.g., pH 5-6) can sometimes increase aqueous solubility, though this must be compatible with your assay.[12]

    • Gentle Warming & Sonication: Gentle warming (to ~37°C) or brief sonication can help overcome the kinetic barrier to dissolution. Avoid excessive heat to prevent degradation.[12]

Issue 2: My experimental results are inconsistent or show a loss of compound activity over time.

  • Causality: Inconsistent results are often a sign of compound degradation. As mentioned, imidazole derivatives in solution can be unstable if not handled correctly.[10] The primary culprits are repeated freeze-thaw cycles, prolonged storage at 4°C in aqueous buffer, and exposure to light.

  • Solution Pathway:

    • Aliquot Stock Solutions: After preparing your initial high-concentration stock in DMSO or methanol, immediately aliquot it into single-use volumes in separate tubes and store them at -80°C.[10]

    • Fresh Working Solutions: For each experiment, thaw one aliquot and prepare your fresh working dilutions immediately before use. Discard any unused portion of the thawed aliquot; do not refreeze it.[10]

    • Protect from Light: During your experiment, keep tubes containing the compound covered or in the dark as much as possible.[10]

Issue 3: The solid reagent in the bottle appears clumpy, discolored, or sticky.

  • Causality: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. The bottle may have been left open to the air or not sealed tightly, allowing humidity to enter. This compromises the purity and makes accurate weighing impossible.

  • Solution Pathway:

    • Assess Usability: If the material is significantly compromised, it is best to discard it and use a fresh, unopened bottle to ensure the validity of your experimental results.

    • Preventive Measures: Always store the bottle inside a desiccator immediately after it is received and return it promptly after each use. Minimize the time the container is open to the ambient environment.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a standardized method for preparing a stock solution suitable for most cell-based assays and biochemical experiments.

  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile conical tube or vial. For a 10 mM stock solution, you would need 1.196 mg per 1 mL of solvent (Molecular Weight: 119.55 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (or methanol). For example, add 1 mL of DMSO to 1.196 mg of the solid to make a 10 mM solution.

  • Mixing: Cap the tube securely and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[12] Visually inspect the solution to confirm there are no remaining solid particulates.

  • Storage: Aliquot the clear stock solution into single-use, light-protecting (amber) tubes. Store these aliquots at -80°C until needed.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered when working with this compound.

TroubleshootingWorkflow cluster_solubility Solubility Issues cluster_inconsistency Reproducibility Issues cluster_solid Solid Reagent Issues start Experimental Problem Encountered solubility_issue Compound Precipitates in Aqueous Buffer start->solubility_issue e.g. inconsistency_issue Inconsistent Results or Loss of Activity start->inconsistency_issue e.g. solid_issue Solid is Clumpy, Discolored, or Sticky start->solid_issue e.g. solubility_cause Possible Cause 1. Concentration exceeds aqueous solubility limit. 2. Buffer pH or components are incompatible. solubility_issue->solubility_cause Diagnose solubility_solution Solutions 1. Create stock in DMSO/Methanol, then dilute. 2. Lower final concentration. 3. Adjust buffer pH (if compatible). 4. Use gentle warming or sonication. solubility_cause->solubility_solution Implement inconsistency_cause Possible Cause 1. Compound degradation in solution. 2. Multiple freeze-thaw cycles of stock. 3. Light exposure. 4. Improper storage of solutions. inconsistency_issue->inconsistency_cause Diagnose inconsistency_solution Solutions 1. Prepare fresh working solutions daily. 2. Aliquot stock into single-use tubes. 3. Store stock at -80°C. 4. Protect all solutions from light. inconsistency_cause->inconsistency_solution Implement solid_cause Possible Cause 1. Moisture absorption (hygroscopic). 2. Improper sealing/storage of container. solid_issue->solid_cause Diagnose solid_solution Solutions 1. Discard compromised reagent. 2. Always store in a desiccator. 3. Minimize time bottle is open. 4. Ensure container is tightly sealed. solid_cause->solid_solution Implement

Caption: Troubleshooting flowchart for common experimental issues.

References

Technical Support Center: Synthesis of 1H-Imidazol-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Imidazol-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on impurity profiling and mitigation strategies. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My final product shows significant unreacted starting material (e.g., imidazole). What are the likely causes and how can I resolve this?

Answer:

Incomplete consumption of starting materials is a frequent issue. The primary causes often revolve around reaction kinetics and stoichiometry.

  • Causality: The N-amination of imidazole is a nucleophilic substitution reaction. Insufficient activation of the aminating agent or suboptimal reaction conditions (temperature, time) can lead to poor conversion rates. Additionally, the basicity of the reaction medium can play a crucial role; an inappropriate base may not effectively deprotonate the imidazole, thus reducing its nucleophilicity.

  • Solutions:

    • Reagent Stoichiometry: Carefully control the molar equivalents of your reagents. A slight excess of the aminating agent can sometimes drive the reaction to completion.

    • Reaction Conditions:

      • Temperature: Ensure the reaction is conducted at the optimal temperature. For many N-amination reactions, gentle heating may be required. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1]

      • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are often used. Ensure the solvent is anhydrous, as water can react with some aminating agents.[1]

    • Base Selection: If your synthesis involves a base, ensure it is strong enough to deprotonate imidazole but not so strong as to cause side reactions. Carbonates like K₂CO₃ are commonly used.[2]

dot

Caption: Troubleshooting workflow for incomplete reactions.

Question 2: I am observing an isomeric impurity in my final product. What is its likely identity and how can I prevent its formation?

Answer:

The most probable isomeric impurity is the result of substitution at a different nitrogen atom on the imidazole ring, leading to the formation of other aminoimidazole isomers.

  • Causality: Imidazole has two nitrogen atoms, and while N-1 is typically the site of amination, side reactions can occur at other positions, especially under harsh conditions or with certain reagents. The electronic properties of the imidazole ring can influence the regioselectivity of the reaction.[3]

  • Solutions:

    • Protecting Groups: While it adds steps to the synthesis, the use of a protecting group on one of the imidazole nitrogens can ensure regioselective amination.[1]

    • Controlled Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can favor the formation of the desired isomer.

    • Purification: If the isomeric impurity is formed, purification by column chromatography is often effective.[4][5] Using a gradient elution with a suitable solvent system can separate the isomers.

Question 3: My purified this compound is an oil and difficult to handle. How can I obtain a solid product?

Answer:

The free base form of 1H-Imidazol-1-amine can be an oil or a low-melting solid. Conversion to its hydrochloride salt typically yields a more stable, crystalline solid.[1]

  • Causality: The physical state of a compound is determined by its intermolecular forces. The free base may not have a crystal lattice structure that is stable at room temperature. The formation of the hydrochloride salt introduces ionic interactions, which generally lead to a more ordered and stable crystalline structure with a higher melting point.

  • Protocol for Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., diethyl ether or dioxane) dropwise while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Besides unreacted starting materials and isomeric byproducts, other potential impurities can include:

  • Over-alkylation products: If the aminating agent is highly reactive, multiple substitutions on the imidazole ring or the amino group can occur.[1]

  • Side products from the aminating agent: The aminating agent itself might undergo side reactions, leading to impurities.

  • Solvent-related impurities: Residual solvents from the reaction or purification steps.

Impurity Type Potential Origin Suggested Analytical Method
Unreacted ImidazoleIncomplete reactionHPLC, LC-MS, ¹H NMR
Isomeric AminesNon-regioselective aminationHPLC, LC-MS, NMR[5]
Over-alkylation ProductsHighly reactive reagentsLC-MS, NMR
Reagent-derived ByproductsSide reactions of aminating agentLC-MS
Residual SolventsIncomplete removal post-synthesisGC-MS, ¹H NMR

Q2: How can I effectively purify the crude this compound?

A2: A multi-step purification strategy is often the most effective:

  • Acid-Base Extraction: This can remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the basic product into the aqueous layer. Then, basify the aqueous layer and extract the free amine back into an organic solvent.[6]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the target compound from closely related impurities.[5] A solvent system with increasing polarity, such as a gradient of dichloromethane and methanol, is often effective. The addition of a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent can help prevent streaking of the basic amine product on the acidic silica gel.[1]

  • Recrystallization of the Hydrochloride Salt: After converting the purified free base to the hydrochloride salt, recrystallization from a suitable solvent system can further enhance purity.

dot

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Salt Salt Formation (HCl) Chromatography->Salt Recrystallization Recrystallization Salt->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: A typical purification workflow for 1H-Imidazol-1-amine.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an acidic modifier like formic acid) is a good starting point.[5][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is invaluable for identifying unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and for the structural elucidation of isolated impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for detecting and quantifying volatile impurities, such as residual solvents.

References

Technical Support Center: Overcoming Poor Reactivity of 1H-Imidazol-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1H-Imidazol-1-amine hydrochloride. This guide is designed to move beyond simple procedural steps, offering a deep dive into the chemical principles governing its reactivity. As scientists and drug development professionals, understanding the "why" behind a reaction's failure is paramount to designing a successful synthetic strategy. This document provides troubleshooting guides, validated protocols, and expert insights to help you overcome the common challenge of this reagent's apparent poor reactivity and unlock its synthetic potential.

Part 1: Fundamental Principles - Why is this compound Often Unreactive?

This section addresses the core chemical properties of the reagent that are the source of most experimental difficulties.

Q1: What is the structure of this compound, and how does this affect its reactivity?

Answer: this compound is the salt form of N-aminoimidazole. Its structure consists of an aromatic imidazole ring with an amino group (-NH₂) attached to one of the ring nitrogens. The "hydrochloride" designation is critical; it means the molecule is protonated. This protonation occurs at the most basic site, neutralizing the lone pair of electrons required for nucleophilic attack. In its salt form, the reagent is essentially "off" and cannot function as a nucleophile. The primary challenge in any reaction is to switch it "on" by liberating the neutral, free-base form.

The imidazole ring itself contains two distinct nitrogen atoms: a "pyrrole-like" nitrogen and a "pyridine-like" nitrogen at the 3-position (N3).[1][2] The lone pair on the N3 nitrogen is basic and represents a potential secondary site for reaction, although it is generally less nucleophilic than the exocyclic primary amine of the free base.[3][4]

Q2: I added the reagent to my reaction, but nothing happened. What is the most likely cause?

Answer: The most common cause of reaction failure is the oversight of the reagent's state as a hydrochloride salt. Without the addition of a suitable base, the nucleophilic amino group remains protonated and inactive. Your reaction mixture must contain at least one equivalent of a base to neutralize the HCl and generate the active, free 1H-Imidazol-1-amine in situ. Simply adding the hydrochloride salt to a solution containing an electrophile will almost certainly result in no reaction.

Part 2: Troubleshooting Guide - A Logic-Driven Approach to Reaction Optimization

This section is structured as a decision tree to guide you from a failed reaction to a successful outcome.

Q3: My reaction has stalled with low or no product formation. How do I initiate reactivity?

Answer: This is a classic activation problem. The key is deprotonation . You must select an appropriate base and solvent system to generate the free amine. The choice is critical and depends on the reactivity of your electrophile.

Core Strategy: In-Situ Free Base Generation

  • Evaluate Your Base: The strength and type of base are paramount. A common mistake is using a base that is too weak to fully deprotonate the amine salt, leading to a low concentration of the active nucleophile.

  • Choose an Appropriate Solvent: Polar aprotic solvents are generally preferred as they can dissolve the salt and facilitate the reaction.[5][6][7] Ensure the solvent is anhydrous if using moisture-sensitive bases like sodium hydride (NaH).[5]

  • Control Stoichiometry: Use at least 1.1 equivalents of base to ensure the equilibrium favors the free amine.

Table 1: Comparison of Common Bases for Deprotonation

Base TypeExample(s)pKa (Conjugate Acid)Recommended SolventsWhen to Use
Weak Inorganic K₂CO₃, Cs₂CO₃~10.3Acetonitrile (MeCN), DMFEffective with highly reactive electrophiles (e.g., acid chlorides, anhydrides). Cs₂CO₃ is often particularly effective.[7]
Strong Organic Triethylamine (Et₃N), DIPEA~11Dichloromethane (DCM), THF, MeCNGood general-purpose bases. Being non-nucleophilic, DIPEA is preferred to avoid competition with the substrate.[6]
Very Strong Sodium Hydride (NaH)~36Anhydrous THF, Anhydrous DMFNecessary for less reactive electrophiles (e.g., many alkyl halides) to ensure complete and irreversible deprotonation.

Workflow: Activating this compound

The following diagram illustrates the essential first step for any successful reaction.

G cluster_start Initial State cluster_activation Activation Step cluster_active Active State cluster_reaction Reaction Start 1H-Imidazol-1-amine HCl (Inactive Nucleophile) Base Add ≥1.1 eq. Base (e.g., DIPEA, NaH) Start->Base  Deprotonation Active Free 1H-Imidazol-1-amine (Active Nucleophile) Base->Active Electrophile Add Electrophile (e.g., R-COCl, R-Br) Active->Electrophile  Nucleophilic Attack Product Desired Product Electrophile->Product

Caption: Workflow for the activation and reaction of 1H-Imidazol-1-amine HCl.

Q4: I've added a base, but the reaction is still very slow or gives a poor yield. What's next?

Answer: If activation isn't the issue, focus on the reaction conditions and the nature of your electrophile. The free 1H-Imidazol-1-amine is only a moderately strong nucleophile due to the electron-withdrawing nature of the imidazole ring.

Troubleshooting Steps:

  • Assess Electrophile Reactivity: Not all electrophiles are created equal. If you are using a less reactive one, such as an alkyl chloride, you may need to switch to a more reactive counterpart or employ more forcing conditions.

    • For Alkylation: Reactivity order is R-I > R-OTs > R-Br > R-Cl.

    • For Acylation: Reactivity order is Acid Chloride > Anhydride > Activated Ester > Ester.[8]

  • Optimize Reaction Temperature: Many reactions will not proceed efficiently at room temperature.

    • Gradually increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS.[7]

    • Be cautious, as excessive heat can lead to decomposition or side reactions.

  • Re-evaluate Your Solvent: The solvent can dramatically influence reaction rates. If a reaction is slow in THF or MeCN, switching to a more polar solvent like DMF or DMSO can accelerate it.

Q5: My reaction is messy, with multiple spots on the TLC plate. What are these byproducts?

Answer: The formation of multiple products typically points to a lack of selectivity or decomposition.

  • Potential Cause A: Dialkylation or N3 Reaction. The N3 position of the imidazole ring is also nucleophilic and can react with the electrophile, especially if an excess of the electrophile is used or at high temperatures.

    • Solution: Use a controlled stoichiometry (1.0 to 1.05 equivalents of the electrophile). Add the electrophile slowly (dropwise) to the solution of the free base to maintain a low instantaneous concentration.[7]

  • Potential Cause B: Decomposition. 1H-Imidazol-1-amine and its derivatives can be unstable under harsh conditions (strong acid/base, high heat).

    • Solution: Run a control experiment by heating the generated free base in the reaction solvent without the electrophile to check for decomposition. If it is unstable, run the reaction at the lowest effective temperature.

Part 3: Validated Experimental Protocol

This section provides a reliable, step-by-step procedure for a common transformation: the N-acylation of 1H-Imidazol-1-amine.

Protocol: Synthesis of N-(1H-imidazol-1-yl)acetamide

This protocol details the reaction of 1H-Imidazol-1-amine with acetyl chloride, a highly reactive electrophile.

Materials:

  • This compound (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Acetyl Chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to create a suspension (approx. 0.1 M concentration).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 20-30 minutes. The suspension may become more homogeneous as the free base is formed.

  • Addition of Electrophile: While maintaining the temperature at 0 °C, slowly add acetyl chloride (1.05 eq) dropwise. A precipitate (DIPEA·HCl) will likely form immediately.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Purification: If the product streaks on the silica gel column, this is due to its basic nature.[5] To resolve this, add a small amount of triethylamine (e.g., 0.5-1%) to your chromatography eluent system.[5]

Part 4: Frequently Asked Questions (FAQs)
  • Q6: Is the free base of 1H-Imidazol-1-amine stable enough to be isolated and stored?

    • A: While it can be isolated, the free base is significantly less stable than its hydrochloride salt. It is prone to degradation and is best generated in situ just before use, as described in the protocol above.

  • Q7: How can I confirm that my deprotonation step was successful before adding my electrophile?

    • A: This is difficult to monitor directly without advanced analysis. The most practical method is to trust the stoichiometry. Using a slight excess (1.1-1.2 eq) of a sufficiently strong base (like DIPEA or Et₃N) or an irreversible base (like NaH) is the standard, reliable method to ensure deprotonation is complete. Visual changes, such as the initial salt dissolving, can also be an indicator.

  • Q8: Can I use other solvents like water or ethanol?

    • A: It is highly discouraged. Protic solvents like water and ethanol can interfere with the deprotonation step and can react with many common electrophiles (e.g., acid chlorides, alkyl halides). Anhydrous polar aprotic solvents are the standard for these reactions.

References

Validation & Comparative

A Comparative Guide to Amine Sources in Synthesis: Evaluating 1H-Imidazol-1-amine Hydrochloride Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of an amine source is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of amine sources, with a special focus on the lesser-explored 1H-Imidazol-1-amine hydrochloride in contrast to the well-established and versatile reagents, hydroxylamine and hydrazine. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and make informed decisions in the selection of appropriate amine donors.

While hydroxylamine and hydrazine have a long and storied history in the construction of nitrogen-containing molecules, the utility of N-amino heterocyles like this compound is an area of emerging interest. Due to the limited availability of direct comparative studies in the peer-reviewed literature for this compound, this guide will first establish a robust baseline by detailing the applications and reaction mechanisms of hydroxylamine and hydrazine. Subsequently, we will extrapolate the potential reactivity and synthetic utility of this compound based on fundamental chemical principles and the known reactivity of analogous N-amino heterocyclic systems.

Hydroxylamine and its Salts: The Versatile Nucleophile and Reducing Agent

Hydroxylamine (NH₂OH) and its more commonly used hydrochloride salt (NH₂OH·HCl) are workhorse reagents in organic synthesis.[1][2] Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of transformations.[3]

Key Synthetic Applications of Hydroxylamine
  • Oxime Formation: The reaction of hydroxylamine with aldehydes and ketones to form oximes is a cornerstone of its utility.[1] This transformation is not only a valuable method for the protection and purification of carbonyl compounds but also serves as a gateway to further functionalization.[4]

  • Amine Synthesis: Oximes can be readily reduced to primary amines, providing a two-step method for the conversion of carbonyls to amines.[1]

  • Reducing Agent: Hydroxylamine and its salts are effective reducing agents, notably for the reduction of nitro groups to amino groups.[2][3]

  • Heterocycle Synthesis: Hydroxylamine is a key building block in the synthesis of various nitrogen-containing heterocycles, such as isoxazoles.

Mechanistic Considerations

The nucleophilic addition of hydroxylamine to a carbonyl group is the initial step in oxime formation. The reaction is typically catalyzed by acid, which activates the carbonyl carbon towards nucleophilic attack.

Hydrazine and its Derivatives: Pioneers in Heterocycle Synthesis and Reduction Reactions

Hydrazine (N₂H₄) is a powerful reducing agent and a key building block for a vast array of heterocyclic compounds.[5][6] Due to its toxicity and explosive nature in anhydrous form, it is often used as a hydrate (N₂H₄·H₂O).[6]

Key Synthetic Applications of Hydrazine
  • Wolff-Kishner Reduction: This classic named reaction utilizes hydrazine to deoxygenate aldehydes and ketones to their corresponding alkanes via a hydrazone intermediate.[5]

  • Heterocycle Synthesis: As a bifunctional nucleophile, hydrazine is a cornerstone in the synthesis of numerous heterocycles, including pyrazoles, pyridazines, and triazoles.[2][5][7]

  • Gabriel Synthesis: Hydrazine is employed to cleave the phthalimide group in the Gabriel synthesis of primary amines.[5]

  • Hydrazide and Hydrazone Formation: The reaction of hydrazine with esters or acyl chlorides yields hydrazides, which are stable intermediates and precursors to other functional groups.[8] Aldehydes and ketones react with hydrazine to form hydrazones.[7]

Mechanistic Considerations

In the synthesis of pyrazoles from 1,3-dicarbonyl compounds, hydrazine acts as a dinucleophile, sequentially condensing with both carbonyl groups to form a cyclic intermediate that then dehydrates to the aromatic pyrazole ring.

This compound: A Prospective N-Amino Heterocycle

This compound is a salt of N-aminoimidazole. While literature on its specific synthetic applications is sparse, its structure suggests potential as a unique amine source. The imidazole ring is a common motif in biologically active molecules, and the presence of an exocyclic amino group at the N1 position presents intriguing possibilities for reactivity.[9]

Projected Reactivity and Potential Applications

Based on the known chemistry of N-amino heterocycles and the electronic nature of the imidazole ring, we can project the following potential applications:

  • Synthesis of Fused Heterocycles: Analogous to hydrazine, 1H-imidazol-1-amine could potentially react with 1,3-dicarbonyl compounds to form fused pyrazole derivatives, or with α,β-unsaturated carbonyl compounds to yield fused pyridazine systems. The imidazole moiety would remain as a substituent on the newly formed ring.

  • Amination Reagent: The exocyclic amino group is expected to be nucleophilic and could potentially be used in amination reactions, although its reactivity would be modulated by the electron-withdrawing nature of the imidazole ring.

  • Precursor to N-Ylides: Deprotonation of the amino group could potentially lead to the formation of an N-imidazolyl nitrene or a related reactive intermediate, which could participate in various cycloaddition or insertion reactions.

Further experimental investigation is required to validate these projected applications and to understand the specific advantages and limitations of this compound as a synthetic reagent.

Comparative Analysis of Amine Sources

FeatureHydroxylamine HydrochlorideHydrazine HydrateThis compound (Projected)
Primary Function Oxime formation, reduction of nitro groups, amine synthesis.[1][2][3]Heterocycle synthesis, Wolff-Kishner reduction.[5][7]Potential for fused heterocycle synthesis.
Nucleophilicity Moderately nucleophilic.Highly nucleophilic.[7]Expected to be nucleophilic, but potentially attenuated by the imidazole ring.
Key Intermediates Oximes.[1]Hydrazones, hydrazides.[5][8]Hydrazone-like intermediates.
Common Products Amines, oximes, isoxazoles.[1][3]Pyrazoles, pyridazines, alkanes (from reduction).[2][5]Fused N-heterocycles with an imidazole substituent.
Handling & Safety Toxic and skin irritant.[2]Highly toxic, corrosive, and the anhydrous form is explosive.[6]Toxicity data not widely available, should be handled with care as with all amine hydrochlorides.

Experimental Protocols

General Procedure for Oxime Formation using Hydroxylamine Hydrochloride

A solution of the carbonyl compound (1.0 eq) in ethanol is treated with hydroxylamine hydrochloride (1.1 eq) and a base such as pyridine or sodium acetate (1.1 eq). The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The product oxime is then isolated by standard workup procedures.

General Procedure for Pyrazole Synthesis using Hydrazine Hydrate (Knorr Pyrazole Synthesis)

To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, hydrazine hydrate (1.0 eq) is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). Upon cooling, the pyrazole product often crystallizes and can be collected by filtration, or isolated through extraction.

Conclusion and Future Outlook

Hydroxylamine and hydrazine are indispensable tools in the arsenal of the synthetic organic chemist, offering reliable and versatile pathways to a wide range of nitrogen-containing compounds. Their reaction mechanisms and applications are well-documented, providing a solid foundation for synthetic planning.

In contrast, this compound remains a reagent of largely untapped potential. While its structural features suggest promising applications in the synthesis of novel fused heterocyclic systems, a significant body of experimental work is needed to delineate its reactivity, scope, and comparative advantages. Future research in this area could unveil unique reactivity profiles stemming from the electronic properties of the imidazole ring, potentially leading to the development of novel synthetic methodologies and the discovery of new classes of biologically active molecules. Researchers are encouraged to explore the synthetic utility of this and other N-amino heterocycles to broaden the horizons of modern synthetic chemistry.

Diagrams

Reaction Mechanisms

G cluster_hydroxylamine Oxime Formation with Hydroxylamine cluster_hydrazine Pyrazole Synthesis with Hydrazine Carbonyl R₂C=O Protonated_Carbonyl R₂C=⁺OH Carbonyl->Protonated_Carbonyl H⁺ Hydroxylamine NH₂OH Intermediate_1 R₂C(OH)NH₂⁺OH Oxime R₂C=NOH Intermediate_1->Oxime -H₂O, -H⁺ H₃O⁺ H₃O⁺ H₂O H₂O Protonated_CarbonylHydroxylamine Protonated_CarbonylHydroxylamine Protonated_CarbonylHydroxylamine->Intermediate_1 Dicarbonyl RCOCH₂COR' Hydrazine_reagent N₂H₄ Mono_adduct R(C=NNH₂)CH₂COR' Cyclic_intermediate 5-membered cyclic intermediate Mono_adduct->Cyclic_intermediate Intramolecular condensation Pyrazole Substituted Pyrazole Cyclic_intermediate->Pyrazole -H₂O DicarbonylHydrazine_reagent DicarbonylHydrazine_reagent DicarbonylHydrazine_reagent->Mono_adduct -H₂O

Caption: Reaction mechanisms for oxime formation and pyrazole synthesis.

Synthetic Workflow Comparison

G cluster_hydroxylamine_path Hydroxylamine Pathway cluster_hydrazine_path Hydrazine Pathway Start Carbonyl Compound (Aldehyde/Ketone) Oxime_Formation React with NH₂OH·HCl Start->Oxime_Formation Hydrazone_Formation React with N₂H₄·H₂O Start->Hydrazone_Formation Oxime_Product Oxime Oxime_Formation->Oxime_Product Amine_Reduction Reduction (e.g., H₂/Pd) Oxime_Product->Amine_Reduction Primary_Amine Primary Amine Amine_Reduction->Primary_Amine Hydrazone_Product Hydrazone Hydrazone_Formation->Hydrazone_Product Wolff_Kishner Wolff-Kishner Reduction Hydrazone_Product->Wolff_Kishner Alkane Alkane Wolff_Kishner->Alkane

Caption: Comparative synthetic workflows starting from a carbonyl compound.

References

A Comparative Guide to the Antifungal Potential of N-Substituted 1H-Imidazol-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of a promising class of antifungal agents: derivatives of 1H-Imidazol-1-amine. Our focus is on the synthesis and structure-activity relationships (SAR) of N-arylmethyl-N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine analogues, a series designed to optimize antifungal efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel anti-infective therapies. We will delve into the causality behind the synthetic strategy, present a framework for comparing biological activity, and provide detailed, self-validating experimental protocols.

Introduction: The Rationale for Imidazole Scaffolds in Antifungal Research

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This five-membered heterocycle is a key component in many essential biological molecules, including the amino acid histidine.[1] In antifungal drug discovery, the imidazole scaffold is particularly significant. Marketed antifungal drugs like miconazole and ketoconazole feature this core structure, and their mechanism of action is well-established.[2] They primarily function by inhibiting lanosterol 14α-demethylase, a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Building upon this established foundation, research has explored modifications of the imidazole core to enhance potency, broaden the spectrum of activity, and overcome resistance. One such promising avenue is the development of 1H-imidazol-1-amine derivatives. A notable series, N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, has been investigated to systematically explore the structure-activity relationship and identify candidates with superior antifungal properties.[3] This guide will focus on a comparative analysis of these analogues.

Synthetic Strategy and Workflow

The core synthetic approach for generating a library of diverse analogues is both logical and efficient. The strategy hinges on a common starting material, N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine, which is then reacted with a variety of arylmethyl halides.[3] This allows for the systematic introduction of different substituents, enabling a thorough investigation of their impact on antifungal activity.

Experimental Protocol: General Synthesis of N-Arylmethyl-N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine Derivatives

This protocol outlines the fundamental steps for synthesizing the target compounds, designed to be a self-validating system through clear checkpoints and characterization.

Objective: To couple various substituted arylmethyl halides with the primary amine of the starting material to generate a library of derivatives for comparative biological evaluation.

Materials:

  • N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine (Starting Material)

  • Substituted arylmethyl halide (e.g., 2,4-dichlorobenzyl chloride, 4-methylbenzyl bromide, etc.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine (1.0 equivalent) in anhydrous DMF, add the base (TEA or K₂CO₃, 2.0-3.0 equivalents). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes.

  • Addition of Electrophile: Add the respective substituted arylmethyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:EtOAc). The disappearance of the starting material spot indicates reaction completion. This typically occurs within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine. This step removes any remaining acidic impurities and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure identity and purity.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_purification Purification & Analysis SM N-[(1,1'-biphenyl)-4-ylmethyl]- 1H-imidazol-1-amine Reaction N-Alkylation (Sₙ2 Reaction) SM->Reaction 1.0 eq AH Substituted Arylmethyl Halide (R-CH₂-X) AH->Reaction 1.1 eq Solvent Anhydrous DMF Solvent->Reaction Base Base (TEA or K₂CO₃) Base->Reaction Temp Room Temperature Temp->Reaction Workup Aqueous Work-up & Extraction Chromatography Silica Gel Column Chromatography Workup->Chromatography Analysis Spectroscopic Characterization (NMR, MS) Chromatography->Analysis Product Pure N-Arylmethyl-N- [(1,1'-biphenyl)-4-ylmethyl]- 1H-imidazol-1-amine Derivative Analysis->Product Reaction->Workup Crude Product

Caption: General workflow for the synthesis of 1H-imidazol-1-amine derivatives.

Comparative Biological Evaluation

The primary goal of synthesizing these derivatives is to evaluate their antifungal activity and establish a clear structure-activity relationship (SAR). The antifungal efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights

While specific quantitative data for the full series of N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives is not publicly available in detail, the literature on related imidazole compounds allows us to infer key SAR principles.[4] The lead compound, N-[(1,1'-biphenyl)-4-ylmethyl]-N-[(2,4-dichlorophenyl)methyl]-1H-imidazol-1-amine, was noted for its promising activity, suggesting that the biphenylmethyl and dichlorophenylmethyl moieties are favorable substitutions.[3]

  • Lipophilicity and Steric Factors: The biphenyl group contributes significantly to the molecule's lipophilicity, which can enhance its ability to penetrate the fungal cell membrane.

  • Electronic Effects: The nature and position of substituents on the second arylmethyl ring are critical. Electron-withdrawing groups, such as the chlorine atoms in the lead compound, often enhance antifungal activity. This may be due to their influence on the molecule's binding affinity to the target enzyme.

  • Positional Isomerism: The substitution pattern on the aromatic ring (ortho, meta, para) can drastically alter the compound's three-dimensional shape, affecting its fit within the active site of the target enzyme.

Illustrative Comparative Antifungal Data

To demonstrate how such comparative data is presented, the following table summarizes the MIC values for a series of related N1-[1-aryl-2-(1H-Imidazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone derivatives against Candida albicans. This data illustrates how different aryl substitutions impact antifungal potency.

Compound IDR-Group (Aryl Substituent)MIC (µg/mL) vs. C. albicansReference
2a Phenyl2 - 4[4]
2d 4-Methylphenyl0.5 - 4[4]
2e Biphenyl-4-yl0.5 - 2[4]

This table is illustrative and presents data from a closely related series of imidazole derivatives to showcase the format of a comparative study.[4] The data indicates that larger, more lipophilic groups like biphenyl (2e) can confer potent activity.

Proposed Mechanism of Action

The antifungal activity of imidazole derivatives is primarily attributed to the inhibition of ergosterol biosynthesis. The nitrogen atom at position 3 (N-3) of the imidazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51). This binding event blocks the enzyme's normal function, which is to demethylate lanosterol, a key precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane's structure and function, leading to growth inhibition and cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated\nLanosterol 14-demethylated Lanosterol Lanosterol->14-demethylated\nLanosterol Zymosterol Zymosterol 14-demethylated\nLanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Membrane Disrupted Fungal Cell Membrane Integrity Imidazole 1H-Imidazol-1-amine Derivative Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole->Enzyme Binds & Inhibits Death Fungal Cell Death Membrane->Death

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole derivatives.

Protocol: In Vitro Antifungal Susceptibility Testing

To ensure trustworthy and reproducible data, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted standard.

Objective: To determine the MIC of synthesized imidazole derivatives against pathogenic fungal strains.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Spectrophotometer or microplate reader

  • Positive control drug (e.g., Fluconazole)

  • Sterile saline

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of twofold serial dilutions of each compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Ensure the final DMSO concentration in all wells is below 1%, as higher concentrations can inhibit fungal growth.

  • Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Include wells with only the fungal inoculum in RPMI-1640 medium (no compound).

    • Sterility Control: Include wells with only RPMI-1640 medium (no inoculum or compound).

    • Positive Drug Control: Include a row with serial dilutions of a standard antifungal drug like Fluconazole.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader. The MIC is the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.

Conclusion and Future Directions

The study of N-substituted 1H-imidazol-1-amine derivatives represents a validated and promising strategy in the search for new antifungal agents. The synthetic accessibility allows for extensive SAR studies, which are crucial for optimizing potency and selectivity. The lead compound, featuring biphenylmethyl and dichlorophenylmethyl groups, highlights the importance of lipophilic and electron-withdrawing moieties in driving antifungal activity.

Future research should focus on obtaining and analyzing quantitative data for a broader range of analogues to refine the SAR model. Exploring bioisosteric replacements for the biphenyl group or modifying the linker between the aromatic systems could lead to compounds with improved pharmacokinetic profiles. Furthermore, testing potent compounds against a wider panel of clinically relevant and drug-resistant fungal strains is a critical next step in their development as potential therapeutic agents.

References

A Researcher's Guide to the Pharmacological Validation of Putative Nitric Oxide Synthase Inhibitors: A Comparative Analysis Featuring 1H-Imidazol-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological validation of novel, putative nitric oxide synthase (NOS) inhibitors, using 1H-Imidazol-1-amine hydrochloride as a focal point for our discussion. While direct pharmacological data for this compound is not extensively available in the public domain, its imidazole core is a recurring motif in known NOS inhibitors.[1][2][3] This guide will, therefore, equip researchers with the foundational knowledge and experimental protocols to characterize such novel agents and benchmark them against established NOS inhibitors.

We will delve into the mechanistic underpinnings of NOS inhibition, compare the performance of well-characterized inhibitors, and provide detailed, step-by-step methodologies for essential validation assays. Our focus is on empowering researchers to generate robust and reproducible data for informed decision-making in drug discovery and development.

The Rationale for Targeting Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from vasodilation and neurotransmission to immune responses.[4] The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[4] While nNOS and eNOS are constitutively expressed and produce low levels of NO for homeostatic functions, iNOS is induced by inflammatory stimuli and generates large, sustained amounts of NO that can contribute to pathophysiology.[5] The dysregulation of NO production is implicated in various disorders, including neurodegenerative diseases, inflammatory conditions, and cardiovascular pathologies, making selective NOS inhibition an attractive therapeutic strategy.[5][6][7]

Comparative Analysis of Established NOS Inhibitors

A critical step in validating a novel pharmacological tool is to benchmark its performance against well-established alternatives. Here, we compare this compound (as a putative inhibitor) with two widely used NOS inhibitors: L-NAME (a non-selective inhibitor) and 7-Nitroindazole (a selective nNOS inhibitor).

Compound Mechanism of Action Selectivity Profile Key Experimental Insights
This compound Putative: Competitive or non-competitive inhibition of NOS, potentially via interaction with the heme cofactor or the L-arginine binding site.[1][2]To be determinedThe imidazole moiety is a known pharmacophore for NOS inhibition.[1][2][3]
L-NAME (NG-Nitro-L-arginine methyl ester) A non-selective, competitive inhibitor of all three NOS isoforms.[8][9][10][11][12] It acts as a substrate analog of L-arginine.[12]Non-selective, with Ki values in the nanomolar range for nNOS and eNOS, and micromolar range for iNOS.[10][11]Widely used to induce experimental hypertension in animal models.[10][11] It should be noted that L-NAME can also slowly release NO, which may confound experimental results.[13]
7-Nitroindazole (7-NI) A selective inhibitor of nNOS.[14][15][16][17] It is believed to compete with the binding of both L-arginine and the cofactor tetrahydrobiopterin.[15]Selective for nNOS over eNOS and iNOS.[14][17]Used to investigate the role of nNOS in neurodegenerative processes and learning and memory.[6][15][17] It has been shown to impair spatial learning in rats.[17]

The Nitric Oxide Signaling Pathway and Points of Inhibition

To understand the validation process, it is essential to visualize the nitric oxide signaling pathway and the potential points of intervention for inhibitors.

Nitric Oxide Signaling Pathway Nitric Oxide Signaling Pathway cluster_nos_activity NOS Activity cluster_downstream_signaling Downstream Signaling cluster_inhibition Inhibition L-Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate L-Citrulline L-Citrulline NOS_Enzyme->L-Citrulline Product NO Nitric Oxide NOS_Enzyme->NO Product sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects 1H_Imidazol_1_amine 1H-Imidazol-1-amine HCl (Putative Inhibitor) 1H_Imidazol_1_amine->NOS_Enzyme Inhibits L_NAME L-NAME (Non-selective Inhibitor) L_NAME->NOS_Enzyme Inhibits 7_NI 7-Nitroindazole (nNOS Selective Inhibitor) 7_NI->NOS_Enzyme Inhibits

Caption: A diagram of the nitric oxide signaling pathway and points of inhibition.

Experimental Protocols for the Validation of NOS Inhibitors

The following protocols provide a framework for the in vitro and in vivo validation of putative NOS inhibitors like this compound.

In Vitro Validation: NOS Activity Assay (Citrulline Conversion Assay)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[18]

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-[3H]arginine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)

  • Cofactors: NADPH, CaCl2, calmodulin, tetrahydrobiopterin (BH4)

  • Test inhibitor (this compound) and reference inhibitors (L-NAME, 7-NI)

  • Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the desired concentration of the test or reference inhibitor.

  • Initiate the reaction by adding the purified NOS enzyme and L-[3H]arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-[3H]arginine will bind to the resin, while L-[3H]citrulline will pass through.

  • Collect the eluate containing L-[3H]citrulline.

  • Add scintillation cocktail to the eluate and measure radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[18]

Cell-Based Validation: Griess Assay for Nitrite Production

This assay measures the production of nitrite, a stable breakdown product of NO, in cell culture.[5][18][19]

Materials:

  • Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS, or endothelial cells for eNOS)

  • Cell culture medium and supplements

  • Stimulating agents (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ] for iNOS induction)

  • Test inhibitor (this compound) and reference inhibitors

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate and plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test or reference inhibitor for 1-2 hours.

  • Induce NO production by adding stimulating agents (for iNOS) or an appropriate agonist (for eNOS).

  • Incubate for a suitable period (e.g., 24 hours for iNOS induction).

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with the nitrite standard solution.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.[5][18]

Experimental Workflow for NOS Inhibitor Screening and Validation

The following diagram illustrates a general workflow for the screening and validation of novel NOS inhibitors.

NOS Inhibitor Validation Workflow Experimental Workflow for NOS Inhibitor Validation Start Start In_Vitro_Screening In Vitro Screening (Citrulline Conversion Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values for nNOS, eNOS, iNOS In_Vitro_Screening->Determine_IC50 Cell_Based_Assay Cell-Based Assay (Griess Assay) Determine_IC50->Cell_Based_Assay Assess_Cellular_Potency Assess Cellular Potency and Cytotoxicity Cell_Based_Assay->Assess_Cellular_Potency In_Vivo_Studies In Vivo Animal Models (e.g., Hypertension, Neuroinflammation) Assess_Cellular_Potency->In_Vivo_Studies Evaluate_Efficacy_PKPD Evaluate Efficacy and Pharmacokinetics/Pharmacodynamics In_Vivo_Studies->Evaluate_Efficacy_PKPD Lead_Optimization Lead Optimization Evaluate_Efficacy_PKPD->Lead_Optimization

Caption: A general workflow for the validation of NOS inhibitors.

Conclusion

The validation of a novel pharmacological tool such as this compound requires a systematic and rigorous approach. By leveraging the established knowledge of known NOS inhibitors and employing robust experimental protocols, researchers can effectively characterize the potency, selectivity, and cellular activity of new chemical entities. This guide provides a foundational framework for these endeavors, with the ultimate goal of advancing the development of novel therapeutics targeting the nitric oxide signaling pathway.

References

A Comparative Efficacy Analysis of Imidazole-Based Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of imidazole-based compounds, with a conceptual focus on 1H-Imidazol-1-amine hydrochloride and its analogs. While specific preclinical efficacy data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar and functionally related imidazole derivatives to provide a robust comparative framework for researchers, scientists, and drug development professionals. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This is due to its unique electronic characteristics and ability to interact with a wide range of biological targets.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, making it a versatile pharmacophore. This versatility has led to the development of imidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antifungal, antibacterial, and anti-inflammatory activities.

Mechanism of Action: A Multifaceted Approach

The efficacy of imidazole derivatives stems from their ability to interact with various biological targets. In oncology, for instance, they have been shown to inhibit crucial enzymes like tubulin and various kinases, as well as interfere with DNA synthesis. Their antifungal activity often arises from the inhibition of cytochrome P450 enzymes, which are vital for the synthesis of ergosterol, a key component of the fungal cell membrane. The antibacterial mechanism can involve the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Comparative Efficacy of Imidazole Derivatives

To provide a valuable comparison, this guide presents efficacy data from several published studies on imidazole derivatives with varying therapeutic applications. The selection of these compounds is based on their structural relation to the broader class of N-substituted imidazoles.

Anticancer Activity

The anticancer potential of imidazole derivatives is a significant area of research. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Table 1: Comparative in vitro Anticancer Efficacy (IC50) of Selected Imidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound III MCF-7 (Breast)3.26
BI9 MCF-7 (Breast)3.57
BI9 HL-60 (Leukemia)0.40
BI9 HCT-116 (Colon)2.63
Compound 21 A549 (Lung)0.29
Compound 22 NUGC-3 (Gastric)0.05
Compound 47 A549 (Lung)2.29
Compound 5j MCF-7 (Breast)4.82
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (Compound 5) MCF-7 (Breast)< 5
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (Compound 5) HepG2 (Liver)< 5
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (Compound 5) HCT-116 (Colon)< 5
MDT-32 T-47D (Breast)>50% inhibition
MDT-47 T-47D (Breast)>50% inhibition
Antifungal and Antibacterial Activity

Imidazole derivatives are well-established antimicrobial agents. Their efficacy against various fungal and bacterial strains is a testament to their broad-spectrum activity.

Table 2: Comparative Antimicrobial Efficacy (MIC) of Selected Imidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
YW01 Candida albicans8
YW01 Candida tropicalis4
Compound 1 Candida auris2
Compound 1 Cryptococcus neoformans0.50
EJMCh-13 Staphylococcus aureus15.6
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivative Staphylococcus aureus4-8
Compound 5j Candida albicans0.0054 µmol/mL
Compound 38o Escherichia coli8 nM
Compound 38o Pseudomonas aeruginosa55 nM
Compound 87h Escherichia coli6.2 µM
Compound 87i Escherichia coli6.4 µM
1,1′-methylenediimidazole (AM2) Various bacteria180-270

Experimental Methodologies: A Guide for the Bench Scientist

The following protocols are representative of the methods used to generate the comparative efficacy data presented above. Adherence to these standardized assays is crucial for generating reproducible and comparable results.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_culture 1. Culture cancer cells to logarithmic growth phase. harvest 2. Harvest cells using trypsin-EDTA. cell_culture->harvest cell_count 3. Count cells and adjust density to 5x10^4 cells/mL. harvest->cell_count seeding 4. Seed 100 µL of cell suspension into each well of a 96-well plate. cell_count->seeding incubation1 5. Incubate for 24h to allow cell attachment. seeding->incubation1 treatment 6. Add varying concentrations of test compounds. incubation1->treatment incubation2 7. Incubate for 48h. treatment->incubation2 mtt_addition 8. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. incubation2->mtt_addition incubation3 9. Incubate for 4h at 37°C. mtt_addition->incubation3 solubilization 10. Add 150 µL of DMSO to dissolve formazan crystals. incubation3->solubilization readout 11. Measure absorbance at 570 nm using a microplate reader. solubilization->readout

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain the selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Following a 48-hour incubation period with the compounds, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization and Absorbance Reading: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout inoculum_prep 1. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). inoculation 3. Inoculate each well of a 96-well plate containing the compound dilutions with the microbial suspension. inoculum_prep->inoculation compound_prep 2. Prepare serial dilutions of the test compounds in appropriate broth medium. compound_prep->inoculation controls 4. Include positive (no drug) and negative (no inoculum) controls. inoculation->controls incubation 5. Incubate the plate under appropriate conditions (e.g., 37°C for 24h). controls->incubation visual_insp 6. Visually inspect for turbidity to determine the lowest concentration that inhibits visible growth (MIC). incubation->visual_insp spectro 7. (Optional) Measure optical density to confirm visual assessment. visual_insp->spectro

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control well (containing only the inoculum and broth) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for most fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

Conclusion and Future Directions

The imidazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The comparative data presented in this guide highlight the broad spectrum of biological activities exhibited by imidazole derivatives. While a lack of specific public data for this compound necessitates a broader comparative approach, the information provided on its structural and functional analogs offers valuable insights for researchers in the field.

Future research should focus on the systematic evaluation of a wider range of N-substituted imidazole derivatives to establish more comprehensive structure-activity relationships. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates. The synthesis and rigorous biological evaluation of this compound are warranted to determine its specific efficacy and potential therapeutic applications.

Introduction: The Scientific Rationale for iNOS Inhibition and the Imperative of Assay Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Assay Validation for Novel iNOS Inhibitors: Featuring 1H-Imidazol-1-amine hydrochloride

This guide provides a comprehensive framework for the validation of a biochemical assay designed to identify and characterize inhibitors of inducible nitric oxide synthase (iNOS), using the novel compound this compound as a case study. We will delve into the critical validation parameters, compare alternative assay methodologies, and provide actionable, step-by-step protocols grounded in established regulatory principles.

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade. Unlike its constitutive counterparts (eNOS and nNOS), iNOS produces large, sustained amounts of nitric oxide (NO), a key mediator in host defense and inflammation. However, chronic overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Consequently, the identification of potent and selective iNOS inhibitors is a significant therapeutic goal.

This compound, an imidazole-based compound, represents a class of molecules known to interact with the heme prosthetic group central to NOS activity. Before committing significant resources to its development, the bioactivity of this and similar lead compounds must be confirmed using a rigorously validated assay. Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. It is the bedrock of reliable data, ensuring that observed results are a true reflection of a compound's activity rather than experimental artifact. This process is guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The following guide will compare two common methods for assessing iNOS activity: the indirect measurement of nitrite via the Griess assay and the direct quantification of L-citrulline using High-Performance Liquid Chromatography (HPLC).

Part 1: Primary Assay Validation - The Griess Assay for Nitrite Quantification

The most common method for assessing iNOS activity in vitro is to measure the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO. The Griess assay is a simple, colorimetric method based on a diazotization reaction that is well-suited for high-throughput screening.

The iNOS Reaction and Griess Assay Principle

The core enzymatic reaction and the subsequent detection method are illustrated below.

L_Arginine L-Arginine iNOS_Enzyme iNOS Enzyme L_Arginine->iNOS_Enzyme NADPH NADPH + O₂ NADPH->iNOS_Enzyme L_Citrulline L-Citrulline iNOS_Enzyme->L_Citrulline Co-product NO Nitric Oxide (NO) iNOS_Enzyme->NO Primary Product NO2 Nitrite (NO₂⁻) (Stable Product) NO->NO2 Spontaneous Oxidation Inhibitor 1H-Imidazol-1-amine hydrochloride Inhibitor->iNOS_Enzyme Inhibition Griess Griess Reagent (Sulfanilamide + NED) NO2->Griess Azo_Dye Azo Dye (Magenta Color, Abs @ 540nm) Griess->Azo_Dye

Caption: Workflow of iNOS inhibition and detection via the Griess assay.

Step-by-Step Validation Protocol for the iNOS Griess Assay

The following protocols outline the experimental design for validating the assay's key performance characteristics.

1. Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Run the assay reaction in separate wells under the following conditions:

      • Complete assay mix (enzyme, substrate, cofactors).

      • Complete mix minus iNOS enzyme.

      • Complete mix minus L-arginine (substrate).

      • Complete mix minus NADPH (cofactor).

      • Complete mix plus a known, potent iNOS inhibitor (e.g., 1400W).

    • Run the assay with this compound alone (no enzyme) to test for compound interference with the Griess reagent.

  • Acceptance Criteria: A significant signal should only be detected in the complete assay mix. The inhibitor-treated wells should show a concentration-dependent decrease in signal. The test compound alone should not produce a colorimetric signal.

2. Linearity and Range Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Protocol:

    • Prepare a standard curve of sodium nitrite (NaNO₂) in the assay buffer, typically from 1 µM to 100 µM.

    • Add the Griess reagent and measure the absorbance at 540 nm.

    • Plot absorbance versus nitrite concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The range is the portion of the standard curve that meets this linearity requirement.

3. Accuracy and Precision Accuracy refers to the closeness of the measured value to a known "true" value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Prepare quality control (QC) samples by spiking known concentrations of nitrite (low, medium, high) into the assay buffer.

    • Intra-assay (Repeatability): Analyze six replicates of each QC sample in a single assay run.

    • Inter-assay (Intermediate Precision): Analyze three replicates of each QC sample on three different days by two different analysts.

    • Calculate the percent recovery for accuracy and the percent relative standard deviation (%RSD) for precision.

  • Acceptance Criteria:

    • Accuracy: Mean recovery should be within 85-115% of the nominal value.

    • Precision: %RSD should be ≤ 15%.

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Prepare a series of very dilute nitrite standards.

    • LOD is typically determined as 3.3 times the standard deviation of the blank (σ) divided by the slope of the standard curve (S): LOD = 3.3 * (σ / S).

    • LOQ is typically determined as 10 times the standard deviation of the blank (σ) divided by the slope of the standard curve (S): LOQ = 10 * (σ / S).

  • Acceptance Criteria: The LOQ must be validated with acceptable accuracy (80-120%) and precision (≤ 20% RSD).

5. Robustness Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Identify critical parameters (e.g., incubation time, temperature, Griess reagent volume).

    • Perform the assay while slightly varying one parameter at a time (e.g., incubation time ± 5 minutes, temperature ± 2°C).

    • Analyze the effect on the final results (e.g., IC₅₀ value for a standard inhibitor).

  • Acceptance Criteria: The variations should not significantly impact the results, demonstrating the reliability of the assay under normal laboratory fluctuations.

Part 2: Comparative Analysis - Orthogonal Assay Method

A key principle of robust drug discovery is the use of orthogonal assays—distinct methods that measure the same biological endpoint through different means. This helps to eliminate artifacts and false positives. A superior orthogonal method for iNOS activity is the direct measurement of the co-product, L-citrulline.

HPLC-Based L-Citrulline Quantification

This method quantifies the conversion of ³H-L-arginine to ³H-L-citrulline. The radiolabeled product is separated from the substrate by HPLC and quantified by scintillation counting.

cluster_0 Assay Reaction cluster_1 Sample Preparation & Analysis Reaction iNOS Reaction with ³H-L-Arginine Quench Quench Reaction (e.g., add stop buffer) Reaction->Quench HPLC Inject onto HPLC (Cation Exchange Column) Quench->HPLC Separate Separate ³H-L-Arginine from ³H-L-Citrulline HPLC->Separate Detect Quantify with In-line Scintillation Detector Separate->Detect

Caption: High-level workflow for the HPLC-based L-citrulline assay.

Comparison of Griess Assay vs. HPLC-Citrulline Assay

The choice of assay depends on the stage of the drug discovery process. The Griess assay is ideal for primary screening, while the HPLC method is better suited for secondary validation and detailed mechanistic studies.

FeatureGriess Assay (Nitrite Detection)HPLC Assay (L-Citrulline Detection)
Principle Indirect, colorimetric measurement of NO₂⁻Direct, radiometric measurement of L-citrulline
Throughput High (96- or 384-well plate format)Low to Medium (serial sample injection)
Sensitivity Moderate (micromolar range)High (nanomolar to picomolar range)
Specificity Prone to interference from colored or reducing compounds, and from nitrate contamination.Very high; direct product measurement eliminates many artifacts.
Cost Low (inexpensive reagents and standard plate reader)High (requires HPLC, radiochemicals, scintillation cocktails, and specialized detectors)
Application High-Throughput Screening (HTS), initial hit identification.Hit validation, mechanism of action studies, potency determination.

Conclusion and Recommendations

For the initial characterization of this compound, a two-tiered approach is recommended.

  • Primary Screening: Employ the validated Griess assay to determine the compound's initial inhibitory activity and generate a preliminary IC₅₀ value. Its high throughput and low cost make it ideal for screening multiple analogues and concentrations.

  • Secondary Validation: Confirm the inhibitory activity using the orthogonal HPLC-based L-citrulline assay. This method provides a more direct and specific measure of enzyme turnover, validating the initial findings and ruling out potential artifacts from the Griess assay.

By following this rigorous, multi-step validation and confirmation strategy, researchers can generate high-quality, reliable data, building a strong foundation for the further development of this compound as a potential therapeutic agent. This methodical approach ensures that decisions are based on sound science, ultimately accelerating the path from bench to bedside.

A Comparative Guide to the Synthesis of 1H-Imidazol-1-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Imidazol-1-amine hydrochloride is a versatile building block in medicinal chemistry and drug development, serving as a key precursor for a variety of pharmacologically active compounds. The strategic introduction of an amino group at the N-1 position of the imidazole ring opens up a plethora of possibilities for further functionalization and molecular scaffolding. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the most suitable method for their specific laboratory and developmental needs.

Comparative Analysis of Synthetic Routes

Two principal strategies have emerged for the synthesis of this compound: direct electrophilic amination of imidazole and the formation and subsequent hydrolysis of a protected 1-aminoimidazole derivative. Each approach presents distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Route A: Direct Electrophilic Amination of Imidazole

The direct introduction of an amino group onto the imidazole ring is an atom-economical approach. This transformation is typically achieved using electrophilic aminating agents, which can deliver a "NH₂⁺" synthon to the nucleophilic N-1 position of imidazole.

Hydroxylamine-O-sulfonic acid (HOSA) is a well-established reagent for the amination of various nitrogen-containing heterocycles. The reaction proceeds via the electrophilic attack of HOSA on the imidazole nitrogen.

Experimental Protocol:

A detailed, reliable protocol for the direct amination of imidazole using HOSA to produce 1H-Imidazol-1-amine is not extensively documented in readily available literature, highlighting a potential research gap or the prevalence of alternative methods. Generally, such reactions involve the reaction of the heterocycle with HOSA in a suitable solvent, often in the presence of a base to neutralize the sulfonic acid byproduct.

Causality Behind Experimental Choices:

The choice of a basic medium is crucial to deprotonate the imidazole, enhancing its nucleophilicity, and to neutralize the sulfonic acid formed during the reaction, which would otherwise protonate the starting material and the product, hindering the reaction progress.

Trustworthiness and Validation:

While HOSA is a potent aminating agent, the reaction with imidazole can lead to a mixture of products and requires careful optimization of reaction conditions such as temperature, solvent, and stoichiometry to achieve satisfactory yields and selectivity.

O-Mesitylenesulfonylhydroxylamine (MSH) is another powerful electrophilic aminating agent that can be employed for the N-amination of heterocycles.

Experimental Protocol:

Similar to HOSA, a specific, detailed protocol for the reaction of MSH with imidazole to afford 1-aminoimidazole is not prominently described in the literature. The general procedure would involve reacting imidazole with MSH in an inert solvent.

Causality Behind Experimental Choices:

MSH is often preferred in organic solvents due to its better solubility compared to HOSA. The mesitylenesulfonate leaving group is also less acidic than sulfate, which can be advantageous in certain reactions.

Trustworthiness and Validation:

MSH is known for its high reactivity, but also for its potential instability, requiring careful handling. The reaction would necessitate rigorous purification to separate the desired product from the mesitylenesulfonic acid byproduct and any unreacted starting materials.

Route B: Synthesis via a Protected Intermediate and Subsequent Hydrolysis

This two-step approach involves the initial formation of a stable, protected 1-aminoimidazole derivative, which is then deprotected to yield the final hydrochloride salt. The use of a protecting group allows for easier handling and purification of the intermediate.

This is a well-documented and reliable method for the synthesis of this compound.[1]

Step 1: Synthesis of N-(phenylmethylene)-1H-Imidazol-1-amine

This step involves the reaction of 1-aminoimidazole with benzaldehyde to form the corresponding Schiff base (imine).

Step 2: Hydrolysis to this compound

The N-benzylidene protecting group is readily cleaved under acidic conditions to afford the desired product as its hydrochloride salt.

Experimental Protocol:

A detailed protocol based on the work of Kloetzer et al. is as follows:

  • Step 1: A solution of 1-aminoimidazole and benzaldehyde in a suitable solvent (e.g., ethanol) is stirred at room temperature. The formation of the imine is typically rapid.

  • Step 2: The resulting solution containing N-(phenylmethylene)-1H-Imidazol-1-amine is then treated with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or ethanol). The hydrochloride salt of 1H-Imidazol-1-amine precipitates from the solution and can be collected by filtration.

Causality Behind Experimental Choices:

The formation of the N-benzylidene derivative serves multiple purposes: it protects the reactive primary amine, increases the stability of the 1-aminoimidazole moiety, and facilitates purification. The subsequent hydrolysis with HCl not only removes the protecting group but also directly yields the desired hydrochloride salt, which is often more stable and easier to handle than the free base.

Trustworthiness and Validation:

This method is considered robust and has been reported in the scientific literature, providing a high degree of confidence in its reproducibility. The final product can be readily characterized by standard analytical techniques.

Data Presentation

Parameter Route A (Direct Amination - General) Route B (Hydrolysis of Imine)
Starting Materials Imidazole, Aminating Agent (HOSA/MSH)1-Aminoimidazole, Benzaldehyde, HCl
Number of Steps 1 (plus salt formation)2
Reported Yield Variable, often moderateGood to high
Purification Potentially challenging (byproduct removal)Straightforward (precipitation of product)
Scalability Potentially limited by reagent cost/safetyReadily scalable
Key Advantages Atom economicalReliable, well-documented, stable intermediate
Key Disadvantages Lack of specific protocols, potential for side reactionsTwo-step process

Experimental Workflows and Mechanisms

Route A: Direct Amination Workflow

Caption: Workflow for the direct amination of imidazole.

Route B: Hydrolysis of Imine Workflow

Caption: Workflow for the synthesis via a protected imine intermediate.

Conclusion and Recommendations

For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, Route B, involving the formation and hydrolysis of N-(phenylmethylene)-1H-Imidazol-1-amine, is the recommended method. This route is well-established, proceeds with good to high yields, and involves a straightforward purification procedure. The stability of the intermediate and the direct formation of the desired hydrochloride salt are significant practical advantages.

While direct amination (Route A) is an attractive concept due to its atom economy, the lack of specific and optimized protocols for imidazole, coupled with potential challenges in purification and the handling of highly reactive aminating agents, makes it a less predictable and currently less practical choice for routine synthesis. Further research into the direct amination of imidazole could, however, lead to more efficient and streamlined processes in the future.

References

A Multi-Faceted Approach to the Structural Confirmation of 1H-Imidazol-1-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor. 1H-Imidazol-1-amine hydrochloride, a heterocyclic amine salt, presents a unique analytical challenge due to the presence of a reactive N-amino imidazole moiety and its formulation as a hydrochloride salt. This guide provides an in-depth, comparative analysis of the essential spectroscopic and analytical techniques required to definitively confirm its structure. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating analytical workflow for researchers, scientists, and drug development professionals.

The core of our investigation will focus on a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will supplement this with definitive techniques such as Elemental Analysis and single-crystal X-ray Crystallography to construct an unassailable body of evidence for the structure of this compound (C₃H₆ClN₃, M.W.: 119.55 g/mol ).[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework and confirming the protonation state.

Expertise & Experience: The Rationale Behind NMR Analysis

The hydrochloride salt form dictates the choice of solvent and provides key structural clues. The primary amine is protonated to an ammonium group (-NH₃⁺), and the choice of a protic deuterated solvent like D₂O or DMSO-d₆ is critical for sample solubility. The presence of the -NH₃⁺ group is expected to significantly influence the chemical shifts of adjacent protons and carbons due to its electron-withdrawing inductive effect. Furthermore, the acidic protons of the ammonium group are exchangeable with deuterium, a feature we can exploit for peak assignment confirmation.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, D₂O)
  • Imidazole Ring Protons (H2, H4, H5): The imidazole ring features three distinct protons. The H2 proton, positioned between two nitrogen atoms, is expected to be the most downfield. The H4 and H5 protons will appear slightly more upfield. We predict signals in the range of δ 7.0 - 8.5 ppm.[4][5]

  • Ammonium Protons (-NH₃⁺): In a protic solvent like D₂O, these three protons will rapidly exchange with deuterium. Consequently, their signal will either be absent or appear as a very broad, low-intensity singlet that disappears upon a D₂O shake, confirming their identity as labile protons.[6] In an aprotic polar solvent like DMSO-d₆, they would likely appear as a broad singlet significantly downfield.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O)
  • Imidazole Ring Carbons (C2, C4, C5): Three distinct signals are expected for the imidazole carbons. Similar to the proton spectrum, the C2 carbon will be the most downfield due to its position between two nitrogen atoms, likely appearing in the δ 135-145 ppm range. C4 and C5 will be found further upfield, typically between δ 115-130 ppm.[2][4]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Perform a "D₂O shake" experiment: Add one drop of D₂O to the NMR tube (if using a solvent other than D₂O), shake, and re-acquire the spectrum to confirm the disappearance of the -NH₃⁺ signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, though not strictly necessary for this simple structure.

  • Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.7 mL Deuterated Solvent (D₂O) prep1->prep2 acq1 Acquire 1D ¹H Spectrum prep2->acq1 acq2 Perform D₂O Shake (if needed) & Re-acquire acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 proc1 Process FID (FT, Phasing, Baseline) acq3->proc1 proc2 Calibrate & Integrate proc1->proc2 proc3 Assign Signals proc2->proc3 end end proc3->end Confirm Structure Connectivity FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind 1-2 mg Sample with ~100 mg KBr prep2 Press into Transparent Pellet prep1->prep2 acq2 Acquire Sample Spectrum (4000-400 cm⁻¹) prep2->acq2 acq1 Collect Background Spectrum acq1->acq2 proc1 Identify Key Absorption Bands (e.g., -NH₃⁺) acq2->proc1 proc2 Correlate Bands to Functional Groups proc1->proc2 end end proc2->end Confirm Functional Groups MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (1-10 µg/mL) acq1 Inject into LC-MS System (ESI+ Mode) prep1->acq1 acq2 Acquire Full Scan MS (Find Parent Ion) acq1->acq2 acq3 Perform Product Ion Scan (MS/MS on m/z 84) acq2->acq3 proc1 Determine Accurate Mass of [M+H]⁺ acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 end end proc2->end Confirm Molecular Formula & Substructures

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1H-Imidazol-1-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of building blocks is paramount to the success of a therapeutic candidate. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 1H-Imidazol-1-amine hydrochloride, a key intermediate in the synthesis of novel therapeutics, particularly histamine H3 receptor antagonists. This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, empowering you to design and execute robust cross-reactivity studies.

The Criticality of Cross-Reactivity Assessment for this compound

This compound serves as a foundational scaffold in the synthesis of a new generation of therapeutics. Its imidazole core is a common feature in many biologically active molecules, including endogenous ligands like histamine. When developing drugs that target specific receptors, such as the histamine H3 receptor, any off-target binding of the synthetic intermediates or the final compound can lead to unforeseen side effects and a compromised therapeutic window. Therefore, rigorous cross-reactivity profiling of this compound is not merely a quality control step but a critical component of preclinical safety and efficacy assessment.

This guide will compare two orthogonal and powerful analytical techniques for evaluating the cross-reactivity of this compound: the highly sensitive Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the gold-standard quantitative method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .

Designing the Cross-Reactivity Panel: A Targeted Approach

A meaningful cross-reactivity study hinges on the selection of a relevant panel of potential cross-reactants. Given the likely application of this compound in the synthesis of histamine receptor antagonists, our panel will focus on structurally and functionally related molecules.

Table 1: Proposed Panel for Cross-Reactivity Screening of this compound

Compound Class Specific Analytes Rationale for Inclusion
Endogenous Ligand HistamineThe primary endogenous ligand for all histamine receptors; structural similarity to the imidazole core.
Histamine Receptor Ligands (H1) Diphenhydramine (antagonist), 2-Phenylhistamine (agonist)To assess potential off-target effects on the H1 receptor, which is involved in allergic responses.
Histamine Receptor Ligands (H2) Cimetidine (antagonist), Amthamine (agonist)To evaluate potential interactions with the H2 receptor, a key regulator of gastric acid secretion.[1]
Histamine Receptor Ligands (H3) Thioperamide (antagonist/inverse agonist), (R)-α-Methylhistamine (agonist)To determine specificity for the intended target class and differentiate from other H3 ligands.[2]
Histamine Receptor Ligands (H4) JNJ 7777120 (antagonist), 4-Methylhistamine (agonist)To check for cross-reactivity with the H4 receptor, which is primarily involved in inflammatory responses.[3][4]
Structurally Related Imidazoles Imidazole, 1-Methylimidazole, 4(5)-MethylimidazoleTo assess the contribution of the core imidazole ring and simple substitutions to potential cross-reactivity.
Potential Synthetic Impurities N-(phenylmethylene)-1H-Imidazol-1-amineA potential precursor or byproduct from the synthesis of this compound.[5]

Method 1: Competitive ELISA - A High-Throughput Screening Approach

Competitive ELISA is a highly sensitive immunoassay ideal for the initial high-throughput screening of cross-reactivity. The principle lies in the competition between the analyte of interest (this compound) and a labeled version of it for binding to a limited number of specific antibody sites.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antigen_prep Antigen Conjugation (1H-Imidazol-1-amine-carrier protein) plate_coating Plate Coating (with antigen conjugate) antigen_prep->plate_coating add_sample Add Sample/Standard + Primary Antibody plate_coating->add_sample antibody_prep Antibody Generation (Custom polyclonal) incubation1 Incubation (Competition) add_sample->incubation1 wash1 Wash incubation1->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary incubation2 Incubation add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubation3 Incubation (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Plate (OD at 450 nm) add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_cross Calculate % Cross-Reactivity plot_curve->calc_cross

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Protocol for Competitive ELISA

A. Custom Antibody Production (Prerequisite)

Since a commercial antibody against this compound is unlikely to be available, a custom polyclonal antibody must be generated. This is a standard procedure for small molecules (haptens).[6]

  • Hapten-Carrier Conjugation: Covalently conjugate 1H-Imidazol-1-amine to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.

  • Immunization: Immunize host animals (typically rabbits) with the hapten-carrier conjugate. Standard immunization protocols involve a primary injection with complete Freund's adjuvant followed by several booster injections with incomplete Freund's adjuvant.[7][8]

  • Serum Collection and Titer Determination: Collect serum at various time points and determine the antibody titer using a direct ELISA against the antigen conjugate.

  • Antibody Purification: Purify the polyclonal antibodies from the high-titer serum using affinity chromatography with the immobilized hapten.

B. Competitive ELISA Protocol [9][10][11][12]

  • Plate Coating: Coat a 96-well microtiter plate with the 1H-Imidazol-1-amine-carrier protein conjugate (e.g., conjugated to Bovine Serum Albumin, BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at 37°C.

  • Competition: Wash the plate three times. Prepare serial dilutions of the standard (this compound) and the test compounds from the cross-reactivity panel. In a separate plate, pre-incubate the standards/test compounds with the purified primary antibody for 30 minutes. Add 100 µL of this mixture to the coated and blocked plate. Incubate for 1-2 hours at 37°C.

  • Detection: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.

  • Signal Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The signal in a competitive ELISA is inversely proportional to the concentration of the analyte. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of 1H-Imidazol-1-amine at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

Table 2: Expected Outcome and Interpretation of Competitive ELISA Results

Test Compound Expected % Cross-Reactivity Interpretation
1H-Imidazol-1-amine HCl100%The reference compound, defines the baseline.
HistamineModerate to HighHigh structural similarity of the imidazole core may lead to significant cross-reactivity.
Other Histamine LigandsLow to ModerateCross-reactivity will depend on the structural similarity of the entire molecule to the immunogen.
Simple ImidazolesLow to ModerateWill indicate the antibody's specificity for the N-amine substitution.
Synthetic ImpuritiesVariableDependent on the structural similarity to the parent compound.

Method 2: HPLC-MS/MS - The Gold Standard for Specificity and Quantification

HPLC-MS/MS provides an orthogonal, antibody-independent method to confirm the findings of the ELISA and to provide highly specific and quantitative data. This technique separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation, offering exceptional selectivity.[13][14]

Experimental Workflow for HPLC-MS/MS

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_spike Spike Matrix (e.g., plasma) with analyte protein_precip Protein Precipitation (e.g., with acetonitrile) sample_spike->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection onto HPLC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS2: Product Ion Detection fragmentation->ms2 chromatogram_gen Generate Chromatograms ms2->chromatogram_gen peak_integration Peak Integration chromatogram_gen->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for HPLC-MS/MS analysis of cross-reactivity.

Detailed Protocol for HPLC-MS/MS
  • Sample Preparation: [15][16][17]

    • Spike a relevant biological matrix (e.g., human plasma) with a known concentration of this compound and each of the test compounds individually.

    • Perform protein precipitation by adding three volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • The gradient should be optimized to achieve baseline separation of this compound from all potential cross-reactants.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Develop a Multiple Reaction Monitoring (MRM) method. For each compound, determine the precursor ion (MS1) and a specific product ion (MS2) after collision-induced dissociation.

    • The specificity of the assay is ensured by monitoring a unique precursor-to-product ion transition for each analyte.

Data Analysis and Interpretation

Cross-reactivity in an HPLC-MS/MS assay is determined by the absence of a signal at the retention time and MRM transition of this compound when analyzing a sample containing only the test compound.

Table 3: Expected Outcome and Interpretation of HPLC-MS/MS Results

Test Compound Expected Outcome Interpretation
1H-Imidazol-1-amine HClA single peak at the expected retention time and MRM transition.Confirms the identity and purity of the standard.
All other test compoundsNo peak at the retention time and MRM transition of 1H-Imidazol-1-amine HCl.Demonstrates the high specificity of the method and the absence of cross-reactivity.

Comparative Analysis of Methodologies

Parameter Competitive ELISA HPLC-MS/MS
Principle Immuno-recognitionPhysicochemical separation and mass-based detection
Specificity Dependent on antibody quality; potential for cross-reactivity with structurally similar compounds.Very high; based on retention time and specific mass transitions.
Sensitivity High (pg/mL to ng/mL range)Very high (pg/mL to fg/mL range)
Throughput High (96-well format)Lower (sequential sample injection)
Development Time Long (requires custom antibody production)Moderate (method development and optimization)
Cost High initial cost for antibody development, lower per-sample cost.High instrument cost, moderate per-sample cost.
Primary Application High-throughput screening of a large number of compounds.Definitive confirmation of specificity and accurate quantification.

Conclusion and Recommendations

A comprehensive assessment of the cross-reactivity of this compound is essential for its application in drug discovery. This guide proposes a two-tiered approach:

  • Initial Screening with Competitive ELISA: This allows for the rapid and sensitive screening of a broad panel of potential cross-reactants. The primary challenge is the upfront investment in custom antibody production.

  • Confirmatory Analysis with HPLC-MS/MS: This orthogonal method provides unambiguous confirmation of specificity and is the gold standard for quantitative analysis.

By employing both methodologies, researchers can be confident in the specificity of their synthetic building blocks, thereby mitigating the risk of off-target effects and accelerating the development of safe and effective new medicines. The detailed protocols and comparative analysis provided herein serve as a robust framework for designing and implementing these critical studies.

References

A Comparative Guide to the Applications of 1H-Imidazol-1-amine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the imidazole scaffold stands as a cornerstone, integral to a vast array of bioactive molecules and pharmaceutical agents.[1] Among the diverse family of imidazole-containing building blocks, 1H-Imidazol-1-amine hydrochloride presents itself as a unique and versatile reagent. This guide provides an in-depth technical overview of the applications of this compound, offering a comparative analysis of its performance against alternative synthetic strategies and providing supporting experimental insights for its practical implementation.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, with the CAS number 83279-44-1, is a salt of N-aminoimidazole.[2][3] Its molecular structure, featuring a primary amine attached to a nitrogen atom of the imidazole ring, renders it a valuable synthon for the introduction of the N-aminoimidazole moiety into various molecular frameworks. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for laboratory use.[4]

The imidazole ring itself is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[5][6] The addition of an exocyclic amine group at the N-1 position opens up a diverse range of chemical transformations, allowing for the construction of novel heterocyclic systems and the derivatization of existing molecules to modulate their biological activity.

Core Applications in the Synthesis of Bioactive Heterocycles

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex heterocyclic systems, particularly fused imidazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in kinase inhibitors and other therapeutic agents.[7][8][9]

Synthesis of Fused Imidazole Scaffolds

One of the key applications of N-aminoimidazoles is in the construction of fused bicyclic and polycyclic systems. The exocyclic amine can act as a nucleophile to react with various electrophiles, leading to ring-closing reactions and the formation of novel heterocyclic frameworks.

Conceptual Workflow for Fused Imidazole Synthesis:

G A 1H-Imidazol-1-amine hydrochloride C Condensation A->C B Dicarbonyl Compound (or equivalent) B->C D Intramolecular Cyclization C->D E Fused Imidazole (e.g., Imidazo[1,2-b]pyridazine) D->E

Caption: General workflow for the synthesis of fused imidazoles using 1H-Imidazol-1-amine.

While specific experimental data for reactions involving this compound are not abundantly available in publicly accessible literature, the general reactivity pattern of N-amino heterocycles provides a strong basis for its utility. For instance, the reaction of N-aminoazoles with 1,3-dicarbonyl compounds is a well-established method for the synthesis of fused pyrazole and imidazole systems.

Comparative Analysis with Alternative Aminating Agents

In the synthesis of N-aminated heterocyclic compounds, chemists have a variety of reagents at their disposal. A comparative analysis of this compound with other common aminating agents, such as hydrazine and hydroxylamine derivatives, is crucial for making informed decisions in synthetic planning.

ReagentKey AdvantagesKey DisadvantagesTypical Applications
This compound Direct introduction of the N-aminoimidazole moiety; stable solid.Limited commercial availability and published application data.Precursor for fused imidazole heterocycles, potential for novel scaffold discovery.
Hydrazine (and derivatives) Readily available, well-established reactivity.[10]Often toxic and volatile; can lead to side reactions.[10]Synthesis of pyrazoles, pyridazines, and other nitrogen-containing heterocycles.[10]
Hydroxylamine hydrochloride Versatile reagent for oxime formation and subsequent rearrangements.Can be explosive; reactions may require careful temperature control.Synthesis of isoxazoles, nitriles from aldehydes.[11]
O-Mesitylenesulfonylhydroxylamine (MSH) Electrophilic aminating agent; good for N-amination of primary and secondary amines.Can be thermally unstable; requires careful handling.Synthesis of N-amino compounds and hydrazones.

The choice of aminating agent will ultimately depend on the specific synthetic target, the desired reactivity, and the tolerance of other functional groups in the molecule. This compound offers a unique advantage when the direct incorporation of the N-aminoimidazole unit is the primary goal.

Experimental Protocols: Foundational Methodologies

While specific, detailed protocols for the use of this compound are scarce in the literature, general procedures for the synthesis of related compounds can be adapted. The following represents a foundational experimental protocol for a condensation reaction, a likely first step in many of its applications.

General Protocol for Condensation with a Dicarbonyl Compound:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Base Addition: If the reaction requires the free base, add a non-nucleophilic base such as triethylamine (1.1 eq) to neutralize the hydrochloride.

  • Addition of Electrophile: To the stirred solution, add the dicarbonyl compound (e.g., a 1,3-diketone or a ketoester) (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired condensation product.

Illustrative Reaction Scheme:

G cluster_0 Reaction Scheme A 1H-Imidazol-1-amine plus1 + B R-CO-CH2-CO-R' arrow1 -> [Solvent, Heat] C Intermediate Adduct arrow2 -> [-H2O] D Fused Imidazole Product

Caption: A representative reaction scheme for the synthesis of a fused imidazole.

Future Outlook and Emerging Applications

The full synthetic potential of this compound is yet to be fully explored. Its unique structure suggests several promising avenues for future research:

  • Multicomponent Reactions: Its ability to participate in multicomponent reactions could lead to the rapid assembly of complex and diverse molecular libraries for high-throughput screening.

  • Synthesis of Novel Kinase Inhibitors: The imidazole core is a key feature in many kinase inhibitors.[7][8][9] Derivatization of the exocyclic amine of 1H-Imidazol-1-amine could lead to the discovery of new and potent inhibitors.

  • Development of Catalysts: Imidazole derivatives are known to act as ligands for various metal catalysts. The N-amino functionality could be used to create novel ligand scaffolds with unique catalytic properties.

As the demand for novel bioactive compounds continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role in the synthetic chemist's toolbox. Further research into its reactivity and applications is warranted to unlock its full potential in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1H-Imidazol-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1H-Imidazol-1-amine hydrochloride. As a crucial reagent in many synthetic pathways, its proper management is paramount to ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, like many amine hydrochlorides, presents specific hazards that dictate its handling and disposal requirements.

1.1. Hazard Profile

Based on data for the parent compound and similar hydrochloride salts, this compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[2][3] The hydrochloride salt can react with water to form a mildly acidic solution, contributing to its irritant properties.

The key hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS StatementPrimary Precaution
Skin Irritation Causes irritation upon direct contact. Prolonged exposure may lead to dermatitis.[1]H315: Causes skin irritationWear impervious gloves and a lab coat.
Serious Eye Irritation Poses a significant risk of serious eye irritation or damage upon contact.[1][3]H319: Causes serious eye irritationWear tightly fitting safety goggles.[2]
Respiratory Irritation Inhalation of dust may cause irritation to the respiratory tract.[3][4]H335: May cause respiratory irritationHandle in a well-ventilated area or chemical fume hood.[5]

1.2. Causality of Hazards

The irritant nature of this compound stems from its chemical structure. The imidazole ring and the amine group can interact with biological macromolecules, while the hydrochloride component can lower the local pH on moist skin or mucous membranes, leading to irritation. It is crucial to prevent the formation of airborne dust, as fine particles are easily inhaled and can irritate the entire respiratory system.[4]

Regulatory Framework: Compliance with EPA and OSHA Standards

Disposal of this compound is governed by federal and local regulations. The two primary federal bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is conveyed to employers and employees.[6] This is achieved through Safety Data Sheets (SDSs) and proper labeling. OSHA also sets standards for handling hazardous waste and emergency response (HAZWOPER).[6][7][8][9]

  • EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[10][11] Wastes are classified using specific codes to ensure they are managed safely from "cradle-to-grave."

2.1. Determining the EPA Hazardous Waste Code

This compound is not specifically listed as a "P-listed" or "U-listed" waste by the EPA.[12][13] Therefore, its classification must be based on its characteristics.

Potential EPA Waste Code Characteristic Rationale and Justification
D002 Corrosivity While the solid itself is not corrosive, aqueous solutions may have a pH of ≤ 2.0, meeting the definition of a corrosive hazardous waste.[10][14] The end-user must test the pH of their specific waste solution to confirm this classification.
State-Specific Codes Varies by State Many states have stricter regulations than the federal EPA. Always consult your institution's Environmental Health & Safety (EHS) department or your state's environmental agency for additional requirements.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the routine disposal of this compound waste.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: A lab coat is required. Handle with impervious gloves (e.g., nitrile) that have been inspected prior to use. Contaminated clothing should be removed immediately.

  • Respiratory Protection: All handling of the solid chemical that may generate dust must be performed in a certified laboratory chemical fume hood.[5] If exposure limits are exceeded, a full-face respirator may be necessary.[2]

3.2. Waste Collection and Segregation

The principle of waste segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.[5] High-density polyethylene (HDPE) containers are a suitable choice.

  • Do Not Mix Wastes: Never mix this waste with other chemical waste streams, especially strong oxidizers, acids, or bases, to avoid unpredictable and potentially hazardous reactions.[5]

  • Collect All Forms: This includes pure, unused chemical, contaminated materials (e.g., weigh boats, paper towels, contaminated PPE), and solutions.

3.3. Labeling and Temporary Storage

Proper labeling is a key component of OSHA's Hazard Communication standard.[6]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Corrosive - D002 if applicable")

    • The accumulation start date.

  • Store Safely: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[5] This area should be in a cool, dry, well-ventilated location, away from incompatible materials.[5]

3.4. Final Disposal

  • Contact EHS: When the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department.

  • Professional Disposal: Arrange for pickup through a licensed professional waste disposal service.[4] This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for this type of organic waste.[4]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

4.1. Spill Cleanup Protocol

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4] Remove all sources of ignition.[2]

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in section 3.1.

  • Contain the Spill: Prevent the material from entering drains or waterways.[2][4]

  • Clean the Spill:

    • For Solid Spills: Carefully sweep or vacuum the material, avoiding dust formation.[4][15] Place the collected material into a labeled hazardous waste container.[5]

    • For Liquid Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

4.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate Waste (Pure solid, solution, or contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill container Step 2: Use Designated, Compatible Waste Container ppe->container ppe->spill label_container Step 3: Attach & Complete Hazardous Waste Label container->label_container segregate Step 4: Segregate from Incompatible Wastes label_container->segregate store Step 5: Store in Satellite Accumulation Area (SAA) segregate->store check_full Container Full? store->check_full check_full->store No contact_ehs Step 6: Contact EHS for Pickup check_full->contact_ehs Yes disposal Step 7: Licensed Professional Waste Disposal Service contact_ehs->disposal spill_proc Follow Spill Cleanup Protocol (See Section 4.1) spill->spill_proc spill_proc->container Collect spill debris as hazardous waste

Caption: Decision workflow for handling and disposing of this compound.

References

Personal protective equipment for handling 1H-Imidazol-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 1H-Imidazol-1-amine Hydrochloride

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides a detailed operational and safety framework for handling this compound. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles to protect you, your research, and your environment.

The core principle of this guide is risk mitigation through informed action. This compound, like many amine hydrochlorides, presents specific hazards that must be respected. Safety data sheets indicate it causes skin and serious eye irritation.[1] Furthermore, it may be harmful if inhaled or swallowed and can cause respiratory irritation.[2][3] Therefore, every procedural step is built upon a foundation of preventing exposure through engineering controls, personal protective equipment, and meticulous handling practices.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before handling this compound, a thorough understanding of its potential hazards is critical. The primary risks are exposure via inhalation of dust particles, skin contact, and eye contact.[4]

The most effective way to mitigate these risks is through robust engineering controls.

  • Primary Handling Area: All weighing and solution preparation activities involving this compound must be conducted within a certified laboratory chemical fume hood.[5] This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust dust or vapors, preventing inhalation.[6][7]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet) of the handling area.[5] All personnel must be trained on their location and proper operation.[8]

Personal Protective Equipment (PPE): A Barrier Between You and the Hazard

PPE is your last line of defense, but it is a critical one. The selection of appropriate PPE is dictated by the specific hazards of this compound—namely, its irritant properties to the skin, eyes, and respiratory system.[9][10]

Protection Type Required Equipment Rationale and Standard Operating Procedure (SOP)
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum); safety goggles are recommended. A face shield should be worn over goggles when handling larger quantities (>25g) or if there is a significant splash risk.Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation.[1][11] SOP: Always don eye protection before entering the designated handling area. Goggles provide a seal around the eyes, offering superior protection from dust compared to safety glasses.[10]
Skin & Body Protection Nitrile or neoprene compatible chemical-resistant gloves. A flame-resistant lab coat. Long pants and fully enclosed, chemical-resistant shoes.Prevents skin contact, which can cause irritation.[12] SOP: Inspect gloves for any signs of degradation or punctures before each use.[6] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[12] Contaminated clothing must be removed immediately and washed before reuse.
Respiratory Protection A NIOSH-approved respirator is required if handling outside of a fume hood or if dust generation is unavoidable. This could range from an N95 respirator for nuisance dust to a full-face air-purifying respirator for higher concentrations.[12][13][14]Protects against the inhalation of fine dust particles, which can cause respiratory tract irritation.[2][3] SOP: All handling of the solid chemical that could generate dust must be performed in a chemical fume hood to minimize the need for respiratory protection. If a respirator is required, personnel must be properly fit-tested and trained in its use.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Designate Area: Clearly mark the designated area for handling within the chemical fume hood.[5]

  • Assemble PPE: Don all required PPE as specified in the table above before approaching the handling area.

  • Tare Container: Place a clean, sealable container on the analytical balance within the fume hood and tare it.

  • Dispense Solid: Carefully dispense the required amount of this compound into the container. Use appropriate tools (e.g., a spatula) to minimize dust creation.[5] Avoid pouring directly from the main stock bottle if possible.

  • Seal and Clean: Securely close the stock bottle and the weighing container. Use a cloth lightly dampened with water to wipe down the spatula, the balance, and the surrounding surfaces within the fume hood to collect any residual dust.

Solution Preparation
  • Add Solvent: In the fume hood, slowly add the solvent to the container with the weighed solid.

  • Mixing: If necessary, mix the solution using a magnetic stirrer or gentle agitation. Keep the container covered to the extent possible to prevent splashes.

  • Labeling: Clearly label the final solution with the chemical name, concentration, date, and your initials.[15]

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Handling Area (Chemical Fume Hood) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_equip 3. Gather Equipment (Spatula, Containers, etc.) don_ppe->gather_equip weigh 4. Weigh Compound gather_equip->weigh Enter Hood dissolve 5. Prepare Solution weigh->dissolve label_container 6. Label New Container dissolve->label_container clean_area 7. Clean & Decontaminate Work Area and Tools label_container->clean_area Complete Handling dispose_waste 8. Dispose of Waste (Solid, Liquid, Contaminated PPE) clean_area->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Spill and Emergency Procedures

Accidents can happen, but a prepared response minimizes their impact.[16]

  • Minor Spill (Solid):

    • Ensure PPE is worn. Restrict access to the area.

    • Gently sweep up the solid material, avoiding dust generation.[17]

    • Place the material into a labeled, sealable container for hazardous waste disposal.[4][17]

    • Clean the spill area with a wet cloth and decontaminate.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4][6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials must be treated as hazardous.

  • Solid Waste: Collect unused this compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.[5]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Route: All waste must be disposed of through your institution's licensed professional waste disposal service.[2] Do not discharge into drains or the environment.[4][12]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.